molecular formula C12H25NO3 B2416576 tert-Butyl (7-hydroxyheptyl)carbamate CAS No. 173436-02-7

tert-Butyl (7-hydroxyheptyl)carbamate

Cat. No.: B2416576
CAS No.: 173436-02-7
M. Wt: 231.336
InChI Key: YJHJMTNYNBJHIZ-UHFFFAOYSA-N
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Description

tert-Butyl (7-hydroxyheptyl)carbamate (CAS 173436-02-7) is a chemical compound with the molecular formula C12H25NO3 and a molecular weight of 231.33 g/mol . It belongs to the class of organic carbamates, which are crucial structural motifs in modern drug discovery and medicinal chemistry . The carbamate group acts as a key protecting group for amines, enhancing stability during synthetic processes, and serves as a versatile building block in the synthesis of more complex molecules . Its structural features, including a terminal hydroxy group and a Boc-protected amine, make it a valuable bifunctional intermediate for constructing potential enzyme inhibitors and other bioactive compounds . Carbamate groups like the one in this compound are known for their good chemical and proteolytic stability, which can improve the metabolic stability and bioavailability of research molecules . This product is intended for research applications and is not for diagnostic, therapeutic, or personal use. It should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(7-hydroxyheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h14H,4-10H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHJMTNYNBJHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173436-02-7
Record name tert-Butyl (7-hydroxyheptyl)carbamate
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Foundational & Exploratory

A Technical Guide to tert-Butyl (7-hydroxyheptyl)carbamate: A Versatile Linker for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of tert-Butyl (7-hydroxyheptyl)carbamate, a bifunctional molecule increasingly recognized for its utility in organic synthesis and drug development. We will explore its core physicochemical properties, outline a robust synthetic protocol, and discuss its strategic application as a flexible linker molecule. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Characteristics and Molecular Structure

tert-Butyl (7-hydroxyheptyl)carbamate (CAS No. 103376-53-2) is a linear C7 alkyl chain functionalized with a terminal hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc)-protected amine. This unique structure provides two key points of orthogonal reactivity. The hydroxyl group is readily available for nucleophilic substitution or esterification/etherification reactions, while the Boc-protected amine offers a stable, yet easily deprotected, nitrogen source for subsequent amide bond formation or other amine-related chemistries.

The presence of the bulky tert-butyl group in the Boc protecting group provides significant steric hindrance, which enhances the stability of the carbamate and prevents unintended side reactions under a variety of conditions. The seven-carbon aliphatic chain offers a desirable balance of flexibility and hydrophobicity, a critical consideration when designing linker molecules for applications such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Molecular Structure:

This structure highlights the key functional groups: the Boc-protected amine at one end and the primary alcohol at the other, separated by the heptyl chain.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of tert-Butyl (7-hydroxyheptyl)carbamate is essential for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and designing purification strategies.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 103376-53-2
Molecular Formula C12H25NO3
Molecular Weight 231.33 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 335.8±11.0 °C (at 760 mmHg)
Density 0.965±0.06 g/cm³
Purity ≥95%

Spectroscopic Profile:

The identity and purity of tert-Butyl (7-hydroxyheptyl)carbamate are typically confirmed using a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected signals include a large singlet around 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl group, a triplet at approximately 3.64 ppm for the methylene group adjacent to the hydroxyl group (-CH₂OH), and a multiplet around 3.10 ppm for the methylene group attached to the carbamate nitrogen (-NHCH₂-). The protons of the central alkyl chain typically appear as a series of multiplets between 1.25 and 1.55 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Characteristic peaks include a signal around 79 ppm for the quaternary carbon of the Boc group, a peak near 156 ppm for the carbamate carbonyl carbon, and a signal around 62 ppm for the carbon bearing the hydroxyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol. A peak around 3350 cm⁻¹ can also be attributed to the N-H stretch of the carbamate. A strong absorption near 1685 cm⁻¹ corresponds to the C=O stretch of the carbamate group.

Synthesis and Purification Protocol

The most common and reliable method for synthesizing tert-Butyl (7-hydroxyheptyl)carbamate is through the reaction of 7-aminoheptan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction, often referred to as "Boc protection," is highly efficient and selective for the primary amine.

Experimental Workflow: Synthesis of tert-Butyl (7-hydroxyheptyl)carbamate

reagents 1. Reagent Prep: - 7-aminoheptan-1-ol - Dioxane/Water - Di-tert-butyl dicarbonate (Boc₂O) - Sodium Bicarbonate (NaHCO₃) reaction 2. Reaction: - Stir at room temperature - Monitor by TLC (e.g., 24h) - Formation of Boc-protected product reagents->reaction Combine & Stir workup 3. Aqueous Workup: - Add water - Extract with Ethyl Acetate (x3) - Combine organic layers reaction->workup Quench & Extract purify 4. Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purify Dry & Purify product 5. Final Product: - tert-Butyl (7-hydroxyheptyl)carbamate - Verify by NMR, MS purify->product Isolate & Characterize

Caption: A typical workflow for the synthesis and purification of tert-Butyl (7-hydroxyheptyl)carbamate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-aminoheptan-1-ol in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃) to the solution to act as a base, which will neutralize the acid byproduct of the reaction and maintain a suitable pH.

  • Addition of Boc Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature. The slow addition helps to control the reaction exotherm and ensure efficient mixing.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

  • Extraction: Once the reaction is complete, add water to the mixture and perform an extraction with a suitable organic solvent, such as ethyl acetate. Repeat the extraction two to three times to ensure all the product is transferred to the organic phase.

  • Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from any unreacted starting material or byproducts.

  • Characterization: Collect the fractions containing the pure product and concentrate them to yield tert-Butyl (7-hydroxyheptyl)carbamate as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Organic Synthesis

The primary utility of tert-Butyl (7-hydroxyheptyl)carbamate lies in its role as a versatile heterobifunctional linker. The C7 alkyl chain provides spatial separation between two points of conjugation, which is a critical design element in many advanced therapeutic modalities.

Primary Application: Linker in PROTAC Development

PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.

The properties of the linker are paramount to the efficacy of the PROTAC. It dictates the distance and relative orientation between the two proteins, which in turn affects the efficiency of the ternary complex formation. tert-Butyl (7-hydroxyheptyl)carbamate is an ideal starting point for PROTAC linker synthesis due to:

  • Defined Length: The seven-carbon chain provides a known, flexible length.

  • Chemical Handles: The terminal -OH group can be readily modified, for example, by converting it to an azide or alkyne for click chemistry, or to a carboxylic acid for amide coupling. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, ready for coupling to an E3 ligase ligand.

Workflow for Linker Elaboration

start tert-Butyl (7-hydroxyheptyl)carbamate mod_oh 1. Modify -OH group (e.g., Azide formation via MsCl, NaN₃) start->mod_oh deprotect 2. Deprotect Amine (e.g., TFA or HCl) mod_oh->deprotect couple_ligase 3. Couple to E3 Ligase Ligand (e.g., Amide bond formation) deprotect->couple_ligase couple_target 4. Couple to Target Ligand (e.g., CuAAC 'Click' Chemistry) couple_ligase->couple_target protac Final PROTAC Molecule couple_target->protac

An In-depth Technical Guide to tert-Butyl (7-hydroxyheptyl)carbamate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tert-Butyl (7-hydroxyheptyl)carbamate (CAS Number: 173436-02-7). We will delve into its chemical properties, synthesis, and critical applications, particularly its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document moves beyond a simple datasheet to offer practical insights and detailed methodologies, empowering researchers to effectively utilize this valuable chemical tool.

Introduction: A Bifunctional Building Block for Targeted Protein Degradation

tert-Butyl (7-hydroxyheptyl)carbamate is a bifunctional molecule featuring a seven-carbon aliphatic chain. This chain is strategically terminated with a primary alcohol at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This orthogonal protecting group strategy is the cornerstone of its utility, allowing for selective and sequential chemical modifications. The inherent flexibility and length of the heptyl chain make it an ideal spacer for connecting two distinct molecular entities, a crucial feature in the design of heterobifunctional molecules like PROTACs.

PROTACs are a revolutionary class of therapeutics that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical determinants of the stability and efficacy of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. The seven-carbon alkyl chain of tert-butyl (7-hydroxyheptyl)carbamate provides the necessary spatial orientation and flexibility for the formation of a productive ternary complex.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

Chemical and Physical Properties
PropertyValueSource
CAS Number 173436-02-7[1][2][3]
Molecular Formula C₁₂H₂₅NO₃[1][3]
Molecular Weight 231.34 g/mol [1]
IUPAC Name tert-butyl N-(7-hydroxyheptyl)carbamate[2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Predicted Boiling Point 348.9 ± 25.0 °C at 760 mmHg[4]

Note: Some physical properties, such as melting point and precise solubility, are not consistently reported in publicly available literature and should be determined empirically.

Safety and Handling

tert-Butyl (7-hydroxyheptyl)carbamate is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]

Precautionary Measures:

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Storage: Store locked up in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • In Case of Exposure:

    • On Skin: Wash with plenty of soap and water.[4]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

This is a summary of the main hazards. Always consult the full Safety Data Sheet (SDS) before use.

Synthesis and Characterization

While commercially available, understanding the synthesis of tert-butyl (7-hydroxyheptyl)carbamate provides valuable context for its reactivity and potential impurities.

Synthetic Route

A common and logical approach to the synthesis of tert-butyl (7-hydroxyheptyl)carbamate is through the selective Boc-protection of the amino group of 7-aminoheptan-1-ol. The higher nucleophilicity of the amine compared to the alcohol allows for a selective reaction.

Synthesis of tert-Butyl (7-hydroxyheptyl)carbamate 7-aminoheptan-1-ol 7-aminoheptan-1-ol Product tert-Butyl (7-hydroxyheptyl)carbamate 7-aminoheptan-1-ol->Product Base (e.g., Triethylamine) Solvent (e.g., DCM) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product PROTAC Synthesis Workflow cluster_0 Step 1: Warhead Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation Linker tert-Butyl (7-hydroxyheptyl)carbamate Intermediate_1 Boc-Linker-Warhead Conjugate Linker->Intermediate_1 Warhead-COOH Warhead with Carboxylic Acid Warhead-COOH->Intermediate_1 Coupling (e.g., Mitsunobu or Esterification) Intermediate_2 Amine-Linker-Warhead Intermediate_1->Intermediate_2 Acidic Conditions (e.g., TFA) Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC E3_Ligand-COOH E3 Ligase Ligand with Carboxylic Acid E3_Ligand-COOH->Final_PROTAC Amide Coupling (e.g., HATU, HOBt)

Sources

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Boc Protecting Group in Linker Chemistry

In the landscape of modern organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone for the management of amine functionalities.[1][2][3] Its widespread adoption, particularly in the realm of linker chemistry for applications such as peptide synthesis, antibody-drug conjugates (ADCs), and PROteolysis Targeting Chimeras (PROTACs), is a testament to its robust and predictable chemical behavior.[][5][6] This guide provides a comprehensive exploration of the core physicochemical properties of Boc-protected linkers, offering field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

The strategic advantage of the Boc group lies in its remarkable stability across a broad spectrum of basic and nucleophilic conditions, coupled with its facile and selective removal under mild acidic conditions.[1][6][7] This orthogonality to other common protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), is fundamental to the design of complex, multi-step synthetic strategies.[3][8]

Core Physicochemical Properties: A Quantitative Perspective

The introduction of the Boc group significantly influences the physical characteristics of a linker molecule. Understanding these changes is critical for predicting solubility, designing purification strategies, and ensuring compatibility with subsequent reaction conditions.

Solubility Profile

Generally, the incorporation of the bulky and nonpolar tert-butyl group increases the lipophilicity of a molecule.[2] This often translates to enhanced solubility in a wide range of common organic solvents.[2] Boc-protected linkers typically exhibit good solubility in nonpolar solvents due to the tert-butyl group, while the polar carbamate moiety can contribute to solubility in polar aprotic solvents.[2]

A systematic study on the solubility of Boc-L-proline in various pure solvents revealed a positive correlation with temperature.[9] The solubility order was determined to be acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[9] For polar protic solvents, the length of the carbon chain and the solvent's intrinsic properties were identified as key influencing factors.[9]

PropertyGeneral Trend with Boc ProtectionRationale
Lipophilicity IncreasesIntroduction of the nonpolar tert-butyl group.[2]
Aqueous Solubility Generally DecreasesIncreased lipophilic character.
Organic Solvent Solubility Generally IncreasesEnhanced solubility in a range of nonpolar and polar aprotic solvents.[2]
Stability: A Tale of Two Conditions

The chemical resilience of the Boc group is a defining feature. It is notably stable under basic and nucleophilic conditions, making it an ideal protecting group when other functionalities in the molecule require manipulation under such environments.[1][7]

Stable under:

  • Basic Conditions: Resistant to hydrolysis by strong bases like NaOH or KOH.[2]

  • Nucleophiles: The steric hindrance provided by the bulky tert-butyl group protects the carbamate from nucleophilic attack.[1]

  • Catalytic Hydrogenation: Stable under conditions typically used to cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[2]

Conversely, the Boc group is designed for its lability under acidic conditions.[1][7] This selective cleavage is the cornerstone of its utility in orthogonal synthetic strategies.[10] The rate of deprotection is dependent on the strength of the acid and the reaction temperature.[11] To maintain the integrity of the Boc group, it is crucial to ensure that the reaction medium is basic, irrespective of the temperature.[11]

The Chemistry of Protection and Deprotection: Mechanisms and Methodologies

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is paramount for optimizing reaction conditions and minimizing side reactions.

Boc Protection: A Nucleophilic Acyl Substitution

The most common method for introducing a Boc group onto an amine involves a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O).[1][12] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide.[8] The amine acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[12] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide.[1]

Boc_Protection Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate Base Base (e.g., TEA) Base->Amine Activates Product Boc-Protected Amine Intermediate->Product Byproducts tert-Butanol + CO₂ Intermediate->Byproducts Collapse & Decomposition

Caption: Mechanism of Boc-protection of an amine.

Boc Deprotection: An Acid-Catalyzed Fragmentation

The defining characteristic of the Boc group is its cleavage under mild acidic conditions.[1] The most common reagent for this transformation is trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (DCM).[2][10]

The mechanism proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[13][14]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[13][14][15]

  • Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[13][14]

  • Protonation of Amine: The liberated amine is then protonated by the excess acid in the reaction mixture, yielding an amine salt.[13]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic residues in the molecule.[16] This can be mitigated by the addition of scavengers such as anisole or thioanisole.[14][16]

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated Acid Acid (e.g., TFA) Acid->Protonated Protonation Amine_Salt Amine Salt Acid->Amine_Salt Protonates Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ (gas) Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of amine-containing linkers.

Protocol 1: Boc Protection of an Amino-Linker

Objective: To protect a primary or secondary amine in a linker molecule using di-tert-butyl dicarbonate.

Materials:

  • Amino-linker

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)[6]

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)[6]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the amino-linker in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: TFA-Mediated Boc Deprotection

Objective: To remove the Boc protecting group from a linker molecule using trifluoroacetic acid.

Materials:

  • Boc-protected linker

  • Trifluoroacetic acid (TFA) (20-50% v/v)[6]

  • Anhydrous Dichloromethane (DCM)[6]

  • Scavenger (optional, e.g., triisopropylsilane (TIS))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.[3]

  • If the substrate contains sensitive functional groups, add a scavenger to the solution.

  • Slowly add TFA to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[17]

  • Remove the solvent and excess TFA under reduced pressure.[17]

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.[18]

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Analytical Characterization of Boc-Protected Linkers

Confirming the identity, purity, and stability of Boc-protected linkers is a critical step in any synthetic workflow. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of Boc-protected linkers, typically yielding intact molecular ions with various adducts.[19] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the successful protection or deprotection of the amine group. The presence of a characteristic signal for the nine equivalent protons of the tert-butyl group, typically appearing as a sharp singlet around 1.4-1.5 ppm, is a clear indicator of the Boc group's presence. Upon successful deprotection, this signal will disappear from the spectrum.[20]

Applications in Drug Discovery and Development

Boc-protected linkers are integral to the synthesis of a wide array of therapeutic modalities.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially coupled to a growing peptide chain.[10][21] The acid lability of the Boc group allows for its selective removal at each step without affecting the more acid-stable side-chain protecting groups.[10]

  • Antibody-Drug Conjugates (ADCs): Linkers play a crucial role in the stability and efficacy of ADCs.[][][][25] Boc-protected linkers enable the controlled and sequential attachment of the cytotoxic payload to the antibody.[6]

  • PROteolysis Targeting Chimeras (PROTACs): Boc-protected linkers, including those with polyethylene glycol (PEG) spacers, are used to connect the target protein-binding ligand to the E3 ligase-recruiting moiety.[5][19] The physicochemical properties of the linker, influenced by the Boc group and the linker backbone, can significantly impact the PROTAC's membrane permeability and overall bioavailability.[]

Conclusion

The Boc protecting group, when incorporated into linker molecules, offers a robust and versatile tool for researchers in organic synthesis and drug development. Its well-defined physicochemical properties, predictable reactivity, and the wealth of established protocols for its use and removal make it an indispensable component in the construction of complex and biologically active molecules. A thorough understanding of the principles and methodologies outlined in this guide will enable scientists to leverage the full potential of Boc-protected linkers in their research endeavors.

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  • Overcoming ADC Conjugation Efficiency & Stability Challenges. BOC Sciences.
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  • ADC Linker Selection Guide: Maximize Efficacy & Safety. BOC Sciences.
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A Technical Guide to the Strategic Function of tert-Butyl (7-hydroxyheptyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the POI-binding warhead to the E3 ligase-recruiting anchor.[3][4] This guide provides an in-depth technical analysis of a key linker building block, tert-butyl (7-hydroxyheptyl)carbamate. We will dissect its molecular architecture, explore its strategic role in enabling controlled and sequential PROTAC synthesis, and discuss the physicochemical properties it imparts to the final molecule, thereby influencing biological activity and pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals actively engaged in the design and synthesis of novel protein degraders.

The Central Dogma of PROTACs: Beyond a Simple Tether

A PROTAC molecule consists of three components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5] By simultaneously binding both proteins, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7]

Initially perceived as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's success.[1][] Its length, composition, rigidity, and attachment points collectively dictate the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[2][] Furthermore, the linker profoundly impacts the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[][11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 Complex Ub Ubiquitin (Ub) Transfer Ternary->Ub Catalyzes Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Targeted to Degradation POI Degradation Proteasome->Degradation

Figure 1: The PROTAC Mechanism of Action.

Dissecting the Building Block: tert-Butyl (7-hydroxyheptyl)carbamate

The utility of tert-butyl (7-hydroxyheptyl)carbamate stems from its identity as a bifunctional, orthogonally protected alkyl linker. This structure provides a combination of a flexible spacer and two distinct reactive handles, enabling precise, stepwise construction of the final PROTAC molecule.

  • The Heptyl (C7) Alkyl Chain: This seven-carbon chain serves as the primary spacer. Alkyl chains are a foundational motif in PROTAC design, prized for their synthetic accessibility and conformational flexibility.[5][] The C7 length provides a significant reach, which is often necessary to bridge the distance between the binding pockets of the POI and the E3 ligase without inducing steric clash.[2] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ternary complex formation.[12]

  • The Terminal Hydroxyl (-OH) Group: This primary alcohol is a versatile chemical handle. It is not typically reactive under conditions used for amide coupling, but it can be readily activated or transformed. Common strategies include:

    • Oxidation: Swern or Dess-Martin oxidation converts the alcohol to an aldehyde, which can then undergo reductive amination to form a C-N bond.[7]

    • Activation: Conversion to a good leaving group, such as a tosylate (OTs) or mesylate (OMs), primes the site for nucleophilic substitution by an amine or phenoxide from a warhead or E3 ligand.

    • Etherification: Under Williamson ether synthesis conditions, it can be coupled to a suitable electrophile.

  • The tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group is a robust and reliable protecting group for the primary amine. Its critical function is to render the amine unreactive while the hydroxyl end of the linker is being manipulated.[13] This orthogonality is the cornerstone of a controlled synthetic strategy. The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free primary amine for the subsequent conjugation step.[13]

Linker_Anatomy cluster_structure Molecular Structure cluster_function Functional Roles Linker tert-Butyl (7-hydroxyheptyl)carbamate Boc Boc-NH Alkyl (CH₂)₇ Boc->Alkyl Boc_Func Orthogonal Protection: - Chemically inert during first coupling - Removed with acid (TFA) Boc->Boc_Func OH OH Alkyl->OH Alkyl_Func Flexible Spacer: - Provides spatial distance (7 carbons) - Influences lipophilicity & permeability Alkyl->Alkyl_Func OH_Func Reactive Handle 1: - Activated for first coupling (e.g., oxidation, tosylation) OH->OH_Func

Figure 2: Functional Anatomy of the Linker Building Block.

The Synthetic Workflow: A Strategy of Control

The use of an orthogonally protected linker like tert-butyl (7-hydroxyheptyl)carbamate allows for a deliberate and sequential synthetic strategy. This approach avoids the formation of undesired homodimers and ensures that the final product is the intended heterobifunctional molecule.

The general workflow is as follows:

  • First Conjugation: The hydroxyl group of the linker is reacted with the first binding moiety (either the POI warhead or the E3 ligand). This moiety must possess a suitable functional group to react with the activated alcohol (e.g., a nucleophilic amine or phenol).

  • Boc Deprotection: The intermediate from Step 1 is treated with acid (e.g., TFA in DCM) to remove the Boc protecting group, exposing the terminal primary amine.

  • Second Conjugation: The newly revealed amine is coupled with the second binding moiety, which typically contains a carboxylic acid functional group, via standard amide bond formation chemistry (e.g., using HATU, HBTU, or EDC/HOBt as coupling agents).

Synthetic_Workflow start Linker: Boc-NH-(CH₂)₇-OH step1 Step 1: First Coupling - Activate -OH (e.g., MsCl, Py) - React with Moiety 1 (e.g., POI-NH₂) start->step1 intermediate1 Intermediate 1 Boc-NH-(CH₂)₇-O-POI step1->intermediate1 step2 Step 2: Deprotection - Reagent: TFA/DCM intermediate1->step2 intermediate2 Intermediate 2 H₂N-(CH₂)₇-O-POI step2->intermediate2 step3 Step 3: Second Coupling - Reagent: Moiety 2-COOH, HATU, DIPEA - Forms stable amide bond intermediate2->step3 final_protac Final PROTAC E3-NHCO-(CH₂)₇-O-POI step3->final_protac

Figure 3: General Synthetic Workflow using the Orthogonal Linker.
Exemplary Protocol: General Synthesis of a PROTAC

Trustworthiness Note: This protocol is a generalized representation. Specific reaction times, temperatures, and purification methods must be optimized for individual substrates. All steps should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure reaction completion.

Part A: Conjugation of First Moiety (via Hydroxyl Group)

  • Activation: To a solution of tert-butyl (7-hydroxyheptyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an N₂ atmosphere, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Coupling: To the reaction mixture, add the POI-binding ligand containing a nucleophilic phenol or amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Work-up & Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) to yield the Boc-protected intermediate.

Part B: Deprotection and Conjugation of Second Moiety

  • Deprotection: Dissolve the purified intermediate from Part A in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 1-2 hours. Monitor by LC-MS until the Boc group is completely removed.

  • Amide Coupling: Concentrate the reaction mixture in vacuo to remove excess TFA (co-evaporate with toluene if necessary). Dissolve the resulting amine salt in anhydrous DMF (0.1 M).

  • To this solution, add the E3 ligase ligand containing a carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Final Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity.

Physicochemical Implications of the C7 Alkyl Linker

The choice of a C7 alkyl chain is not arbitrary; it imparts specific, predictable properties to the final PROTAC molecule that directly influence its biological performance.

PropertyContribution of the C7 Alkyl Carbamate LinkerImplication for PROTAC Performance
Lipophilicity The seven-methylene (-CH₂-) unit significantly increases the molecule's hydrophobicity and calculated LogP (cLogP).Enhances Cell Permeability: Increased lipophilicity can improve passive diffusion across the cell membrane, a key challenge for large PROTAC molecules.[] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[]
Flexibility The saturated alkyl chain has a high number of rotatable bonds, providing substantial conformational freedom.Facilitates Ternary Complex Formation: Flexibility allows the warhead and E3 ligand to orient themselves optimally to engage their respective protein targets, reducing the entropic penalty of forming the ternary complex.[5]
Aqueous Solubility The hydrocarbon nature of the linker decreases water solubility. This is a critical parameter to balance.Impacts Bioavailability: Poor solubility can hinder formulation and lead to low systemic exposure. The overall solubility of the PROTAC must be carefully managed by considering the properties of the warhead and E3 ligand.[][14]
Metabolic Stability Simple alkyl chains are generally considered metabolically robust and are less prone to oxidative metabolism compared to linkers containing heteroatoms like ethers (PEG-like linkers).[]Improves Pharmacokinetic Profile: Higher metabolic stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing.

Expert Insight: The resurgence of alkyl linkers is a strategic response to the challenges of oral bioavailability and cell permeability seen with more polar PEG-based linkers.[] While PEG linkers can improve solubility, they often increase the topological polar surface area (TPSA) and can be metabolically labile. The C7 alkyl linker represents a rational choice to enhance passive diffusion. The inherent trade-off in aqueous solubility must be carefully managed, often by ensuring the terminal warhead and E3 ligands possess sufficient polarity.[]

Conclusion

Tert-butyl (7-hydroxyheptyl)carbamate is far more than a simple spacer in the PROTAC toolbox. It is a highly strategic building block that provides chemists with precise control over the synthetic process. Its orthogonal protecting group strategy ensures the efficient and unambiguous assembly of complex heterobifunctional molecules. The integral C7 alkyl chain imparts a defined length, flexibility, and a lipophilic character that directly influences the PROTAC's ability to cross cell membranes and effectively form the crucial ternary complex. Understanding the multifaceted function of this linker is essential for the rational design and optimization of the next generation of potent and selective protein degraders.

References

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  • Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry. [Link]

  • Maple, H., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

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The Aliphatic Bridge: A Technical Guide to the Role of Flexible Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[] While significant attention is often given to the design of the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This in-depth technical guide focuses on the role of flexible alkyl linkers in targeted protein degradation. We will explore the causal relationships behind experimental choices in linker design, provide detailed methodologies for the characterization of PROTACs, and present a framework for the rational optimization of these critical components.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is then released to catalytically induce the degradation of additional POI molecules.[6] The linker is the architectural backbone of this ternary complex, and its characteristics directly influence the geometry and stability of this crucial intermediate.[]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Forms E3 E3 Ubiquitin Ligase E3->PROTAC Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

The Alkyl Linker: A Versatile Tool for PROTAC Design

Alkyl chains are among the most common motifs used in PROTAC linkers, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[1] These flexible linkers provide the necessary conformational freedom for the PROTAC to adopt a productive orientation within the ternary complex.[6]

Causality in Linker Selection: Alkyl vs. PEG Linkers

The choice between an alkyl and a polyethylene glycol (PEG) linker is a critical decision in PROTAC design. While both offer flexibility, their distinct physicochemical properties have profound implications for a PROTAC's behavior.

  • Hydrophobicity and Cell Permeability: Alkyl linkers are hydrophobic, which can enhance passive diffusion across the cell membrane.[] This is a significant advantage, as many PROTACs have high molecular weights and polar surface areas that can limit their cellular uptake.[8] However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.[6] PEG linkers, in contrast, are hydrophilic and can improve a PROTAC's solubility.[9]

  • Metabolic Stability: Alkyl chains are generally considered to be more metabolically stable than PEG linkers, which can be susceptible to oxidation.[6]

  • Conformational Preferences: While both are flexible, PEG linkers can adopt folded conformations that may shield polar surface area, which can paradoxically aid in cell permeability despite their hydrophilicity.[6]

The decision to use an alkyl linker is often a strategic one, aimed at optimizing a PROTAC's pharmacokinetic profile, particularly when passive permeability is a primary concern.[]

Optimizing the Alkyl Linker: A Workflow for Rational Design

The optimization of a PROTAC linker is an iterative process that involves chemical synthesis, biophysical characterization, and cellular assays.[10] The goal is to identify a linker that facilitates the formation of a stable and productive ternary complex, leading to efficient protein degradation.

Linker_Optimization_Workflow Start Start: Initial PROTAC Design Synthesize Synthesize PROTAC Library (Varying Alkyl Linker Length) Start->Synthesize Biophysical Biophysical Assays (SPR, ITC) Synthesize->Biophysical Cellular Cellular Assays (Western Blot, Permeability) Synthesize->Cellular Analyze Analyze Data (Ternary Complex Stability, DC50, Dmax) Biophysical->Analyze Cellular->Analyze Decision Optimal Linker? Analyze->Decision Optimized Optimized PROTAC Decision->Synthesize No Decision->Optimized Yes

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the comprehensive evaluation of PROTACs with flexible alkyl linkers.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol allows for the quantification of target protein degradation and the determination of key parameters such as DC50 (the concentration of PROTAC required for 50% degradation) and Dmax (the maximum percentage of degradation).[4]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 16 hours).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and incubate it with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[13]

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[13]

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation of PROTAC-induced ternary complexes.

Methodology:

  • Surface Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[14]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[14]

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface to measure the formation of the ternary complex.[15]

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) for both the binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the formation of the ternary complex.[16]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[17]

Methodology:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize the heat of dilution.[15]

  • Binary Titrations: Titrate the PROTAC into the POI solution and, in a separate experiment, into the E3 ligase solution to determine the binary binding affinities.[17]

  • Ternary Titration: To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell and titrate the POI from the syringe.[15]

  • Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions. Calculate the cooperativity factor (α).[18]

Data Presentation: Quantitative Insights into Linker Performance

The following tables summarize quantitative data from studies that have systematically investigated the impact of alkyl linker length on PROTAC efficacy.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [3]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradationNot Reported
12-29Submicromolar>75%
21396%
2929276%

This data highlights that a minimum linker length is required for potent degradation, but an excessively long linker can be detrimental.

Table 2: Comparison of Alkyl and PEG Linkers in BET Protein Degraders [19]

CompoundLinker TypeBRD4 DC50 (nM)
Compound 3Alkyl>1000
Compound 251-unit PEG370

This case study demonstrates that even a subtle change from an alkyl to a short PEG linker can significantly impact degradation potency.

Conclusion: The Linker as a Key Determinant of PROTAC Success

The flexible alkyl linker is a powerful and versatile tool in the design of effective PROTACs. While its synthetic tractability is a major advantage, a deep understanding of its impact on a PROTAC's physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex is essential for rational design. The iterative process of linker optimization, guided by a combination of biophysical and cellular assays, is a cornerstone of modern PROTAC development. By carefully considering the causal relationships between linker structure and PROTAC function, researchers can unlock the full therapeutic potential of this exciting new modality.

References

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  • Scott, D. A., et al. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. Journal of Medicinal Chemistry. [Link]

  • Mares, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]

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  • Cernijenko, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 2824. [Link]

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An In-depth Technical Guide to Carbamate Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Carbamate Linkers in Modern Drug Development

In the landscape of medicinal chemistry, the carbamate functional group has emerged as a critical structural motif, integral to the design and efficacy of a wide array of therapeutic agents.[1][2] Organic carbamates, also known as urethanes, are characterized by their hybrid amide-ester nature, a feature that bestows upon them a unique combination of chemical stability and tailored reactivity.[3][4] This duality makes them exceptionally well-suited for use as linkers—molecular bridges that connect different components of a drug, such as a potent payload to a targeting moiety. Their applications span from creating prodrugs that enhance the bioavailability of small molecules to forming the critical connection in sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][5]

This guide provides a comprehensive exploration of carbamate linkers, delving into their fundamental chemical properties, diverse applications, and the strategic thinking behind their implementation in drug design. We will examine the mechanisms that govern their stability and cleavage, detail synthetic and analytical methodologies, and present field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of carbamate linker technology.

The Fundamental Chemistry of the Carbamate Bond: A Balance of Stability and Reactivity

The utility of a carbamate as a linker is fundamentally dictated by the chemical properties of the carbamate bond itself. Understanding its stability, which arises from resonance stabilization between the amide and carboxyl groups, is key to its application.[2] This resonance imparts a degree of conformational restriction and contributes to its generally high proteolytic stability, often making it a suitable surrogate for a peptide bond.[3][4]

However, the stability of a carbamate linker is not absolute and can be modulated by the substituents on its nitrogen and oxygen termini.[2] This tunability is a cornerstone of its use in drug design, allowing chemists to create linkers that are stable in the systemic circulation but can be cleaved under specific physiological conditions, such as changes in pH or the presence of specific enzymes.[6] For instance, N,N-disubstituted carbamates are generally more stable against hydrolysis than their N-monosubstituted counterparts.[7] The hydrolysis of carbamates in basic conditions proceeds through different mechanisms for monosubstituted and disubstituted variants, ultimately releasing the parent alcohol (or phenol) and an amine.[2]

Carbamate Linkers in Prodrug Design: Enhancing Therapeutic Potential

A primary application of carbamate linkers is in the creation of prodrugs—inactive precursors that are metabolized in vivo to release an active pharmaceutical ingredient (API).[2] This strategy is employed to overcome limitations of the parent drug, such as poor solubility, rapid first-pass metabolism, or off-target toxicity.[8][9]

Carbamate linkers are particularly effective for masking hydroxyl, phenol, or amine functional groups on a drug molecule.[2][9] By forming a carbamate prodrug, the susceptibility of these groups to premature metabolism, especially in the liver, can be significantly reduced.[2] The release of the active drug from the carbamate prodrug is often mediated by metabolic enzymes like esterases or cytochrome P450.[2]

A notable example is the use of amino acid carbamates as prodrugs for phenolic compounds like resveratrol, where the carbamate linker enhances stability and allows for sustained release.[9] Similarly, carbamate prodrugs of isoniazid have been shown to restrict its in vivo metabolism and improve its pharmacokinetic profile.[8] The choice of substituents on the carbamate is crucial; for instance, N,N-disubstituted carbamate esters have been found to be potentially useful as prodrugs for certain phenolic drugs, while N-monosubstituted versions can be too chemically and enzymatically labile.[7]

Self-Immolative Carbamate Linkers: Precision Drug Release

A sophisticated evolution in linker technology is the concept of the "self-immolative" linker. These linkers are designed to fragment and release the active drug following a specific triggering event, such as enzymatic cleavage.[10] The para-aminobenzyl carbamate (PABC) spacer is a cornerstone of this technology, particularly in the context of ADCs.[11][12]

The PABC system operates through a cascade mechanism. It is typically positioned between a trigger (e.g., a peptide sequence susceptible to enzymatic cleavage) and the drug molecule.[13] Once the trigger is activated—for example, by a lysosomal protease like Cathepsin B cleaving the peptide—the PABC spacer undergoes a spontaneous and irreversible 1,6-elimination reaction.[10][11] This "self-immolation" results in the clean release of the unmodified, active payload, along with carbon dioxide and a quinone methide by-product.[14] The elegance of this system lies in its ability to ensure that the drug is released only after the specific cleavage event, minimizing premature release and off-target effects.[11]

Workflow: Mechanism of a Self-Immolative PABC Linker

PABC_Mechanism ADC Antibody-Peptide-PABC-Drug (Stable in Circulation) Internalization Internalization into Target Cell ADC->Internalization Targeting Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Low pH, High Protease Unstable_Intermediate Unstable Intermediate (Aniline derivative) Cleavage->Unstable_Intermediate Triggers cascade Elimination 1,6-Elimination (Self-Immolation) Unstable_Intermediate->Elimination Spontaneous Release Released Active Drug + CO2 + Quinone Methide Elimination->Release

Caption: The sequential process of drug release from an ADC featuring a self-immolative PABC linker.

Carbamate Linkers in Antibody-Drug Conjugates (ADCs): The Key to Targeted Therapy

ADCs represent a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[15][16] The linker connecting these two components is critical to the ADC's success, dictating its stability, pharmacokinetics, and mechanism of action.[13]

Enzyme-cleavable carbamate linkers are widely used in ADCs.[17] The most prominent example is the valine-citrulline (Val-Cit) dipeptide linker coupled with a PABC self-immolative spacer.[5][13] This linker is designed to be stable in the bloodstream but is efficiently cleaved by Cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[6][14] Upon internalization of the ADC into a cancer cell, the Val-Cit sequence is cleaved, initiating the PABC self-immolation cascade and releasing the cytotoxic payload directly at the site of action.[5] This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing efficacy against cancer cells while minimizing toxicity to healthy tissues.[13]

The choice of the peptide sequence and the spacer is a result of extensive research. For instance, the PABC spacer was introduced to overcome the steric hindrance that a bulky drug molecule might present to the cleaving enzyme.[11][14] While the Val-Cit-PABC system is a gold standard, research continues to explore other peptide sequences and self-immolative systems to further refine the stability and release kinetics of ADCs.[12][13]

Synthetic Strategies for Carbamate Linker Formation

The construction of molecules containing carbamate linkers relies on a variety of established synthetic methodologies. The choice of method often depends on the specific substrates, desired scale, and tolerance of other functional groups within the molecule.

Traditional and widely used methods include:

  • Reaction of Alcohols with Isocyanates: This is a direct and often high-yielding method for forming carbamates.[3]

  • Reaction of Amines with Chloroformates: Alkyl or aryl chloroformates react with amines to form the corresponding carbamates.[8]

  • Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to yield a carbamate.[3]

More recent and milder methods have also been developed to avoid the use of hazardous reagents like phosgene:

  • Reaction with Carbonates: Mixed carbonates, such as those with a p-nitrophenyl group, can serve as effective alkoxycarbonylating reagents for amines.[4]

  • Three-Component Coupling: Methods involving the coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate have proven effective.[18]

  • Zinc Chloride-Catalyzed Synthesis: This method utilizes carbamoyl chlorides and alcohols in the presence of zinc chloride, offering a user-friendly alternative for carbamate synthesis.[19]

Experimental Protocol: General Synthesis of a Carbamate Linker via Chloroformate

This protocol describes a general method for synthesizing a carbamate by reacting an amine-containing drug molecule with an appropriate chloroformate.

Materials:

  • Amine-containing drug (1.0 eq)

  • Alkyl or Aryl Chloroformate (1.1 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-containing drug (1.0 eq) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.5 eq) to the solution and stir for 10-15 minutes.

  • Slowly add the chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate product.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry).

Self-Validation: The purity and identity of the synthesized carbamate should be confirmed by comparing the analytical data with expected values. The absence of starting materials in the final product confirms the completion of the reaction.

Analytical Characterization of Carbamate Linkers

A thorough analytical characterization is essential to ensure the quality, stability, and desired performance of a carbamate-linked drug or conjugate. A suite of analytical techniques is employed throughout the development process.[16]

Key Analytical Assessments:

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the linker and the final conjugate.

  • Purity: High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is the primary method for assessing the purity of the synthesized molecules.[20]

  • Stability Analysis: The stability of the carbamate linker is evaluated under various conditions (e.g., different pH values, in plasma from various species) to predict its behavior in vivo.[7][20] HPLC and LC-MS are used to monitor the degradation of the parent molecule and the appearance of cleavage products over time.[20]

  • Cleavage Kinetics: For cleavable linkers, assays are performed to determine the rate of cleavage in the presence of the target enzyme or under specific pH conditions.[6] This data is critical for predicting the rate of drug release at the target site.

  • Drug-to-Antibody Ratio (DAR) for ADCs: For ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are used to determine the average number of drug-linker molecules conjugated to each antibody, a critical quality attribute that affects efficacy and toxicity.[16][21]

Comparative Stability of Carbamate Linker Types
Linker TypeTrigger for CleavageRelative Stability in Circulation (pH 7.4)Common Application
N,N-Disubstituted Carbamate Enzymatic (e.g., Cytochrome P450)HighProdrugs for phenols[7]
N-Monosubstituted Carbamate Chemical and Enzymatic HydrolysisModerate to LowProdrugs requiring faster release[7]
Val-Cit-PABC Carbamate Enzymatic (Cathepsin B)HighAntibody-Drug Conjugates[5][13]
pH-Sensitive Carbamate Low pH (Endosomal/Lysosomal)High at pH 7.4, Labile at pH < 6Targeted drug delivery[6]

Future Directions and Conclusion

The field of carbamate linker technology continues to evolve, with ongoing research focused on developing novel linkers with enhanced properties. Key areas of innovation include the design of linkers that respond to new biological triggers, the development of dual-trigger systems for increased specificity, and the creation of linkers with improved hydrophilicity to enhance the physicochemical properties of ADCs.[17][22]

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. Mini Reviews in Medicinal Chemistry, 10(14), 1307-1317. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. University of Southern California. [Link]

  • Tatić, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 183-203. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Tran, T. H., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry, 28(28), 5656-5683. [Link]

  • Marvin, C. C., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Bioconjugate Chemistry, 34(10), 1835-1850. [Link]

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs News. [Link]

  • Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1599. [Link]

  • Tran, T. H., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive, University of Otago. [Link]

  • Combinatorial Chemistry Review. (2020). Carbamates and Amines Linker. Combinatorial Chemistry Review. [Link]

  • Bernardes, G. J. L., et al. (2021). A dual-enzyme cleavable linker for antibody–drug conjugates. Chemical Science, 12(10), 3577-3582. [Link]

  • Lo, A., et al. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. Dalton Transactions, 42(22), 7936-7943. [Link]

  • Lu, J., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Marvin, C. C., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ResearchGate. [Link]

  • Marvin, C. C., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates. ChemRxiv. [Link]

  • Joubert, N., et al. (2020). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Molecules, 25(23), 5604. [Link]

  • Reddy, P. G., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 35688-35694. [Link]

  • Etienne, M. A., et al. (2012). Synthesis of camptothecin-amino acid carbamate linkers. Amino Acids, 42(5), 1727-1733. [Link]

  • Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

  • Smith, B. D., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6), e202417651. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Mattarei, A., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS ONE, 10(10), e0138973. [Link]

  • Balse, P. M., et al. (1989). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences, 78(1), 12-17. [Link]

  • Huttunen, K. M., et al. (2018). Secondary carbamate linker can facilitate the sustained release of dopamine from brain-targeted prodrug. Bioorganic & Medicinal Chemistry Letters, 28(17), 2863-2868. [Link]

  • ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]

  • Smith, B. D., et al. (2022). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate Chemistry, 33(2), 206-215. [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

  • Kim, J., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

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tert-Butyl (7-hydroxyheptyl)carbamate molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (7-hydroxyheptyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Bifunctional Building Block

tert-Butyl (7-hydroxyheptyl)carbamate is a key bifunctional molecule utilized in advanced organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure is elegantly simple yet highly functional, incorporating a seven-carbon aliphatic chain that provides flexibility, a terminal primary hydroxyl group for subsequent chemical modification, and a terminal amine protected by the tert-butyloxycarbonyl (Boc) group.

The strategic placement of these two distinct functional groups—a nucleophilic alcohol and a masked amine—makes this compound an invaluable building block. The core utility stems from its "orthogonal" nature: the Boc protecting group is stable under a wide variety of reaction conditions (e.g., basic, nucleophilic, oxidative) but can be selectively and cleanly removed under mild acidic conditions. This allows for a controlled, sequential chemical strategy where one end of the molecule can be reacted while the other remains inert, a critical requirement in the multi-step synthesis of complex therapeutic agents. The carbamate group itself is a crucial structural motif found in numerous approved drugs, valued for its stability and ability to engage in key hydrogen bonding interactions with biological targets.[1][2] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, and its applications for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's properties is foundational to its effective use in the laboratory. The key identifiers and physicochemical data for tert-Butyl (7-hydroxyheptyl)carbamate are summarized below.

Identifier / Property Value Source(s)
Molecular Formula C₁₂H₂₅NO₃[3][4]
Molecular Weight 231.34 g/mol [4][5]
CAS Number 173436-02-7[3][4]
IUPAC Name tert-butyl N-(7-hydroxyheptyl)carbamateN/A
Physical Form Typically a colorless to pale yellow liquid or low-melting solidInferred from related structures
Chemical Stability Stable under recommended storage conditions[4]

Safety and Handling Summary: tert-Butyl (7-hydroxyheptyl)carbamate is classified as a hazardous substance and requires careful handling. According to its Safety Data Sheet (SDS), it poses the following risks:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]

Storage and Incompatibility: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents, which can compromise its integrity.[4]

Synthesis and Purification Protocol

The most efficient and common method for preparing tert-Butyl (7-hydroxyheptyl)carbamate is through the selective mono-N-Boc protection of the corresponding amino alcohol, 7-aminoheptan-1-ol.

Principle of the Synthesis

The reaction involves the nucleophilic attack of the primary amine of 7-aminoheptan-1-ol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The primary amine is significantly more nucleophilic than the primary alcohol, allowing for high selectivity under controlled conditions. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves both reactants. The reaction is typically performed at 0°C to room temperature to moderate the reaction rate and further enhance selectivity, minimizing potential side reactions like O-acylation or double-acylation.

Representative Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials and Reagents:

  • 7-aminoheptan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes and Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-aminoheptan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal amount of DCM and add it dropwise to the stirred amino alcohol solution over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (7-aminoheptan-1-ol) is fully consumed.

  • Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to the flask and stir for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate) to isolate the pure tert-Butyl (7-hydroxyheptyl)carbamate.

Synthesis Workflow Diagram

Synthesis_Workflow reagent reagent process process product product A 1. Dissolve 7-aminoheptan-1-ol in anhydrous DCM B 2. Cool solution to 0°C A->B Setup C 3. Add Boc₂O solution dropwise B->C Initiate Reaction D 4. Stir at room temperature (12-16 h) C->D React E 5. Aqueous Workup (NaHCO₃, H₂O, Brine) D->E Quench & Extract F 6. Dry & Concentrate E->F Isolate Crude G 7. Purify via Column Chromatography F->G Purification H Pure tert-Butyl (7-hydroxyheptyl)carbamate G->H Final Product

Caption: A standard workflow for the synthesis and purification of tert-Butyl (7-hydroxyheptyl)carbamate.

Core Applications in Drug Development

The utility of this molecule is centered on its bifunctional and orthogonal nature, making it an ideal linker or spacer in the rational design of complex therapeutics.

The Principle of Orthogonal Functionality

Orthogonal protection is a cornerstone of modern synthetic chemistry. In this molecule:

  • The Boc-protected amine is stable to basic, nucleophilic, and many oxidative/reductive conditions. It is specifically cleaved by acid (e.g., trifluoroacetic acid or HCl in an organic solvent), liberating the free primary amine.

  • The primary hydroxyl group is available for a different set of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.

This allows a chemist to, for example, first modify the hydroxyl group and then, in a subsequent step, deprotect the amine for further conjugation without affecting the newly installed functionality.

Application as a Linker in Targeted Therapeutics

A primary application for molecules of this class is as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6]

  • PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them. The heptyl chain of tert-Butyl (7-hydroxyheptyl)carbamate provides the necessary length and flexibility for the linker, which is crucial for enabling the formation of a productive ternary complex between the target, the ligase, and the PROTAC.[6]

  • ADCs: These therapies combine the specificity of an antibody with the potency of a cytotoxic drug. A linker tethers the drug (payload) to the antibody. The hydroxyl group of this carbamate can be used as an attachment point for the payload, while the amine (after deprotection) can be used to connect to the antibody, often through a maleimide or other reactive handle.

Linker_Application cluster_0 PROTAC / ADC Synthesis molecule molecule concept concept linker tert-Butyl (7-hydroxyheptyl)carbamate -OH (Step 1) -NHBoc (Step 2) step1 React at -OH end (e.g., attach Ligand A / Payload) linker->step1 step2 Deprotect Boc group (Acidic conditions) step1->step2 step3 React at -NH₂ end (e.g., attach Ligand B / Antibody) step2->step3 final_product Final Conjugate (Ligand A - Linker - Ligand B) step3->final_product

Caption: Logical workflow for using the carbamate as an orthogonal linker in conjugate synthesis.

Conclusion

tert-Butyl (7-hydroxyheptyl)carbamate is more than a simple chemical; it is a strategic tool for the construction of complex and highly functionalized molecules. Its combination of a flexible aliphatic spacer with orthogonally protected amine and hydroxyl termini provides researchers and drug developers with a reliable and versatile building block. A firm grasp of its properties, synthesis, and chemical reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics, from targeted protein degraders to antibody-drug conjugates.

References

  • Ark Pharma Scientific Limited. tert-butyl (7-hydroxyheptyl)carbamate | CAS:173436-02-7. [Link]

  • Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Tomašič, T., & Peterlin Mašič, L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Pharmaceuticals, 13(10), 313. [Link]

  • Loev, B., & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

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An In-Depth Technical Guide to the Safe Handling of Carbamate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of carbamate compounds. Moving beyond a simple checklist, this document elucidates the fundamental principles of carbamate toxicology and chemistry to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement robust safety protocols. The causality behind each procedural step is explained to foster a culture of safety grounded in scientific understanding.

The Carbamate Challenge: Understanding the Mechanism of Toxicity

Carbamate compounds, widely used as pesticides and therapeutic agents, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at nerve synapses.[1][2][3]

Unlike organophosphates which cause irreversible phosphorylation of AChE, carbamates induce a reversible carbamylation of the enzyme.[1][4] This reversible binding means that the enzyme can spontaneously hydrolyze and regenerate, typically within 24 to 48 hours.[1][5] However, during the inhibition period, the accumulation of acetylcholine in synaptic clefts leads to overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis.[1][6] The severity of symptoms depends on the specific carbamate, the dose, and the route of exposure.[1][7]

cluster_synapse Synaptic Cleft cluster_effect Result ACh Acetylcholine (ACh) (Accumulates) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Overstimulation AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis (Blocked) Carbamate Carbamate Compound Carbamate->AChE Reversible Inhibition CholinergicCrisis Cholinergic Crisis (Toxic Effects) Receptors->CholinergicCrisis

Caption: Mechanism of carbamate toxicity via reversible AChE inhibition.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. This begins with understanding the potential routes of exposure and the symptoms of poisoning.

Routes of Exposure

Carbamates can enter the body through multiple routes:

  • Dermal Absorption: Skin contact is a primary route of occupational exposure.[4][8] The lipophilicity of many carbamates allows for rapid penetration, which can be enhanced by high temperatures and humidity.[4]

  • Inhalation: Aerosolized powders or mists can be inhaled, leading to rapid systemic absorption.[1][9]

  • Ingestion: Accidental ingestion, often through contaminated hands, can lead to severe poisoning.[7][10]

  • Ocular Exposure: Splashes can cause local irritation and systemic absorption through the conjunctiva.[1]

Symptoms of Exposure

Carbamate poisoning presents a cholinergic toxidrome with a mix of muscarinic and nicotinic symptoms.[10] Onset can be rapid, sometimes within minutes of a massive exposure.[1]

Symptom TypeManifestations
Muscarinic ("DUMBBELS") Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm/Bronchorrhea (excessive mucus), Emesis (vomiting), Lacrimation (tearing), Salivation.[1] Bradycardia (slow heart rate) is also common.[3]
Nicotinic Muscle fasciculations (twitching), cramping, weakness, and in severe cases, flaccid paralysis leading to respiratory failure.[1][3] Tachycardia (fast heart rate) and hypertension can also occur.[1]
Central Nervous System (CNS) Anxiety, headache, seizures, and coma.[3] CNS effects are often less pronounced with carbamates than with organophosphates.[6]
Occupational Exposure Limits (OELs)

Regulatory bodies like OSHA and NIOSH have established OELs for several common carbamates to protect workers. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Carbamate CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)
Carbaryl5 mg/m³5 mg/m³[8]
CarbofuranNot Established0.1 mg/m³[8]
Methomyl2.5 mg/m³2.5 mg/m³[8]
PropoxurNot Established0.5 mg/m³[8]

Hierarchy of Controls: From Engineering to PPE

A multi-layered approach to hazard control is essential. Engineering and administrative controls are the first lines of defense, with Personal Protective Equipment (PPE) providing the final barrier.

Engineering Controls
  • Chemical Fume Hood: All handling of carbamate compounds, especially volatile liquids or fine powders, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[11][12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[13] Work areas should be kept under negative pressure relative to adjacent non-laboratory areas.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop detailed, compound-specific SOPs for all procedures involving carbamates.

  • Designated Areas: Clearly demarcate areas where carbamates are stored and handled.[13]

  • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for carbamates before beginning work.[12]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific compound and the experimental procedure. A risk assessment must be performed to determine the appropriate level of protection.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves provide adequate protection; latex gloves do not.[1][14] For highly toxic materials or prolonged contact, consider heavier-duty gloves like butyl rubber.[14] Always check the manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[15] A face shield should be worn in addition to goggles whenever there is a splash hazard.[14]

  • Body Protection: A standard laboratory coat is required.[15] For tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn.[12][14]

  • Respiratory Protection: When engineering controls cannot guarantee exposure below the OEL, or during spill cleanup, respiratory protection is required.[15] An air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is typically recommended for dusts or aerosols.[16] A fit test is mandatory for all tight-fitting respirators.

start Start: Handling Carbamate? risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment is_solid Solid Compound? risk_assessment->is_solid is_aerosol Potential for Aerosol/Dust? is_solid->is_aerosol Yes is_splash Splash Hazard? is_solid->is_splash No (Liquid) is_aerosol->is_splash No ppe_respirator Add Respirator (NIOSH-approved) is_aerosol->ppe_respirator Yes ppe_base Mandatory Base PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat is_splash->ppe_base No ppe_face_shield Add Face Shield is_splash->ppe_face_shield Yes ppe_face_shield->ppe_base ppe_respirator->ppe_face_shield

Caption: A logical workflow for selecting appropriate PPE.

Standard Operating Procedures

Protocol: Weighing and Handling Solid Carbamates
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is operational.

  • Work Surface: Line the work surface inside the fume hood with absorbent, disposable bench paper.

  • Weighing: Use a tared weigh boat or glassine paper. Handle the stock container with care to avoid generating dust.

  • Transfer: Use a spatula to carefully transfer the desired amount of solid. Avoid scooping actions that could create airborne particles.

  • Dissolution: If dissolving, add the solvent to the vessel containing the weighed carbamate inside the fume hood. Cap the vessel before removing it from the hood.

  • Cleanup: Dispose of the weigh boat/paper and any contaminated materials as hazardous solid waste.[17] Wipe down the spatula and work surface with an appropriate decontamination solution.

  • Post-Handling: Remove PPE and wash hands thoroughly with soap and water.[13]

Storage Requirements
  • Store carbamates in a cool, dry, well-ventilated, and secure area.[13][18]

  • Keep containers tightly sealed.[13]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[17][19]

  • Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.[20]

Emergency Response: Spills and Exposure

Prompt and correct action during an emergency is critical to minimizing harm.

Spill Management Protocol

The immediate priority is to ensure personnel safety and prevent the spread of contamination.

spill Spill Detected! alert Alert others in the area. Evacuate if necessary. spill->alert assess Assess Spill (Size, Location, Hazard) alert->assess is_major Major Spill? (Large quantity, outside hood) assess->is_major call_ehs Call Emergency Response / EHS. Do not attempt cleanup. is_major->call_ehs Yes ppe Don appropriate PPE (Gloves, Goggles, Respirator) is_major->ppe No (Minor Spill) contain Contain the spill. (Use absorbent socks/pads) ppe->contain absorb Cover with absorbent material (e.g., sand, vermiculite) contain->absorb collect Collect waste using non-sparking tools. absorb->collect decon Decontaminate the area (e.g., strong soap solution) collect->decon dispose Package and label all waste for hazardous disposal. decon->dispose

Caption: A workflow for responding to a chemical spill.

For minor spills (manageable by lab personnel):

  • Control: Prevent the spill from spreading by encircling it with absorbent material (e.g., sand, earth, or commercial sorbent pads).[21][22]

  • Absorb: Gently cover the spilled material with an inert absorbent.[22] For solid spills, dampen the material slightly with water to prevent dust generation before sweeping.[15]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable hazardous waste container.[21][22]

  • Decontaminate: Clean the spill area thoroughly. For carbamates, scrubbing with a strong soap or washing soda solution is effective.[23] Follow with a water rinse. All cleaning materials must be disposed of as hazardous waste.[22]

First Aid for Exposure

Immediate decontamination is the most critical step.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1][12] Wash the affected area thoroughly with large amounts of soap and water.[13] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][15] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[15] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[24] Rinse the mouth with water if the person is conscious.[15] Seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.[1] In the U.S., contact the regional poison center at 1-800-222-1222 for expert guidance.[1]

Waste Disposal

Under no circumstances should carbamate waste be disposed of in regular trash or down the drain.[17] All carbamate waste is considered hazardous.

  • Segregation: Collect carbamate waste in a separate, clearly labeled, and chemically compatible container.[17][20] Do not mix with incompatible waste streams.

  • Contaminated Materials: All items that have come into contact with carbamates, including gloves, bench paper, pipette tips, and cleaning materials, must be disposed of as hazardous solid waste.[17]

  • Rinseate: Solvents used to rinse contaminated glassware must be collected as hazardous liquid waste.[17]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. This typically involves collection by a licensed hazardous waste disposal facility.[12][20] For some carbamates, alkaline hydrolysis can be used by trained personnel to break down the compound into less hazardous components before collection, but this must be done under a validated SOP.[20]

Conclusion

Carbamate compounds are valuable tools in research and development, but their inherent toxicity demands a rigorous and informed approach to safety. By understanding their mechanism of action, implementing a multi-layered system of controls, and preparing for emergencies, researchers can mitigate the risks associated with these compounds. This guide serves as a foundation for developing robust, site-specific safety protocols that protect personnel, the community, and the environment.

References

  • Richards, J. & Horowitz, B.Z. (2023). Carbamate Toxicity. StatPearls Publishing. [Link]

  • Nachon, F., Brazzolotto, X., & Lockridge, O. (2013). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Journal of Analytical Toxicology. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]

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  • Werner, S. L., & Johnson, S. M. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WATER BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. USGS. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

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  • New Jersey Department of Health. (2002). AMMONIUM CARBAMATE HAZARD SUMMARY. NJ.gov. [Link]

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  • Wang, Y., et al. (2023). A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

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The Advent of Proximity: An In-Depth Technical Guide to Bifunctional Molecules and the Central Role of Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and disease pathology, the ability to precisely modulate the proteome offers unparalleled therapeutic potential. Traditional pharmacology has largely relied on occupancy-driven inhibitors, molecules that bind to the active site of a protein to block its function. However, this approach is limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome, including scaffolding proteins and transcription factors, deemed "undruggable."[1] A paradigm shift in drug discovery has emerged with the advent of bifunctional molecules, a revolutionary class of therapeutics that do not inhibit, but rather co-opt the cell's own machinery to achieve a desired biological outcome.[2][3]

This guide provides a comprehensive technical overview of bifunctional molecules, with a particular focus on those designed for targeted protein degradation (TPD). We will delve into the core principles of their mechanism of action, explore the diverse landscape of their design, and critically examine the pivotal role of the linker in dictating their efficacy and pharmacological properties. Furthermore, we will provide detailed experimental workflows for their evaluation, empowering researchers to navigate this exciting and rapidly evolving field.

Part 1: The Dawn of Induced Proximity: A New Pharmacological Modality

Bifunctional molecules are engineered chemical entities designed to bring two proteins into close proximity, thereby inducing a biological event that would not otherwise occur.[2][3] This concept of "chemically induced proximity" has unlocked novel therapeutic strategies, the most prominent of which is targeted protein degradation.[4]

Proteolysis-Targeting Chimeras (PROTACs): Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that function as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome, the cell's primary protein disposal machinery.[5][7][8]

The catalytic nature of PROTACs is a key advantage; a single PROTAC molecule can induce the degradation of multiple POI molecules, leading to a potent and sustained biological effect at substoichiometric concentrations.[1][5][7] This event-driven pharmacology distinguishes PROTACs from traditional inhibitors and opens up the possibility of targeting proteins that have proven difficult to drug with conventional small molecules.[1]

Molecular Glues: Inducing Novel Protein-Protein Interactions

In contrast to the modular design of PROTACs, molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein by subtly altering the surface of one of the proteins.[9][10] This creates a novel binding interface, leading to the recruitment of the target protein as a "neosubstrate" for the E3 ligase and its subsequent degradation.[10]

The discovery of molecular glues was initially serendipitous, with the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide being prime examples.[4][11] These molecules were later found to bind to the E3 ligase Cereblon (CRBN), inducing the degradation of transcription factors IKZF1 and IKZF3.[11] While rational design of molecular glues remains a challenge, their smaller size and more drug-like properties make them an attractive therapeutic modality.[4][9]

Part 2: The Linker: More Than Just a Connection

The linker is a critical component of a bifunctional molecule, connecting the two protein-binding moieties. Its composition, length, and attachment points significantly influence the molecule's physicochemical properties, cell permeability, and, most importantly, the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[6][12]

The Structure-Activity Relationship (SAR) of Linkers

The optimization of the linker is an empirical process, and a deep understanding of its SAR is crucial for developing effective bifunctional molecules.[13][14] Key linker characteristics to consider include:

  • Length: The linker must be of an optimal length to allow for the productive formation of the ternary complex. Linkers that are too short may cause steric hindrance, while those that are too long may lead to unproductive binding modes and decreased efficacy.[6]

  • Composition: The chemical makeup of the linker affects its flexibility, solubility, and metabolic stability. Common linker compositions include polyethylene glycol (PEG), alkyl chains, and more rigid structures like alkynes and phenyl groups.[6][15]

  • Attachment Points: The points at which the linker is connected to the two ligands are critical for maintaining the binding affinity of the ligands and for achieving the correct orientation of the two proteins in the ternary complex.[16]

Types of Linkers and Their Impact
Linker Type Characteristics Impact on Bifunctional Molecule Properties
Alkyl Chains Flexible, hydrophobic.Can improve cell permeability but may decrease solubility.
PEG Linkers Flexible, hydrophilic.Enhance solubility and can improve pharmacokinetic properties.[15]
Rigid Linkers Constrained conformation.Can pre-organize the molecule for optimal ternary complex formation, potentially increasing potency.
Cleavable Linkers Contain a moiety that can be cleaved by specific enzymes or under certain physiological conditions.Can be used for targeted delivery and release of the active molecule.

Part 3: The E3 Ligase Landscape: Expanding the Toolbox

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully leveraged for TPD due to the limited availability of high-affinity, non-peptidic small molecule ligands.[17][18]

Commonly Utilized E3 Ligases
  • Cereblon (CRBN): A substrate receptor for the CUL4A E3 ligase complex.[18] Binders for CRBN are derived from the IMiD class of drugs.[18]

  • Von Hippel-Lindau (VHL): The substrate recognition subunit of the CUL2 E3 ligase complex.[18][19] Small molecule ligands for VHL have been developed based on the hypoxia-inducible factor-1α (HIF-1α) peptide.[19]

  • Mouse double minute 2 homolog (MDM2): An E3 ligase that negatively regulates the p53 tumor suppressor.[17] Nutlin-3 and its analogs are well-characterized MDM2 inhibitors that have been incorporated into PROTACs.[17]

  • Inhibitor of Apoptosis Proteins (IAPs): A family of E3 ligases involved in the regulation of apoptosis.[17]

The choice of E3 ligase can significantly impact the degradation efficiency and tissue selectivity of a bifunctional molecule, as E3 ligase expression levels can vary between different cell types and tissues.[19]

Part 4: Experimental Workflows for the Evaluation of Bifunctional Molecules

The development of potent and selective bifunctional molecules requires a robust and multifaceted evaluation process, encompassing biophysical, biochemical, and cell-based assays.

Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[20][21][22] Several biophysical techniques can be employed to quantify the binding affinities and kinetics of the binary and ternary interactions.[21][22][23][24][25]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the bifunctional molecule over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the bifunctional molecule to determine its binary KD.

  • Ternary Complex Formation: Inject a constant concentration of the POI followed by a series of concentrations of the bifunctional molecule over the immobilized E3 ligase. The enhanced binding response in the presence of the POI indicates ternary complex formation.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for each interaction. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.[22]

Diagram: Ternary Complex Formation Workflow

Ternary_Complex_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_Data Data Analysis E3_Immobilized Immobilized E3 Ligase PROTAC_Analyte PROTAC (Analyte) E3_Immobilized->PROTAC_Analyte Binary Binding Ternary_Complex Ternary Complex (E3-PROTAC-POI) E3_Immobilized->Ternary_Complex Ternary Binding (PROTAC + POI) POI_Analyte POI (Analyte) PROTAC_Analyte->POI_Analyte Binary Binding (Separate Experiment) KD Binding Affinity (KD) Ternary_Complex->KD Kinetics Kinetics (kon, koff) Ternary_Complex->Kinetics E3_Cell E3 Ligase in Cell PROTAC_Syringe PROTAC in Syringe E3_Cell->PROTAC_Syringe Binary Titration Ternary_Titration Ternary Titration (E3+POI in cell, PROTAC in syringe) E3_Cell->Ternary_Titration POI_Cell POI in Cell POI_Cell->PROTAC_Syringe Binary Titration POI_Cell->Ternary_Titration Ternary_Titration->KD Cooperativity Cooperativity (α) KD->Cooperativity

Caption: Workflow for biophysical characterization of ternary complex formation.

In Vitro Ubiquitination and Degradation Assays

Biochemical assays are essential to confirm that the formation of the ternary complex leads to the ubiquitination and subsequent degradation of the POI.[26]

Experimental Protocol: In Vitro Ubiquitination Assay

  • Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the POI, and the bifunctional molecule.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the POI. The appearance of higher molecular weight bands corresponding to polyubiquitinated POI confirms the activity of the bifunctional molecule.

Cell-Based Assays for Protein Degradation

Ultimately, the efficacy of a bifunctional molecule must be demonstrated in a cellular context.[]

Experimental Protocol: Western Blot for Cellular Protein Degradation

  • Cell Treatment: Plate cells and treat with a dose range of the bifunctional molecule for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and perform a Western blot using antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Densitometry: Quantify the band intensities to determine the extent of POI degradation. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can be calculated.[6]

Diagram: Cellular Degradation Assay Workflow

Cellular_Degradation_Workflow Cell_Culture Cell Culture Treatment Treatment with Bifunctional Molecule (Dose-Response and Time-Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Densitometry and Calculation of DC50 and Dmax Western_Blot->Data_Analysis

Caption: Workflow for assessing cellular protein degradation.

Part 5: Beyond Degradation: The Expanding Universe of Bifunctional Molecules

While targeted protein degradation is currently the most advanced application of bifunctional molecules, the concept of induced proximity is being explored for a wide range of other biological manipulations.[23][28][29][30][31] These include:

  • Targeted Phosphorylation or Dephosphorylation: Bifunctional molecules can be designed to recruit kinases or phosphatases to a target protein, thereby modulating its phosphorylation state and activity.[30]

  • Modulation of Post-Translational Modifications: The recruitment of other enzymes, such as acetyltransferases or glycosyltransferases, can be used to alter other post-translational modifications.[30]

  • Targeted Gene Regulation: Bifunctional molecules can be engineered to recruit transcription factors or epigenetic modifiers to specific gene loci to control gene expression.

  • Immune System Modulation: By bringing immune cells into proximity with cancer cells, bifunctional molecules can enhance anti-tumor immunity.[28]

Conclusion: A New Frontier in Drug Discovery

Bifunctional molecules represent a transformative approach to drug discovery, enabling the modulation of biological targets that were previously considered intractable.[23] Their unique mechanism of action, particularly in the context of targeted protein degradation, offers the potential for highly potent and selective therapeutics. The linker, once viewed as a simple spacer, is now recognized as a key determinant of a bifunctional molecule's success, and its rational design is a critical aspect of the drug development process. As our understanding of the principles of induced proximity deepens and the toolbox of E3 ligase ligands expands, the therapeutic applications of bifunctional molecules will undoubtedly continue to grow, heralding a new era of precision medicine.

References

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A Comprehensive Technical Guide to tert-Butyl (7-hydroxyheptyl)carbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Key Linker in Targeted Protein Degradation

Introduction: The Emergence of a Versatile Bifunctional Linker

In the rapidly evolving landscape of drug discovery, the advent of targeted protein degradation (TPD) has opened new therapeutic avenues. At the heart of this modality lies the design of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, a chemical bridge that connects a "warhead" that binds to the protein of interest with a ligand that recruits an E3 ubiquitin ligase. The nature of this linker—its length, rigidity, and chemical properties—is a key determinant of the final PROTAC's efficacy and selectivity.

This technical guide provides an in-depth exploration of tert-Butyl (7-hydroxyheptyl)carbamate (CAS Number: 173436-02-7), a bifunctional linker that has gained prominence in the synthesis of PROTACs.[1][2] We will delve into its chemical properties, commercial availability, and critical role in the rational design of protein degraders, offering insights for researchers, medicinal chemists, and drug development professionals.

Chemical Properties and Specifications

tert-Butyl (7-hydroxyheptyl)carbamate is a linear, seven-carbon alkyl chain functionalized with a hydroxyl group at one terminus and a Boc-protected amine at the other. This orthogonal arrangement of functional groups is a key feature, allowing for sequential and controlled conjugation to other molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable carbamate that is resistant to a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the free amine.[3]

Key Chemical Identifiers and Properties:

  • IUPAC Name: tert-butyl N-(7-hydroxyheptyl)carbamate

  • CAS Number: 173436-02-7

  • Molecular Formula: C12H25NO3

  • Molecular Weight: 231.34 g/mol [1]

  • Appearance: Typically a viscous liquid or solid[1][4]

The seven-carbon chain provides a flexible and hydrophobic spacer, which can be advantageous in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[5][6]

Commercial Availability and Supplier Analysis

A variety of chemical suppliers offer tert-Butyl (7-hydroxyheptyl)carbamate, typically for research and development purposes. The purity of the commercially available material is generally high, often exceeding 95-97%. Below is a comparative table of prominent suppliers and their typical product specifications.

SupplierCatalog Number (Example)PurityFormStorage Conditions
MedChemExpress HY-W106153≥97.0%Viscous LiquidRoom temperature (short term), -20°C to -80°C (long term)[1]
Fluorochem F69031297%SolidNot specified
Ark Pharma Scientific Ltd. H-05070695%Not specifiedNot specified
Sigma-Aldrich (Merck) Varies by resellerVariesVariesNot specified
BLD Pharm BD01106028Not specifiedNot specifiedSealed in dry, 2-8°C

Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website and Certificate of Analysis (CoA) for the most current information.

Researchers should always request and review the Certificate of Analysis from the supplier to confirm the purity and identity of the compound. The CoA will typically provide data from analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to verify the structure and purity of the material.

The Role of tert-Butyl (7-hydroxyheptyl)carbamate in PROTAC Design and Synthesis

The primary application of tert-Butyl (7-hydroxyheptyl)carbamate is as a bifunctional linker in the synthesis of PROTACs.[1][7] Its structure allows for a modular and convergent synthetic strategy, where the linker can be sequentially conjugated to a warhead and an E3 ligase ligand.

The Rationale for a C7 Alkyl Linker

The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and relative orientation between the target protein and the E3 ligase within the ternary complex.[5][8] A linker that is too short may lead to steric clashes, preventing the formation of a stable complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[8]

While the optimal linker length is target-dependent, the seven-carbon chain of tert-Butyl (7-hydroxyheptyl)carbamate has been shown to be effective in several PROTAC designs.[9][10] Alkyl chains are the most common motif in PROTAC linkers due to their synthetic tractability and ability to provide flexibility.[9] The hydrophobicity of the heptyl chain can also contribute to improved cell permeability of the final PROTAC molecule.[8]

The following diagram illustrates the general workflow for synthesizing a PROTAC using tert-Butyl (7-hydroxyheptyl)carbamate.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Linker tert-Butyl (7-hydroxyheptyl)carbamate Step1 Step 1: Conjugation to Warhead Linker->Step1 Warhead Warhead (POI Ligand) Warhead->Step1 E3_Ligand E3 Ligase Ligand Step3 Step 3: Conjugation to E3 Ligase Ligand E3_Ligand->Step3 Step2 Step 2: Boc Deprotection Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 PROTAC PROTAC Molecule Step3->PROTAC

Caption: A generalized workflow for PROTAC synthesis.

Experimental Protocols: A Step-by-Step Approach

The following are representative protocols for the key steps in utilizing tert-Butyl (7-hydroxyheptyl)carbamate for PROTAC synthesis. These are generalized procedures and may require optimization based on the specific warhead and E3 ligase ligand being used.

Protocol 1: Activation of the Hydroxyl Group and Conjugation to a Warhead

The hydroxyl group of tert-Butyl (7-hydroxyheptyl)carbamate can be activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate, or used directly in Mitsunobu or etherification reactions.

  • Activation (Mesylation Example):

    • Dissolve tert-Butyl (7-hydroxyheptyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

  • Conjugation:

    • The activated linker can then be reacted with a nucleophilic handle on the warhead (e.g., a phenol or amine) in the presence of a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Protocol 2: Boc Deprotection

The Boc group is typically removed under acidic conditions to reveal the primary amine.[3]

  • Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

Protocol 3: Amide Coupling to an E3 Ligase Ligand

The newly exposed amine can be coupled to a carboxylic acid on the E3 ligase ligand using standard peptide coupling reagents.

  • Dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq) in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir for a few minutes to activate the carboxylic acid.

  • Add the deprotected amine intermediate (as a salt or free base, 1.0-1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative HPLC.

Quality Control, Stability, and Handling

Analytical Characterization:

The identity and purity of tert-Butyl (7-hydroxyheptyl)carbamate should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of significant organic impurities.

  • LC-MS: To determine the purity and confirm the molecular weight.

Stability and Storage:

tert-Butyl (7-hydroxyheptyl)carbamate is generally stable under recommended storage conditions.[11] The Boc-protecting group is sensitive to strong acids, and the hydroxyl group can be susceptible to oxidation. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[11]

Potential Impurities:

Potential impurities in commercially available tert-Butyl (7-hydroxyheptyl)carbamate could include starting materials from the synthesis, such as 7-aminoheptan-1-ol, or by-products from the Boc protection step. During deprotection of the Boc group, the formation of tert-butylated by-products is a possibility, especially with nucleophilic moieties present in the molecule.[12]

Safety and Handling:

According to the Safety Data Sheet (SDS) from MedChemExpress, tert-Butyl (7-hydroxyheptyl)carbamate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[11] All manipulations should be performed in a well-ventilated fume hood.[11]

Conclusion

tert-Butyl (7-hydroxyheptyl)carbamate has established itself as a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its orthogonal protecting group strategy, coupled with a flexible seven-carbon chain, provides medicinal chemists with a reliable tool for the modular construction of targeted protein degraders. Understanding the chemical properties, commercial availability, and synthetic utility of this linker is crucial for researchers and drug development professionals seeking to design and synthesize novel therapeutics based on the PROTAC technology. As the field of targeted protein degradation continues to expand, the demand for well-characterized and high-purity linkers like tert-Butyl (7-hydroxyheptyl)carbamate will undoubtedly grow.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition and drug design: the structural basis for PROTACs. Essays in Biochemistry, 61(5), 505–516.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). BOC Deprotection. Retrieved from [Link]

  • American Chemical Society. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignan. Retrieved from [Link]

  • ResearchGate. (n.d.). of the linkers used in PROTAC design. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

  • AxisPharm. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... Retrieved from [Link]

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Methodological & Application

Synthesis protocol for tert-Butyl (7-hydroxyheptyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

< Application Note & Synthesis Protocol: Tert-Butyl (7-hydroxyheptyl)carbamate

Abstract

This document provides a comprehensive guide for the synthesis of tert-Butyl (7-hydroxyheptyl)carbamate, a valuable bifunctional molecule utilized in the development of pharmaceuticals and advanced materials. The protocol details the chemoselective N-tert-butoxycarbonylation (Boc-protection) of 7-aminoheptan-1-ol. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and validation checkpoints to ensure a reliable and reproducible synthesis.

Introduction and Scientific Principles

Tert-Butyl (7-hydroxyheptyl)carbamate serves as a critical building block, or synthon, in multi-step organic synthesis. Its structure incorporates a terminal primary alcohol and a carbamate-protected primary amine, separated by a seven-carbon aliphatic chain. This arrangement allows for selective chemical modification at the hydroxyl group without interference from the typically more reactive amine, which is rendered unreactive to most nucleophiles and bases by the Boc protecting group.[1] The hydrophobicity of the heptyl chain combined with the terminal polar groups makes it an ideal linker for creating targeted drug delivery systems, surface modifiers, and complex molecular architectures.

The synthesis hinges on the selective protection of the amino group over the hydroxyl group of 7-aminoheptan-1-ol. This is achieved using di-tert-butyl dicarbonate (Boc₂O), a reagent widely employed for this purpose.[1] The reaction proceeds via nucleophilic attack of the more nucleophilic amine onto one of the electrophilic carbonyl carbons of the Boc anhydride.[2] The hydroxyl group, being a weaker nucleophile, does not react under these conditions, ensuring high chemoselectivity.

Mechanism of Boc Protection: The reaction is typically conducted in the presence of a mild base. The primary amine's lone pair of electrons attacks a carbonyl carbon of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate, leading to the elimination of a tert-butoxycarbonyl group and the formation of the N-Boc derivative.[2] Gaseous carbon dioxide and tert-butanol are the byproducts.

Experimental Workflow Overview

The overall process involves the reaction setup, monitoring, workup, and purification, followed by characterization to confirm the product's identity and purity.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Dissolve 7-Aminoheptan-1-ol in Dichloromethane (DCM) B Add Triethylamine (Et3N) C Cool solution to 0°C D Add Boc₂O solution dropwise E Warm to Room Temp & Stir for 12-18 hours F Quench with H₂O G Separate Organic Layer H Wash with dilute HCl I Wash with NaHCO₃ (sat.) J Wash with Brine K Dry over Na₂SO₄ L Filter & Concentrate in vacuo M Purify via Flash Column Chromatography N Characterize Product (NMR, MS, IR) O Determine Yield & Purity

Diagram 1: High-level workflow for the synthesis of tert-Butyl (7-hydroxyheptyl)carbamate.

Materials and Equipment

Reagents & Materials Grade Supplier Example
7-Aminoheptan-1-ol≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeSigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Triethylamine (Et₃N), redistilled≥99.5%Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Sodium Chloride (NaCl)ACS GradeVWR
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Equipment Specifications
Round-bottom flask250 mL, two-neck
Magnetic stirrer and stir bar
Ice bath
Dropping funnel100 mL
Separatory funnel500 mL
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Detailed Step-by-Step Synthesis Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 7-Aminoheptan-1-ol is corrosive and can cause burns.

Reaction Setup:

  • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 7-aminoheptan-1-ol (5.0 g, 38.1 mmol, 1.0 equiv).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Add triethylamine (6.4 mL, 45.7 mmol, 1.2 equiv) to the solution.

    • Scientist's Note: Triethylamine acts as a base to neutralize the acidic byproduct that can form during the reaction, driving the equilibrium towards the product.

  • Cool the flask in an ice bath to 0°C.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.1 g, 41.9 mmol, 1.1 equiv) in 20 mL of anhydrous DCM.

  • Transfer the Boc₂O solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.

    • Scientist's Note: Slow, dropwise addition at a low temperature is crucial to control the exothermic reaction and prevent the formation of potential side products, such as ureas or double-Boc protected amines.[3]

Reaction and Monitoring: 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Stir the reaction for 12-18 hours. 9. Trustworthiness Checkpoint (TLC Monitoring): Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Mobile Phase: 10% Methanol in Dichloromethane.
  • Visualization: Potassium permanganate stain.
  • The reaction is complete when the spot corresponding to the starting material (7-aminoheptan-1-ol) is no longer visible. The product will appear as a new, less polar spot.

Workup and Isolation: 10. Once the reaction is complete, add 50 mL of deionized water to the flask to quench the reaction. 11. Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. 12. Wash the organic layer sequentially with:

  • 50 mL of 1 M HCl (aq)
  • 50 mL of saturated NaHCO₃ (aq)
  • 50 mL of saturated NaCl (brine)
  • Scientist's Note: The acid wash removes unreacted triethylamine. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification: 14. Purify the crude product by flash column chromatography on silica gel. 15. Column Preparation: Prepare a slurry of silica gel in 100% hexanes and pack the column. 16. Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column. 17. Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). Collect fractions based on TLC analysis. 18. Combine the pure fractions and remove the solvent under reduced pressure to yield tert-Butyl (7-hydroxyheptyl)carbamate as a colorless oil or a white solid.

Data Summary and Characterization

Parameter Value
Starting Material (7-Aminoheptan-1-ol)5.0 g (38.1 mmol)
Boc₂O9.1 g (41.9 mmol)
Triethylamine6.4 mL (45.7 mmol)
Theoretical Yield8.81 g
Typical Experimental Yield 7.5 - 8.4 g (85-95%)
Appearance Colorless oil or white solid
Expected ¹H NMR (400 MHz, CDCl₃) δ 4.55 (br s, 1H), 3.64 (t, J=6.6 Hz, 2H), 3.10 (q, J=6.7 Hz, 2H), 1.57 (p, J=6.8 Hz, 2H), 1.44 (s, 9H), 1.48-1.28 (m, 8H).
Expected ¹³C NMR (101 MHz, CDCl₃) δ 156.1, 79.0, 62.9, 40.7, 32.7, 30.1, 29.0, 28.4, 26.7, 25.6.
Expected Mass Spec (ESI+) m/z 232.2 [M+H]⁺, 254.2 [M+Na]⁺

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient reaction time or reagent stoichiometry.Allow the reaction to stir for a longer period (up to 24h). Ensure accurate measurement of reagents.
Low Yield Product loss during aqueous workup.Perform back-extraction of all aqueous layers with DCM to recover any dissolved product.
Formation of Side Products Reaction temperature was too high; Boc₂O added too quickly.Maintain a temperature of 0°C during the addition of Boc₂O and add it slowly.
Product is an oil, not solid Product is highly pure or contains residual solvent.Try co-evaporation with hexanes or place under high vacuum for an extended period. Seeding with a previously obtained crystal can induce crystallization.[4]

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of PROTACs Using tert-Butyl (7-hydroxyheptyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of the bifunctional linker, tert-Butyl (7-hydroxyheptyl)carbamate, in the assembly of Proteolysis-Targeting Chimeras (PROTACs). We will explore the rationale behind its molecular design, present validated, step-by-step synthetic protocols, and discuss critical considerations for characterization and optimization.

Part 1: Foundational Principles of PROTAC Assembly

The PROTAC Mechanism: A New Therapeutic Paradigm

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery. Unlike traditional inhibitors that block a protein's function, PROTACs act as catalytic hijackers of the cell's natural waste disposal system—the Ubiquitin-Proteasome System (UPS).

A PROTAC is a heterobifunctional molecule comprising three key components:

  • A ligand that binds to a target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

  • A flexible linker that connects the two ligands.

This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of disease-causing proteins, including those previously considered "undruggable."

The Critical Role of the Linker

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex. An optimal linker ensures a productive orientation between the E3 ligase and the target protein, facilitating efficient ubiquitin transfer.

tert-Butyl (7-hydroxyheptyl)carbamate has emerged as a valuable and versatile building block in PROTAC synthesis. Its structure offers distinct advantages:

  • Orthogonal Reactivity: It possesses two distinct functional groups—a primary alcohol (-OH) and a Boc-protected amine (-NHBoc). This orthogonality allows for sequential, controlled conjugation reactions. The hydroxyl group can be coupled first, followed by deprotection of the amine for the second coupling step, minimizing the formation of undesired side products.

  • Defined Length and Flexibility: The seven-carbon alkyl chain provides a specific length and conformational flexibility that has proven effective in bridging various E3 ligases and target proteins.

  • Chemical Stability: The simple alkyl chain is chemically robust and less prone to metabolic degradation compared to more complex linker structures like PEG chains.

General Synthetic Strategy

The assembly of a PROTAC using tert-Butyl (7-hydroxyheptyl)carbamate typically follows a linear, two-stage conjugation strategy. The choice of which ligand to attach first (E3 ligand or POI ligand) depends on the specific chemistry of the ligands and the stability of the intermediates.

Below is a generalized workflow illustrating the two possible synthetic routes.

G cluster_0 Strategy A: E3 Ligand First cluster_1 Strategy B: POI Ligand First A_start tert-Butyl (7-hydroxyheptyl)carbamate A_step1 Step 1: Couple -OH (e.g., Mitsunobu Rxn) A_start->A_step1 A_E3 E3 Ligand (e.g., Pomalidomide) A_E3->A_step1 A_inter1 Intermediate 1 (Boc-Linker-E3) A_step1->A_inter1 A_step2 Step 2: Deprotect (e.g., TFA) A_inter1->A_step2 A_inter2 Intermediate 2 (H2N-Linker-E3) A_step2->A_inter2 A_step3 Step 3: Couple -NH2 (e.g., Amide Coupling) A_inter2->A_step3 A_POI POI Ligand (-COOH functionalized) A_POI->A_step3 A_final Final PROTAC (POI-Linker-E3) A_step3->A_final B_start tert-Butyl (7-hydroxyheptyl)carbamate B_step1 Step 1: Couple -OH (e.g., Mitsunobu Rxn) B_start->B_step1 B_POI POI Ligand (e.g., with Phenol) B_POI->B_step1 B_inter1 Intermediate 1 (Boc-Linker-POI) B_step1->B_inter1 B_step2 Step 2: Deprotect (e.g., TFA) B_inter1->B_step2 B_inter2 Intermediate 2 (H2N-Linker-POI) B_step2->B_inter2 B_step3 Step 3: Couple -NH2 (e.g., Amide Coupling) B_inter2->B_step3 B_E3 E3 Ligand (-COOH functionalized) B_E3->B_step3 B_final Final PROTAC (POI-Linker-E3) B_step3->B_final G reagents E3 Ligand (Ar-OH) + Linker (R-OH) + PPh3 + DIAD solvent Anhydrous THF 0 °C to RT reagents->solvent reaction Mitsunobu Reaction solvent->reaction monitoring TLC / LC-MS (12-18 h) reaction->monitoring workup Aqueous Workup & Extraction (EtOAc) monitoring->workup purification Silica Gel Chromatography workup->purification product Boc-Linker-O-E3 Ligand purification->product

Caption: Workflow for Mitsunobu coupling of the linker.

Materials & Reagents:

  • 4-Hydroxy-pomalidomide (1.0 eq)

  • tert-Butyl (7-hydroxyheptyl)carbamate (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc), Saturated NaCl solution (brine)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxy-pomalidomide (1.0 eq), tert-Butyl (7-hydroxyheptyl)carbamate (1.2 eq), and PPh₃ (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. (Critical Step: Slow addition is crucial to control the exothermic reaction and prevent side product formation).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired Boc-protected intermediate.

Protocol 2: Boc-Deprotection under Acidic Conditions

The tert-Butyloxycarbonyl (Boc) group is a standard protecting group for amines, prized for its stability in basic and nucleophilic conditions but easily removed under acidic conditions.

Causality: Trifluoroacetic acid (TFA) is a strong acid that readily protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, liberating the free amine. This reaction is typically clean and high-yielding.

Materials & Reagents:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M concentration).

  • Add TFA to the solution (typically 20-25% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS. A successful reaction is indicated by the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the deprotected amine.

  • Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with DCM or methanol may be necessary to ensure all TFA is removed.

  • The resulting TFA salt of the amine is often used directly in the next step without further purification.

Protocol 3: Final Amide Bond Coupling

The final step involves forming a stable amide bond between the newly liberated amine on the linker and a carboxylic acid moiety on the POI ligand.

Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the ammonium salt of the amine and to facilitate the reaction.

Materials & Reagents:

  • Amine-linker-E3 ligand TFA salt from Protocol 2 (1.0 eq)

  • POI ligand with a carboxylic acid function (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine TFA salt (1.0 eq) in a small amount of DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent, or directly subjected to purification.

  • Purify the final PROTAC using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a solid.

Part 3: Characterization and Data

Rigorous characterization is essential to confirm the identity, purity, and structure of the final PROTAC molecule and all intermediates.

Analytical Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to monitor reaction progress and confirm the molecular weight of intermediates and the final product.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed structural information, confirming that the connectivity of the molecule is correct.

  • HRMS (High-Resolution Mass Spectrometry): Used to confirm the elemental composition of the final PROTAC.

Table of Expected Analytical Data (Illustrative Example):

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected Mass (M+H)⁺
tert-Butyl (7-hydroxyheptyl)carbamateC₁₂H₂₅NO₃231.33232.19
Intermediate 1 (Boc-Linker-Pomalidomide)C₂₅H₃₅N₄O₆487.57488.26
Intermediate 2 (Amine-Linker-Pomalidomide)C₂₀H₂₇N₄O₄⁺387.45388.21
Final PROTAC (e.g., linked to a hypothetical POI ligand C₁₅H₁₅O₃)C₃₅H₄₁N₄O₆625.73626.31

Part 4: References

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Treatment of Cancer. ACS Chemical Biology. [Link]

  • Troup, R. I., et al. (2020). The role of the linker in PROTACs. ChemMedChem. [Link]

  • Royal Society of Chemistry. (2019). Practical guide to PROTAC chemistry. RSC Med. Chem. [Link]

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Carbamate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Carbamate Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid and efficient construction of vast molecular libraries.[1] A cornerstone of this technology is the choice of a suitable linker, the molecular scaffold that tethers the nascent molecule to an insoluble polymeric support.[2] The linker must not only facilitate the initial attachment of the starting material but also remain stable throughout a multitude of chemical transformations, and ultimately, allow for the controlled release of the final product under conditions that do not compromise its integrity.[1]

Carbamate linkers have emerged as a versatile and robust class of linkers in the solid-phase organic synthesis (SPOS) toolkit.[3][4][5][6] Structurally analogous to a peptide bond, the carbamate moiety offers excellent chemical and proteolytic stability, making it an ideal surrogate in the synthesis of peptidomimetics and other biologically relevant molecules.[4][6] Furthermore, the carbamate linkage can serve as a latent functional group, providing a strategic advantage in the design of diverse molecular scaffolds.[1] This guide provides an in-depth exploration of the principles and protocols governing the use of carbamate linkers in solid-phase synthesis, tailored for researchers, scientists, and drug development professionals.

I. The Chemistry and Versatility of Carbamate Linkers

The carbamate group's utility in solid-phase synthesis stems from its unique chemical properties. It can be formed through various chemical reactions and cleaved under a range of conditions, offering a high degree of synthetic flexibility.

A. Key Advantages of Carbamate Linkers:
  • Orthogonal Stability: Carbamate linkers can be designed to be stable to a wide range of acidic, basic, and reductive conditions, allowing for a broad scope of chemical transformations on the solid support.[7] This orthogonality is crucial for complex, multi-step syntheses.[8][9][10]

  • Peptide Bond Mimicry: The structural similarity of the carbamate linkage to the peptide bond makes it a valuable tool in the synthesis of peptidomimetics, enhancing their stability towards enzymatic degradation.[4][6]

  • Functional Group Introduction: The carbamate linkage can be strategically employed to introduce specific functionalities into the final product upon cleavage. For instance, reduction of a carbamate linker can yield N-methylamines, a common motif in medicinal chemistry.[1]

  • Modulation of Physicochemical Properties: The carbamate group can influence the solubility and membrane permeability of the synthesized molecules, which is a critical consideration in drug design.[4][6]

B. Common Types of Carbamate Linkers

The choice of carbamate linker is dictated by the specific synthetic strategy, particularly the desired cleavage conditions and the nature of the target molecule.

  • Acid-Labile Carbamate Linkers: These are among the most common types of carbamates used in SPOS. They are typically cleaved using trifluoroacetic acid (TFA), a standard reagent in peptide synthesis.[3][7]

  • Base-Labile Carbamate Linkers: These linkers are designed to be cleaved under basic conditions, offering an alternative to acid-labile linkers, which is particularly useful for acid-sensitive target molecules.

  • Photolabile Carbamate Linkers: These linkers incorporate a photolabile group that can be cleaved upon exposure to UV light, providing a mild and orthogonal cleavage strategy.

  • Safety-Catch Carbamate Linkers: These innovative linkers are stable under a given set of conditions but can be "activated" by a specific chemical transformation to become labile to those same conditions.[11][12][13] This provides an extra layer of control and flexibility in the synthetic design.

II. Experimental Protocols: A Step-by-Step Guide

The successful implementation of solid-phase synthesis with carbamate linkers hinges on the meticulous execution of each experimental step. The following protocols provide a detailed guide to the key stages of the process.

A. Protocol 1: Attachment of the First Building Block to a Hydroxymethyl Resin via a Carbamate Linker

This protocol describes the immobilization of an amino acid onto a hydroxymethyl-functionalized resin, such as Wang resin, through a carbamate linkage.

Materials:

  • Hydroxymethyl resin (e.g., Wang resin)

  • Fmoc-protected amino acid

  • N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the hydroxymethyl resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).[14]

  • Activation of the Resin: To the swollen resin, add a solution of DSC (3 eq.) and DMAP (0.1 eq.) in DCM. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the activated resin thoroughly with DCM (3x) and DMF (3x) to remove excess reagents.

  • Coupling of the First Amino Acid: Dissolve the Fmoc-protected amino acid (2 eq.) and DIPEA (4 eq.) in DMF. Add this solution to the activated resin and agitate at room temperature overnight.

  • Capping of Unreacted Sites: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 1 hour.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Fmoc Deprotection (Optional, for subsequent chain elongation): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

B. Protocol 2: On-Resin Synthesis of a Small Molecule Library

This protocol outlines a general procedure for the synthesis of a small molecule library on a carbamate-linked solid support. The example provided is a generic representation and should be adapted based on the specific chemistry of the target molecules.

Materials:

  • Carbamate-linked starting material on solid support

  • Building blocks for library synthesis

  • Appropriate coupling reagents (e.g., HATU, HOBt, DIC)

  • Solvents (DMF, DCM)

  • Reagents for specific chemical transformations (e.g., oxidizing agents, reducing agents)

Procedure:

  • Resin Preparation: Start with the carbamate-linked starting material on the solid support, ensuring the protecting groups are compatible with the planned synthetic steps.

  • Iterative Synthesis Cycles:

    • Deprotection: If necessary, remove any temporary protecting groups from the resin-bound substrate.

    • Coupling: Add a solution of the next building block and appropriate coupling reagents to the resin. Agitate the mixture until the reaction is complete, as monitored by a suitable analytical technique (see Section III).

    • Washing: Thoroughly wash the resin to remove excess reagents and by-products.

  • On-Resin Chemical Transformations: Perform any necessary chemical modifications to the resin-bound intermediate, such as cyclizations, oxidations, or reductions. Ensure the carbamate linker is stable under the chosen reaction conditions.[7]

  • Repeat Cycles: Repeat the deprotection, coupling, and transformation steps as required to build the desired molecular scaffold.

C. Protocol 3: Cleavage of the Final Product from the Solid Support

The final step in solid-phase synthesis is the cleavage of the target molecule from the resin. The choice of cleavage cocktail is critical and depends on the type of carbamate linker and the sensitivity of the product.

Materials:

  • Resin-bound final product

  • Cleavage cocktail (e.g., TFA/scavenger mixture for acid-labile linkers)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Wash the resin-bound product with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the appropriate cleavage cocktail to the resin. For a standard acid-labile carbamate linker, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used. Agitate the mixture at room temperature for 1-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Washing: Wash the resin with a small amount of the cleavage cocktail or DCM to ensure complete recovery of the product.

  • Precipitation: Precipitate the crude product by adding the combined filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated product by centrifugation or filtration.

  • Purification: Purify the crude product using an appropriate technique, such as high-performance liquid chromatography (HPLC).

III. Analytical Techniques for Monitoring Solid-Phase Synthesis

Monitoring the progress of reactions on the solid support is crucial for optimizing reaction conditions and ensuring the synthesis of the desired product.[15][16][17][18]

  • Qualitative Colorimetric Tests: Simple tests like the Kaiser test for primary amines can provide a quick indication of reaction completion.

  • FT-IR Spectroscopy: On-bead FT-IR can be used to monitor the appearance and disappearance of characteristic functional group vibrations.

  • Gel-Phase NMR Spectroscopy: Gel-phase 13C NMR is a powerful non-destructive technique for characterizing resin-bound intermediates.[19]

  • Cleavage and Analysis: A small aliquot of the resin can be cleaved, and the resulting product analyzed by HPLC or LC-MS to determine the reaction conversion and product purity.

IV. Data Presentation: Comparative Analysis of Carbamate Linkers

The following table summarizes the properties of common carbamate linkers used in solid-phase synthesis.

Linker TypeResin BaseCleavage ConditionsAdvantagesDisadvantages
Acid-Labile Carbamate Hydroxymethyl Polystyrene (Wang Resin)50-95% TFA in DCM[3]Widely applicable, compatible with Fmoc chemistryNot suitable for acid-sensitive products
BAL Carbamate Tris(alkoxy)benzyl Amide (BAL) ResinTFA-based cleavage[19]Good for synthesis of C-terminal amidesMay require specific scavengers
Silyl Carbamate Polystyrene-bound Silyl ChlorideAqueous HF in CH3CN[20][21]Allows for reverse-direction peptide synthesisRequires handling of hazardous HF
Safety-Catch Carbamate Sulfonamide-based ResinActivation (e.g., alkylation) followed by nucleophilic cleavageHigh degree of control and orthogonalityRequires an additional activation step

V. Visualization of Workflows

A. General Workflow for Solid-Phase Synthesis using a Carbamate Linker

G Resin Solid Support (e.g., Wang Resin) Linker Carbamate Linker Attachment Resin->Linker Activation SM Starting Material Immobilization Linker->SM Coupling Synth On-Resin Synthesis (Iterative Cycles) SM->Synth Deprotection & Coupling Cleavage Cleavage from Solid Support Synth->Cleavage Final Deprotection Product Purified Final Product Cleavage->Product Purification

Caption: General workflow of solid-phase synthesis employing a carbamate linker.

B. Cleavage Mechanism of an Acid-Labile Carbamate Linker

G cluster_0 Resin-Bound Product cluster_1 Cleavage cluster_2 Released Product ResinBound Resin-O-C(=O)-NH-Product Released H2N-Product ResinBound->Released Protonation & Fragmentation TFA H+ (from TFA) Byproducts Resin-O-C(=O)OH -> Resin-OH + CO2

Caption: Simplified cleavage mechanism of an acid-labile carbamate linker.

VI. Conclusion

Carbamate linkers represent a powerful and versatile tool in the arsenal of the modern synthetic chemist. Their inherent stability, coupled with the ability to fine-tune their cleavage conditions, makes them suitable for a wide array of applications in drug discovery and materials science. By understanding the underlying principles and adhering to robust experimental protocols, researchers can effectively leverage the advantages of carbamate linkers to accelerate the synthesis of novel and complex molecules.

References

  • Facile cleavage of the carbamate linker of hydroxymethyl resin and its application in syntheses requiring strongly acidic conditions. (2025). ResearchGate. Retrieved from [Link]

  • Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. (n.d.). ScienceDirect. Retrieved from [Link]

  • A Silyl Carbamate Linker for Solid-State Peptide Synthesis in the Reverse Direction. (2022). Thieme Chemistry. Retrieved from [Link]

  • Ho, C. Y., & Kukla, M. J. (1997). Carbamate Linkers as Latent N-Methylamines in Solid Phase Synthesis. Tetrahedron Letters, 38(16), 2799-2802.
  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. (2019). eScholarship.org. Retrieved from [Link]

  • Application of organic carbamates in drug design. Part 1: Anticancer agents. (2025). Recent reports.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). MDPI. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. Retrieved from [Link]

  • A new silyl linker for reverse-direction solid-phase peptide synthesis. (2001). ResearchGate. Retrieved from [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (2002). ResearchGate. Retrieved from [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. Retrieved from [Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. (2019). PubMed. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PMC - NIH. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). MDPI. Retrieved from [Link]

  • Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. (2014). PMC - NIH. Retrieved from [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). NIH. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. (2018). Thieme Chemistry. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). SpringerLink. Retrieved from [Link]

  • Methylene carbamate linkers for use with target-drug conjugates. (2016). Google Patents.
  • Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. (2002). ResearchGate. Retrieved from [Link]

  • Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. (2008). NIH. Retrieved from [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

Sources

Attaching tert-Butyl (7-hydroxyheptyl)carbamate to Solid Support Resins: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Immobilization

In the landscape of modern drug discovery and chemical biology, the immobilization of small molecules onto solid supports is a cornerstone of high-throughput screening, solid-phase synthesis, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). The molecule tert-Butyl (7-hydroxyheptyl)carbamate serves as a versatile bifunctional linker. Its design, featuring a terminal primary alcohol for covalent attachment and a Boc-protected amine, offers a strategic advantage. The heptyl chain provides a flexible spacer, crucial for mitigating steric hindrance and allowing immobilized molecules to interact effectively with their biological targets. The orthogonal protecting group strategy, with the acid-labile tert-butyloxycarbonyl (Boc) group, permits selective deprotection and subsequent elaboration of the molecule after its attachment to a solid support.[1]

This guide provides a comprehensive overview and detailed protocols for the covalent attachment of tert-Butyl (7-hydroxyheptyl)carbamate to various solid support resins. We will delve into the rationale behind resin selection, explore diverse coupling chemistries, and provide step-by-step instructions for execution and analysis, empowering researchers to confidently employ this valuable linker in their synthetic workflows.

I. Understanding the Components: The Linker and the Solid Support

A. tert-Butyl (7-hydroxyheptyl)carbamate: A Bifunctional Tool

This linker molecule, with a molecular weight of 231.34 g/mol , is characterized by a primary hydroxyl group, which is the reactive handle for attachment to the resin, and a Boc-protected amine.[2][3] The Boc group is stable under a wide range of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), revealing a primary amine for further synthetic transformations.[1]

Table 1: Physicochemical Properties of tert-Butyl (7-hydroxyheptyl)carbamate

PropertyValueSource
Molecular Formula C12H25NO3[2][3]
Molecular Weight 231.34 g/mol [2]
Appearance Colorless semi-solid or liquid[1]
Key Functional Groups Primary Alcohol, Boc-protected Amine
Solubility Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[4]
B. Solid Support Resins: The Insoluble Scaffold

The choice of solid support is critical and depends on the desired cleavage strategy and the overall synthetic plan. Resins for solid-phase synthesis consist of polymeric beads, often polystyrene cross-linked with divinylbenzene, functionalized with a linker that acts as a spacer and provides the reactive site for attachment. The resin must be chemically inert to the reaction conditions used during synthesis and allow for efficient cleavage of the final product.[5]

Commonly Used Resins for Alcohol Immobilization:

  • Wang Resin: This is a widely used resin for the immobilization of alcohols and carboxylic acids.[6] The linker is a 4-hydroxybenzyl alcohol moiety, and the attachment of an alcohol results in a benzyl ether linkage. This linkage is stable to a variety of reaction conditions but can be cleaved with moderate acid treatment, typically with trifluoroacetic acid (TFA).[6]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is ideal for immobilizing alcohols and other nucleophiles.[6][7] The steric hindrance of the trityl group prevents side reactions.[6] The resulting ether linkage is very sensitive to acid and can often be cleaved under milder acidic conditions than those required for Wang resin, which can be advantageous for sensitive substrates.[8]

  • Merrifield Resin: This resin is a chloromethylated polystyrene and is a classic solid support. While it can be used to immobilize alcohols, it typically requires harsher conditions for both attachment and cleavage compared to Wang or 2-CTC resins.

II. Coupling Chemistries: Forging the Link

The selection of the coupling chemistry is paramount for achieving efficient and clean immobilization. Below are detailed protocols for three robust methods for attaching a primary alcohol like tert-Butyl (7-hydroxyheptyl)carbamate to a solid support.

A. Mitsunobu Reaction: A Reliable and Mild Approach

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry (though not relevant for this primary alcohol).[9][10] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Mechanism Insight: The reaction begins with the formation of a betaine intermediate from PPh3 and DEAD. This betaine then activates the alcohol, forming a good leaving group. Subsequent SN2 displacement by the nucleophile, in this case, the hydroxyl group of the Wang resin, forms the desired ether linkage.[10][11]

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Linker_OH Linker-OH (tert-Butyl (7-hydroxyheptyl)carbamate) Resin_OH Resin-OH (e.g., Wang Resin) PPh3 PPh3 Betaine Betaine [PPh3-DEAD Adduct] PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt [Resin-O-PPh3+] Betaine->Alkoxyphosphonium + Resin-OH Hydrazine_Deriv Reduced DEAD Betaine->Hydrazine_Deriv Immobilized_Linker Immobilized Linker [Linker-O-Resin] Alkoxyphosphonium->Immobilized_Linker + Linker-OH TPPO Triphenylphosphine oxide (TPPO) Alkoxyphosphonium->TPPO

Figure 1: Simplified workflow of the Mitsunobu reaction for immobilizing an alcohol onto a resin.

Experimental Protocol: Mitsunobu Coupling to Wang Resin

  • Resin Swelling: In a solid-phase synthesis vessel, swell 1 g of Wang resin (e.g., 1.0 mmol/g loading) in anhydrous tetrahydrofuran (THF, 10 mL) for 1 hour with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve tert-Butyl (7-hydroxyheptyl)carbamate (3 equivalents relative to resin loading) and triphenylphosphine (3 equivalents) in anhydrous THF (5 mL).

  • Reaction Initiation: Cool the resin suspension to 0 °C in an ice bath. Add the solution of the carbamate and PPh3 to the resin.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD, 3 equivalents) dropwise to the cooled and stirred resin suspension. Caution: Azodicarboxylates can be hazardous; handle with care in a well-ventilated fume hood.[12]

  • Reaction Progression: Allow the reaction to warm to room temperature and continue to agitate for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting alcohol (if a cleavable analytical sample can be taken) or by a qualitative test for free hydroxyl groups on the resin.

  • Washing: After the reaction is complete, filter the resin and wash it sequentially with THF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

B. Activation with p-Nitrophenyl Chloroformate (p-NPC): A Two-Step Strategy

This method involves the activation of the hydroxyl groups on the resin with p-nitrophenyl chloroformate to form a reactive carbonate, which then reacts with the alcohol of the linker.[13][14] This is a versatile method for coupling alcohols.[15]

Mechanism Insight: The hydroxyl group of the resin reacts with p-NPC in the presence of a base (e.g., pyridine or DMAP) to form a p-nitrophenyl carbonate on the resin. This activated resin is then treated with the alcohol of the linker, which displaces the p-nitrophenolate, a good leaving group, to form a stable carbonate linkage.

pNPC_Activation cluster_step1 Step 1: Resin Activation cluster_step2 Step 2: Coupling Resin_OH Resin-OH Activated_Resin Activated Resin [Resin-O-CO-O-pNP] Resin_OH->Activated_Resin + p-NPC, Base pNPC p-Nitrophenyl Chloroformate Immobilized_Linker Immobilized Linker [Resin-O-CO-O-Linker] Activated_Resin->Immobilized_Linker + Linker-OH pNP_byproduct p-Nitrophenol Activated_Resin->pNP_byproduct Linker_OH Linker-OH

Figure 2: Two-step process of resin activation with p-NPC followed by linker coupling.

Experimental Protocol: p-NPC Activation and Coupling

  • Resin Swelling: Swell 1 g of Wang resin in anhydrous DCM (10 mL) for 1 hour.

  • Activation: To the swollen resin, add a solution of p-nitrophenyl chloroformate (3 equivalents) and pyridine (3 equivalents) in anhydrous DCM (5 mL). Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Filter the activated resin and wash thoroughly with DCM (5 x 10 mL) to remove excess reagents.

  • Coupling: Immediately add a solution of tert-Butyl (7-hydroxyheptyl)carbamate (3 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous DCM (10 mL) to the activated resin.

  • Reaction: Agitate the mixture at room temperature for 12-24 hours.

  • Final Washing and Drying: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

C. Carbodiimide-Mediated Esterification: A Classic Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are widely used as dehydrating agents to facilitate the formation of esters and amides.[16] In this context, they can be used to form an ester linkage between a carboxylic acid-functionalized resin and the alcohol of the linker. Alternatively, and more directly for alcohol-functionalized resins, they can promote the formation of an ether linkage, although this is less common and can be lower yielding. For a more robust esterification, a resin with a carboxylic acid linker, such as Merrifield resin that has been converted to a carboxylic acid, would be used.

Mechanism Insight: The carbodiimide activates the carboxylic acid on the resin to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the alcohol of the linker to form the ester bond, releasing a urea byproduct.[17][18]

Carbodiimide_Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Resin_COOH Resin-COOH O_Acylisourea O-Acylisourea Intermediate Resin_COOH->O_Acylisourea + DIC Linker_OH Linker-OH DIC DIC Immobilized_Linker Immobilized Linker [Resin-COO-Linker] O_Acylisourea->Immobilized_Linker + Linker-OH DIU Diisopropylurea O_Acylisourea->DIU

Figure 3: Carbodiimide-mediated esterification for attaching an alcohol to a carboxy-functionalized resin.

Experimental Protocol: DIC/DMAP Coupling to Carboxy-Functionalized Resin

  • Resin Swelling: Swell 1 g of carboxy-functionalized resin (e.g., Carboxypolystyrene) in anhydrous DMF (10 mL) for 1 hour.

  • Reagent Solution: In a separate vial, dissolve tert-Butyl (7-hydroxyheptyl)carbamate (3 equivalents) and DMAP (0.1 equivalents) in anhydrous DMF (5 mL).

  • Activation and Coupling: Add the solution of the carbamate and DMAP to the swollen resin. Then, add DIC (3 equivalents) to the reaction mixture.

  • Reaction: Agitate the suspension at room temperature for 12-24 hours.

  • Washing and Drying: Filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Table 2: Comparison of Coupling Methods

MethodResin TypeKey ReagentsAdvantagesDisadvantages
Mitsunobu Reaction Hydroxyl (e.g., Wang)PPh3, DEAD/DIADMild conditions, high yieldsByproducts can be difficult to remove, reagents are hazardous
p-NPC Activation Hydroxyl (e.g., Wang)p-NPC, Pyridine/DMAPVersatile, clean reactionTwo-step process, p-NPC is moisture sensitive
Carbodiimide Coupling CarboxylDIC/DCC, DMAPReadily available reagents, well-establishedPotential for side reactions (N-acylurea formation), byproduct removal can be challenging

III. Characterization and Quantification: Verifying Success

After the coupling reaction, it is crucial to determine the loading of the linker on the resin, which is the amount of substrate per unit mass of the resin, typically expressed in mmol/g.

A. Qualitative Analysis: The Kaiser Test

The Kaiser test, or ninhydrin test, is a colorimetric assay used to detect the presence of primary amines. After immobilization, a small sample of the resin can be deprotected (Boc removal with TFA) and then subjected to the Kaiser test. A positive result (a blue color) indicates the successful attachment and subsequent deprotection of the linker.

B. Quantitative Analysis: Fmoc Quantification Method

A highly accurate method for determining resin loading involves attaching an Fmoc-protected amino acid to the deprotected amine of the immobilized linker.[19] The Fmoc group can then be cleaved with a base (e.g., piperidine), and the concentration of the resulting dibenzofulvene-piperidine adduct in the solution can be measured spectrophotometrically at around 301 nm.[20][21]

Protocol for Loading Determination by Fmoc Quantification:

  • Boc Deprotection: Treat a known weight of the linker-loaded resin (e.g., 10-20 mg) with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin thoroughly with DCM and DMF.

  • Fmoc Amino Acid Coupling: Couple an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 5 equivalents) to the deprotected amine using a standard peptide coupling reagent like HATU (5 equivalents) and DIPEA (10 equivalents) in DMF for 2 hours. Wash the resin extensively with DMF.

  • Fmoc Cleavage: Treat the accurately weighed, dried resin with a known volume of 20% piperidine in DMF (e.g., 1 mL) for 30 minutes.[19][22]

  • Spectrophotometric Measurement: Dilute an aliquot of the supernatant with DMF and measure the absorbance at 301 nm.

  • Calculation: The resin loading (L) in mmol/g can be calculated using the Beer-Lambert law:[21]

    L (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [mL]) / (ε × mass of resin [g] × path length [cm])

    Where ε (the molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.[19]

IV. Cleavage of the Linker from the Solid Support

The final step in many applications is the cleavage of the molecule of interest from the solid support. The conditions for this will depend on the resin used for immobilization.

  • For Wang and 2-CTC Resins: Cleavage is typically achieved by treating the resin with a solution of TFA in DCM.[6][8] The concentration of TFA and the reaction time can be varied depending on the acid lability of the linker-resin bond. For 2-CTC resin, milder conditions, such as 1-5% TFA in DCM, are often sufficient.[23] Scavengers, such as triisopropylsilane (TIS) and water, are often added to the cleavage cocktail to trap reactive carbocations generated during the cleavage process.

Conclusion

The successful attachment of tert-Butyl (7-hydroxyheptyl)carbamate to a solid support is a critical enabling step for a multitude of applications in drug discovery and chemical biology. By carefully selecting the appropriate resin and coupling chemistry, researchers can efficiently immobilize this versatile linker. The protocols and analytical methods detailed in this guide provide a robust framework for achieving high-loading efficiencies and for accurately characterizing the resulting functionalized resin. A thorough understanding of the underlying chemical principles and meticulous execution of these protocols will empower scientists to confidently advance their research endeavors.

References

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • Spiral. Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. [Link]

  • ResearchGate. The Effect of microwave irradiation on carbodiimide-mediated esterifications on solid-support | Request PDF. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC. [Link]

  • ResearchGate. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR | Request PDF. [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Thieme E-Books & E-Journals. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

  • Organic Chemistry Data. Mitsunobu Reaction - Common Conditions. [Link]

  • Royal Society of Chemistry. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. [Link]

  • Biotage. How to quantify your first amino acid loading onto Wang resins. [Link]

  • PubMed. Functionalized Resins for the Synthesis of Peptide Alcohols. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Thieme. 4-Nitrophenyl Chloroformate. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • PubMed. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. [Link]

  • Ark Pharma Scientific Limited. tert-butyl (7-hydroxyheptyl)carbamate | CAS:173436-02-7. [Link]

  • National Institutes of Health. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem. [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. [Link]

  • ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

  • Google Patents. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
  • Royal Society of Chemistry. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Reddit. Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. [Link]

  • UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

Sources

Application Note: Strategic Deprotection of Boc-Protected Amine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, peptide synthesis, and the development of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs. Its popularity stems from its stability under a wide range of reaction conditions and, most importantly, its susceptibility to cleavage under specific acidic conditions. This orthogonality allows for the selective unmasking of a primary or secondary amine at a desired stage of a synthetic sequence.

Amine linkers are critical components in drug development, providing a stable connection between a payload (e.g., a cytotoxic drug) and a targeting moiety (e.g., an antibody or small molecule). The terminal amine of these linkers is often protected with a Boc group during synthesis to prevent unwanted side reactions. The final deprotection step is therefore a crucial, and often challenging, final step in the synthesis of these complex biomolecules.

This application note provides a comprehensive guide to the conditions for Boc deprotection of amine linkers, focusing on the underlying chemical principles, a variety of established protocols, and troubleshooting strategies to ensure high-yield and high-purity outcomes.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which makes the carbonyl carbon more electrophilic. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

The stability of the tert-butyl cation is the primary thermodynamic driving force for this reaction. This mechanism ensures that the deprotection occurs under relatively mild acidic conditions, which helps to preserve other acid-sensitive functional groups that may be present in the molecule.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl_Cation->Isobutene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Reagents and Conditions for Boc Deprotection

The choice of acidic reagent and reaction conditions is critical and depends on the overall structure of the substrate, particularly the presence of other acid-labile functional groups.

Common Acidic Reagents

A variety of acids can be employed for Boc deprotection, ranging from strong acids like trifluoroacetic acid (TFA) to milder acids like formic acid. The selection of the acid will influence the reaction rate and selectivity.

ReagentTypical ConcentrationSolventTypical TimeKey Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hHighly effective and volatile, but corrosive and can cleave other acid-sensitive groups.
Hydrochloric Acid (HCl) 1-4 MDioxane, Methanol, Ethyl Acetate1 - 12 hA common and cost-effective choice. Can be purchased as a solution in various organic solvents.
Formic Acid 80-100%Neat or in DCM12 - 48 hA milder option, useful for substrates with other acid-sensitive groups.
p-Toluenesulfonic Acid (TsOH) 1-2 equivalentsMethanol, Ethanol2 - 24 hSolid, non-volatile acid that is easy to handle.
Trimethylsilyl Iodide (TMSI) 1.5-2 equivalentsAcetonitrile, DCM0.5 - 2 hA neutral deprotection method, useful for substrates sensitive to strong acids.
The Role of Scavengers

During the deprotection reaction, the liberated tert-butyl cation is a potent electrophile and can react with nucleophilic residues in the substrate, such as tryptophan and methionine, leading to unwanted side products. To prevent this, "scavengers" or "cation catchers" are often added to the reaction mixture.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Reacts with the tert-butyl cation to form a stable silyl ether.

  • Thioanisole: A nucleophilic aromatic compound that traps the tert-butyl cation.

  • Water: Can act as a scavenger, but may not be suitable for all substrates.

  • 1,2-Ethanedithiol (EDT): A dithiol that effectively scavenges carbocations.

A common "scavenger cocktail" for TFA deprotection is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

Experimental Protocols

General Protocol for TFA-Mediated Boc Deprotection

This protocol provides a standard procedure for the deprotection of a Boc-protected amine linker using trifluoroacetic acid in dichloromethane.

TFA_Deprotection_Workflow cluster_1 TFA Deprotection Workflow Start Start: Boc-Protected Linker Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA Solution (with scavengers) Cool->Add_TFA React Stir at RT (Monitor by TLC/LC-MS) Add_TFA->React Evaporate Evaporate Solvent React->Evaporate Purify Purify (e.g., Chromatography, Crystallization) Evaporate->Purify End End: Deprotected Amine Purify->End

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Materials:

  • Boc-protected amine linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber or LC-MS system

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the Boc-protected amine linker in anhydrous DCM (e.g., 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.

  • Addition of Reagent: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the stirred solution. If using a scavenger, it should be included in the TFA solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 0.5-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot/peak will indicate the completion of the reaction.

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Purification: The crude product, often obtained as a TFA salt, can be purified by various methods such as column chromatography, crystallization, or precipitation. For many applications, the crude salt can be used directly in the next step after thorough drying.

Protocol for Milder Deprotection using HCl in Dioxane

For substrates sensitive to the harshness of TFA, a solution of HCl in an organic solvent provides a milder alternative.

Materials:

  • Boc-protected amine linker

  • 4 M HCl in 1,4-Dioxane

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dissolve the Boc-protected amine linker in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM), in a round-bottom flask under an inert atmosphere.

  • Addition of Reagent: Add the 4 M HCl in dioxane solution to the flask.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine. In some cases, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Purification: The resulting hydrochloride salt is often of high purity and can be used without further purification. If necessary, it can be recrystallized.

Troubleshooting and Key Considerations

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient acid concentration or reaction time. Steric hindrance around the Boc group.Increase the concentration of the acid, prolong the reaction time, or consider a stronger acid. For sterically hindered substrates, elevated temperatures may be required, but should be used with caution.
Side Product Formation Reaction of the tert-butyl cation with nucleophilic functional groups. Cleavage of other acid-sensitive protecting groups (e.g., trityl, t-butyl esters).Add a scavenger such as TIS or thioanisole to the reaction mixture. Use milder deprotection conditions (e.g., formic acid or HCl in dioxane instead of TFA).
Racemization For chiral centers adjacent to the amine, prolonged exposure to strong acid can lead to racemization.Use milder conditions and shorter reaction times. Monitor the enantiomeric purity of the product.
Difficulty in Removing Excess Acid TFA can be difficult to remove completely due to its high boiling point and ability to form salts.Co-evaporate the crude product with a non-polar solvent like toluene or hexane. The product can also be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

Conclusion

The deprotection of Boc-protected amine linkers is a fundamental transformation in the synthesis of complex molecules for research and drug development. A thorough understanding of the reaction mechanism, the available reagents, and the influence of the substrate structure is paramount for achieving successful outcomes. By carefully selecting the deprotection conditions and employing appropriate scavengers when necessary, researchers can efficiently and cleanly unmask the amine functionality, paving the way for subsequent conjugation or modification steps. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists working in this field.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]

  • A Guide to Boc Deprotection. CEM Corporation. [Link]

Application Notes and Protocols: Conjugation of tert-Butyl (7-hydroxyheptyl)carbamate to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of targeted therapeutics and chemical biology, the precise and efficient covalent linkage of molecular entities is of paramount importance. The conjugation of bifunctional linkers to biomolecules or small molecule warheads is a cornerstone of technologies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, tert-Butyl (7-hydroxyheptyl)carbamate stands out as a versatile building block. Its linear seven-carbon chain provides spatial separation between conjugated moieties, while the terminal hydroxyl group offers a reactive handle for esterification, and the tert-butyloxycarbonyl (Boc) protected amine allows for subsequent orthogonal deprotection and further functionalization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful conjugation of tert-Butyl (7-hydroxyheptyl)carbamate to carboxylic acids. We will delve into the core chemical principles, provide detailed, step-by-step experimental protocols for carbodiimide-mediated esterification, and offer practical insights into reaction optimization and troubleshooting.

Core Chemical Principles: The Steglich Esterification

The conjugation of tert-Butyl (7-hydroxyheptyl)carbamate to a carboxylic acid is most effectively achieved through a carbodiimide-mediated esterification, often referred to as the Steglich esterification.[1] This method is favored for its mild reaction conditions, which are compatible with a wide range of functional groups, and its ability to overcome the challenges associated with sterically hindered or acid-sensitive substrates.[2]

The fundamental principle of this reaction lies in the activation of the carboxylic acid by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation step forms a highly reactive O-acylisourea intermediate. The alcohol, in this case, tert-Butyl (7-hydroxyheptyl)carbamate, then acts as a nucleophile, attacking the activated carbonyl carbon to form the desired ester bond.

A crucial component of a successful Steglich esterification is the use of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1] DMAP accelerates the reaction by intercepting the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This not only increases the rate of esterification but also suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[1]

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

G

Physicochemical Properties of tert-Butyl (7-hydroxyheptyl)carbamate

A thorough understanding of the physical and chemical properties of the linker is essential for successful conjugation.

PropertyValueSource
Molecular Formula C₁₂H₂₅NO₃MedChemExpress
Molecular Weight 231.34 g/mol MedChemExpress
Appearance Viscous LiquidMedChemExpress
Boiling Point 348.9 ± 25.0 °C at 760 mmHgMedChemExpress
Solubility Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the conjugation of tert-Butyl (7-hydroxyheptyl)carbamate to a generic carboxylic acid using EDC and DMAP.

Materials and Reagents
  • Carboxylic acid of interest

  • tert-Butyl (7-hydroxyheptyl)carbamate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Protocol 1: EDC/DMAP Coupling in Dichloromethane (DCM)

This protocol is suitable for most carboxylic acids that are soluble in DCM.

1. Reagent Preparation and Reaction Setup: a. In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM (concentration typically 0.1-0.2 M). b. To this solution, add tert-Butyl (7-hydroxyheptyl)carbamate (1.1 equivalents) followed by DMAP (0.1-0.2 equivalents). c. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes to ensure complete dissolution.

2. Reaction Initiation and Monitoring: a. Cool the reaction mixture to 0 °C in an ice bath. b. Add EDC·HCl (1.2 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir the reaction for 12-24 hours. e. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a new, less polar spot (the ester product) indicates reaction progression.

3. Workup Procedure: a. Once the reaction is complete, dilute the mixture with DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 0.5 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume), and finally with brine (1 x volume).[4] The acidic wash removes unreacted DMAP and the water-soluble urea byproduct of EDC.[4] The basic wash removes any remaining acidic components. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the specific carboxylic acid used. b. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final conjugated ester.

Protocol 2: EDC/DMAP Coupling in N,N-Dimethylformamide (DMF)

This protocol is recommended for carboxylic acids with poor solubility in DCM.

1. Reagent Preparation and Reaction Setup: a. In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (concentration typically 0.1-0.2 M). b. Add tert-Butyl (7-hydroxyheptyl)carbamate (1.1 equivalents) and DMAP (0.1-0.2 equivalents) to the solution. c. Stir the mixture at room temperature under an inert atmosphere until all solids are dissolved.

2. Reaction Initiation and Monitoring: a. Cool the reaction mixture to 0 °C. b. Add EDC·HCl (1.2 equivalents) in a single portion. c. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by LC-MS.

3. Workup Procedure: a. Upon completion, pour the reaction mixture into a separatory funnel containing water (approximately 5-10 times the volume of DMF). b. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). c. Combine the organic extracts and wash sequentially with 0.5 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification: a. Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive EDC·HCl (moisture sensitive).- Insufficient activation of the carboxylic acid.- Steric hindrance around the carboxylic acid or alcohol.- Use fresh, anhydrous EDC·HCl. Store it in a desiccator.- Increase the equivalents of EDC·HCl to 1.5.- Add 1.0 equivalent of HOBt (1-Hydroxybenzotriazole) along with EDC·HCl to form a more stable active ester.[5]- Increase the reaction time and/or temperature (e.g., 40 °C).
Formation of N-acylurea Byproduct - Slow reaction with the alcohol, allowing for intramolecular rearrangement of the O-acylisourea intermediate.[1][6]- Ensure a sufficient catalytic amount of DMAP is used (0.1-0.2 eq.). For sluggish reactions, increasing the amount of DMAP to 0.5-1.0 equivalent may be beneficial.[7]- Use a more nucleophilic catalyst, such as 4-pyrrolidinopyridine, in place of DMAP.
Difficult Purification - The urea byproduct is co-eluting with the product.- The product is unstable on silica gel.- For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration prior to workup.[1]- For EDC, the urea byproduct is water-soluble and should be removed during the aqueous workup. Ensure thorough washing.- If the product is acid-sensitive, use a milder acidic wash (e.g., saturated ammonium chloride).- Consider using a different stationary phase for chromatography, such as alumina.
Emulsion during Workup - The product or starting materials have surfactant-like properties.- Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase.[4]- If using DCM, try switching to ethyl acetate for the extraction, as it is less prone to forming emulsions.[4]- Centrifugation can be effective in breaking persistent emulsions.[4]

Application in PROTAC Synthesis

The conjugation of tert-Butyl (7-hydroxyheptyl)carbamate to a carboxylic acid-containing "warhead" (a ligand for the protein of interest) is a critical step in the synthesis of many PROTACs. The resulting ester linkage connects the warhead to the linker. The Boc-protected amine at the other end of the linker can then be deprotected under acidic conditions to reveal a primary amine. This amine is then available for conjugation to a ligand for an E3 ubiquitin ligase, completing the synthesis of the heterobifunctional PROTAC molecule.[8][][10]

PROTAC_Synthesis

Conclusion

The carbodiimide-mediated conjugation of tert-Butyl (7-hydroxyheptyl)carbamate to carboxylic acids is a robust and versatile method for the synthesis of advanced molecular constructs. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently and efficiently perform this critical transformation. The insights into troubleshooting and the context of its application in PROTAC synthesis are intended to empower scientists in their pursuit of novel therapeutics and chemical probes.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Lukin, K. A., & Narayanan, B. A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401.
  • Khan, I., et al. (2023).
  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Retrieved from [Link]

  • Glonek, T., et al. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

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A Researcher's Guide to Linker-Ligand Conjugation: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Linker-ligand conjugation is a cornerstone of modern biomedical research and therapeutic development. This powerful set of techniques enables the covalent attachment of two or more distinct molecules to create a single functional entity. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to fluorescently labeled proteins for advanced imaging, the ability to precisely link molecules has unlocked unprecedented opportunities in medicine and biology.[1] An ADC, for example, comprises three key components: a monoclonal antibody for specific cell targeting, a highly potent drug (payload), and a chemical linker that connects them.[1][] The design and synthesis of these conjugates are critical, directly influencing their stability, pharmacokinetics, and therapeutic efficacy.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of common linker-ligand conjugation strategies. We will delve into the underlying chemistry, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for key reactions. Our focus is on empowering you to not only perform these conjugations but also to understand the critical parameters that ensure success and reproducibility.

Part 1: Core Principles and Strategic Planning

Successful conjugation begins with a clear understanding of the components and the desired attributes of the final conjugate. The choice of ligand, linker, and the molecule to be conjugated, along with the specific chemical reaction to join them, will dictate the properties and performance of the final product.

Choosing Your Conjugation Chemistry

The selection of a conjugation strategy is primarily driven by the available functional groups on the molecules you intend to link. The most common functional groups targeted on proteins are primary amines (the N-terminus and lysine side chains) and thiols (from cysteine residues).[3][4]

Here is a summary of widely used conjugation chemistries:

Chemistry Target Functional Group Resulting Bond Optimal pH Key Features
NHS Esters Primary Amines (-NH₂)Amide7.2 - 8.5High reactivity, forms stable bonds, but susceptible to hydrolysis.[3][5][6]
Maleimides Thiols/Sulfhydryls (-SH)Thioether6.5 - 7.5Highly specific for thiols at neutral pH, forms a stable covalent bond.[4]
Carbodiimides (EDC) Carboxyls (-COOH)Amide (zero-length)4.5 - 6.0Activates carboxyl groups to react with primary amines.[7][8][9]
Click Chemistry (SPAAC) Azides (-N₃) & AlkynesTriazolePhysiologicalBioorthogonal, metal-free, highly specific, and efficient in complex biological systems.[][11][12]
The Critical Role of the Linker

The linker is more than just a simple bridge; it is a critical component that influences the stability, solubility, and biological activity of the conjugate.[13] Linkers can be broadly categorized into two main types: cleavable and non-cleavable.[13][14]

  • Cleavable Linkers: These are designed to release the payload under specific physiological conditions.[14] This is particularly important for ADCs, where the cytotoxic drug must be liberated inside the target cell.[14] Common cleavage mechanisms include:

    • Acid-Sensitive Hydrazones: Hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.8-6.0).[14]

    • Protease-Sensitive Peptides: Cleaved by specific enzymes, like cathepsin B, which are abundant in tumor cell lysosomes. A common example is the valine-citrulline (vc) dipeptide.[14]

    • Glutathione-Sensitive Disulfides: Reduced in the intracellular environment, which has a higher concentration of glutathione than the bloodstream.[14]

  • Non-Cleavable Linkers: These linkers result in the payload remaining attached to the ligand (e.g., the antibody's amino acid residue) even after degradation of the antibody within the lysosome.[14][15] This approach offers greater stability in circulation but may result in a less potent active metabolite.[15][16] Non-cleavable linkers are advantageous when the payload can still exert its effect while attached to a linker and a single amino acid.[15]

The choice between a cleavable and non-cleavable linker depends on the mechanism of action of the payload and the desired therapeutic outcome.[15][17]

Part 2: Key Conjugation Chemistries and Protocols

This section provides a detailed look at the most common conjugation reactions, including their mechanisms and step-by-step protocols.

Amine-Reactive Conjugation via NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently form stable amide bonds with primary amines, found on lysine residues and the N-terminus of proteins.[3][5]

The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[3][5]

NHS_Ester_Reaction Reactants Protein-NH₂ + Ligand-NHS Ester TS Nucleophilic Attack Reactants->TS pH 7.2-8.5 (Amine is nucleophilic) Products Protein-NH-CO-Ligand + NHS TS->Products Formation of stable amide bond Side_Reactant Ligand-NHS Ester + H₂O Side_Product Hydrolyzed Ligand + NHS Side_Reactant->Side_Product Hydrolysis (competing reaction) Maleimide_Reaction Reactants Protein-SH + Ligand-Maleimide TS Michael Addition Reactants->TS pH 6.5-7.5 (High Specificity) Products Protein-S-Ligand (Stable Thioether Bond) TS->Products EDC_Reaction_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Carboxyl Molecule 1 -COOH Intermediate O-acylisourea intermediate (unstable) Carboxyl->Intermediate + EDC pH 4.5-6.0 EDC EDC Conjugate Molecule 1-CO-NH-Molecule 2 (Amide Bond) Intermediate->Conjugate + Amine NHS_Ester Amine-reactive NHS Ester (more stable) Intermediate->NHS_Ester + NHS Hydrolysis Hydrolysis (regenerates -COOH) Intermediate->Hydrolysis Amine Molecule 2 -NH₂ NHS NHS / Sulfo-NHS NHS_Ester->Conjugate + Amine

Sources

Bioconjugation techniques for alcohol-containing linkers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Bioconjugation Techniques for Alcohol-Containing Linkers Audience: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Hydroxyl-Bearing Molecules

In the landscape of bioconjugation, the primary amine and thiol have long been the workhorses for covalently modifying proteins, antibodies, and other biomolecules.[1][2] However, a vast and structurally diverse class of molecules, including many potent small-molecule drugs, polysaccharides, and synthetic linkers, present the hydroxyl group (-OH) as a primary point of attachment.[3][4][][6] The direct use of alcohols in bioconjugation is challenging due to the hydroxyl group's relatively low nucleophilicity and its nature as a poor leaving group.[1][7]

This guide, designed for drug development professionals and research scientists, moves beyond standard amine-reactive chemistry to explore the robust and versatile techniques for leveraging alcohol-containing linkers. As a Senior Application Scientist, my objective is to provide not just a list of protocols, but a foundational understanding of the chemical principles, the rationale behind experimental choices, and the methods to validate your results. We will delve into the essential strategies of activating hydroxyl groups for direct reaction and converting them into more reactive functionalities to unlock their full potential in creating next-generation bioconjugates, from antibody-drug conjugates (ADCs) to functionalized biomaterials.

The Core Challenge: Overcoming the Hydroxyl Group's Inertness

The oxygen atom in a hydroxyl group is less nucleophilic than the nitrogen in a primary amine or the sulfur in a thiol.[8] Furthermore, for it to be replaced in a substitution reaction, it would need to leave as a hydroxide ion (OH⁻), which is a very strong base and consequently a poor leaving group. Therefore, direct conjugation to alcohols under physiological conditions is generally not feasible. The solution is a two-step conceptual approach:

  • Activation: The hydroxyl group is reacted with a reagent that transforms it into a more reactive intermediate with a good leaving group.

  • Coupling: This activated intermediate is then readily attacked by a nucleophile from the partner biomolecule (e.g., a protein's amine group) to form a stable covalent bond.[7][9][10]

This guide will focus on the most reliable and field-proven methods that embody this principle.

Strategic Overview: Pathways for Alcohol Conjugation

The following diagram outlines the primary strategic decisions when approaching the conjugation of an alcohol-containing linker or molecule.

G cluster_0 cluster_1 Primary Strategies cluster_2 Resulting Linkage / Functionality start Alcohol-Containing Linker (-OH) activation Strategy 1: Activation of Hydroxyl Group start->activation Direct use conversion Strategy 2: Conversion to a Bioorthogonal Handle start->conversion Modification linkages Stable Linkages: - Carbamate - Carbonate - Ester activation->linkages handles Reactive Handles: - Aldehyde - Azide / Alkyne conversion->handles

Caption: High-level strategies for alcohol bioconjugation.

Strategy 1: Activation for Direct Nucleophilic Attack

This approach involves forming a highly reactive ester, carbonate, or carbamate intermediate from the alcohol, which can then efficiently react with nucleophiles on a biomolecule, most commonly the primary amines of lysine residues.

Activation with N,N'-Disuccinimidyl Carbonate (DSC)

DSC is a homobifunctional reagent that is highly effective for activating hydroxyl groups. The reaction proceeds in two stages: the alcohol first reacts with DSC to form a reactive N-hydroxysuccinimidyl (NHS) carbonate. This intermediate is stable enough to be isolated but is also highly susceptible to nucleophilic attack by primary amines, forming a stable carbamate bond and releasing NHS as a byproduct.[11]

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation ROH Linker-OH Activated Linker-O-CO-NHS (Reactive NHS Carbonate) ROH->Activated + DSC - NHS - H+ DSC DSC (N,N'-Disuccinimidyl Carbonate) Protein Protein-NH2 Conjugate Linker-O-CO-NH-Protein (Stable Carbamate Linkage) Activated2 Linker-O-CO-NHS Activated2->Conjugate + Protein-NH2 - NHS G cluster_0 Phase 1: Preparation & Reaction cluster_1 Phase 2: Purification & Analysis A 1. Activate Linker-OH (e.g., using DSC in anhydrous DMSO) C 3. Conjugation Reaction (Mix activated linker and protein) A->C B 2. Prepare Protein (Buffer exchange to pH 8.5) B->C D 4. Quench Reaction (Add Tris buffer) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization (UV-Vis for DOL, SDS-PAGE) E->F G 7. Final Product (Purified, Characterized Conjugate) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Mono-Boc Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common but often challenging task of purifying mono-Boc protected diamines from reaction mixtures that also contain the di-Boc byproduct and unreacted starting material. Achieving high purity of the mono-protected species is a critical step in many synthetic pathways, particularly in peptide synthesis and the development of novel therapeutics.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Here, we address common problems encountered during the purification of mono-Boc protected diamines and provide step-by-step solutions.

Q1: My flash column chromatography isn't separating the mono- and di-Boc products effectively. The spots are too close on the TLC plate. What can I do?

This is a frequent challenge, as the polarity difference between the mono- and di-protected species can sometimes be minimal. Here’s a systematic approach to improving your separation:

Underlying Principle: Chromatographic separation relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (your solvent system). To improve separation, we need to amplify the subtle differences in polarity between the mono-Boc (more polar due to the free amine) and di-Boc (less polar) compounds.

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • Decrease Polarity: If both spots are running too high on the TLC plate (high Rf values), your eluent is too polar. Gradually increase the proportion of the non-polar solvent (e.g., hexane, petroleum ether) in your mixture with a polar solvent like ethyl acetate.

    • Increase Polarity with Caution: If the spots are stuck on the baseline, you need to increase the eluent's polarity. However, instead of just increasing the ethyl acetate percentage, consider adding a small amount of a more polar solvent like methanol or isopropanol. Start with as little as 0.5-1% methanol in your dichloromethane or ethyl acetate system.

    • Incorporate a Basic Additive: The free amine of your mono-Boc product can interact strongly with the acidic silica gel, causing streaking or tailing on the TLC plate, which ruins column separation.[3] To mitigate this, add a small amount of a volatile base, like triethylamine (Et3N) or ammonium hydroxide, to your eluent system (typically 0.5-1%).[4] This will neutralize the acidic sites on the silica and lead to sharper bands.

  • Adjust Your Stationary Phase:

    • While standard silica gel is the most common choice, consider using alumina (basic or neutral) if streaking is a persistent issue, as it can be more forgiving for basic compounds.[5]

  • Refine Your Column Chromatography Technique:

    • Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. This creates a fine powder of your compound adsorbed onto silica, which can then be carefully added to the top of your packed column. This technique often results in better separation than wet loading.

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area and residence time, allowing for better resolution.

Q2: I tried an acid-base extraction to remove the di-Boc byproduct, but I'm getting low recovery of my mono-Boc product. Why?

Acid-base extraction is a powerful technique for this separation, but its success is highly dependent on the specific properties of your diamine and careful pH control.

Underlying Principle: This method exploits the basicity of the free amine on the mono-Boc product. By washing with a dilute acid, the mono-Boc diamine is protonated to form a water-soluble salt, which partitions into the aqueous layer. The non-basic di-Boc byproduct remains in the organic layer. The aqueous layer is then basified to regenerate the free amine of the mono-Boc product, which can be extracted back into an organic solvent.[6]

Troubleshooting Steps:

  • Check the Basicity of Your Mono-Boc Amine: If the free amine on your mono-Boc product is not very basic (e.g., an aromatic amine), it may not be fully protonated by a weak acid wash. This will result in a significant portion of your desired product remaining in the organic layer along with the di-Boc byproduct.

    • Solution: Use a slightly stronger, yet still dilute, acid solution for the extraction (e.g., 1M HCl). Always monitor the pH of the aqueous layer to ensure it is sufficiently acidic (pH 1-2).

  • Prevent Emulsion Formation: Emulsions are a common problem during extractions and can trap your product, leading to low recovery.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. Also, avoid vigorous shaking; gentle inversions are often sufficient.

  • Ensure Complete Back-Extraction: After acid extraction, you need to basify the aqueous layer to a high pH (pH >12) to ensure the complete deprotonation of your mono-Boc amine's ammonium salt back to the free amine.[7]

    • Solution: Use a strong base like 2N NaOH and check the pH with litmus paper or a pH meter.[7] Once basified, perform multiple extractions with an organic solvent (e.g., three extractions with dichloromethane or ethyl acetate) to ensure all of your product is recovered from the aqueous layer.

  • Consider Product Solubility: Your mono-Boc product might have some solubility in the aqueous layer even in its free amine form, especially if you are working with a short-chain diamine like ethylenediamine. This will lead to lower recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to minimize di-Boc formation in the first place?

Preventing the formation of the di-substituted byproduct is the most efficient strategy. Several methods have been developed to enhance the selectivity for mono-protection.[8] These often rely on:

  • Slow Addition: Adding the Boc-anhydride slowly to the reaction mixture minimizes its local concentration, favoring reaction with the more abundant diamine.[8]

  • Excess Diamine: Using a large excess of the diamine statistically favors mono-substitution. However, this is not always practical for valuable or expensive diamines.[8]

  • In Situ Mono-Protonation: Adding one equivalent of an acid (like HCl) to the diamine before the addition of Boc-anhydride will form the mono-hydrochloride salt.[1][7] This effectively protects one of the amine groups, leaving the other free to react.[1][5]

Q2: How can I effectively visualize the mono-Boc, di-Boc, and starting diamine on a TLC plate?

Visualizing all three species is key to assessing your reaction progress and guiding your purification.

  • UV Light: If your diamine has a chromophore (like a phenyl ring), both the mono- and di-Boc products will be UV active. The starting diamine may also be UV active.

  • Ninhydrin Stain: This is an excellent stain for visualizing primary and secondary amines.[3][9] It will stain the starting diamine and the mono-Boc product (which has a free primary or secondary amine). The di-Boc product, having no free amine, will not stain. Upon heating, Boc-protected amines can sometimes be cleaved and then stain with ninhydrin, so it's important to note the initial color development.[9]

  • Potassium Permanganate (KMnO4) Stain: This is a general oxidizing stain that will visualize most organic compounds. It will show spots for the starting material, mono-Boc, and di-Boc products.

By using a combination of UV and these stains, you can confidently identify all the components in your reaction mixture.

Q3: Can I use crystallization to purify my mono-Boc protected diamine?

Crystallization can be an effective purification technique if your mono-Boc product is a solid and there is a significant difference in solubility between it and the di-Boc byproduct in a particular solvent system. This method is often overlooked but can be very powerful for obtaining highly pure material without the need for chromatography. Experiment with different solvents to find one in which your mono-Boc product is sparingly soluble at room temperature but readily soluble when heated.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying a mono-Boc protected diamine from the di-Boc byproduct and starting material.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. Spot the crude mixture on a silica gel TLC plate. c. Develop the TLC plate in various solvent systems. A good starting point for many Boc-protected amines is a mixture of hexane and ethyl acetate. d. Visualize the spots using UV light and a ninhydrin stain. e. The ideal solvent system will give good separation between the mono-Boc and di-Boc spots, with an Rf value of ~0.2-0.3 for the desired mono-Boc product.[3] Remember to add 0.5-1% triethylamine to the chosen solvent system to prevent streaking.[4]

2. Column Preparation: a. Select a column of appropriate size for the amount of crude material you need to purify. b. Pack the column with silica gel as a slurry in your chosen eluent. c. Add a layer of sand on top of the silica gel to prevent disturbance when loading your sample.[3]

3. Sample Loading: a. Dissolve your crude product in a minimal amount of your eluent or a more polar solvent like dichloromethane. b. Carefully apply the sample to the top of the column. c. Alternatively, perform a dry load as described in the troubleshooting section.

4. Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system, maintaining positive pressure. b. Collect fractions in test tubes. c. Monitor the elution process by TLC, spotting every few fractions to determine which contain your purified mono-Boc product.

5. Product Isolation: a. Combine the fractions that contain the pure mono-Boc product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.

Data Presentation: Typical TLC Rf Values

The following table provides representative Rf values for a hypothetical separation of a mono-Boc protected diamine. Actual values will vary depending on the specific diamine and conditions.

CompoundEluent System (9:1 Hexane:Ethyl Acetate + 0.5% Et3N)Eluent System (1:1 Hexane:Ethyl Acetate + 0.5% Et3N)Visualization
Starting Diamine0.00.1Ninhydrin Positive, UV (if applicable)
Mono-Boc Product 0.25 0.6 Ninhydrin Positive, UV (if applicable)
Di-Boc Product0.50.85Ninhydrin Negative, UV (if applicable)

Visualization of Purification Strategy

The following diagram outlines the decision-making process for choosing a purification method.

purification_workflow start Crude Reaction Mixture (Mono-Boc, Di-Boc, Starting Material) tlc Perform TLC Analysis (UV, Ninhydrin) start->tlc decision_sep Good Separation on TLC? tlc->decision_sep column Flash Column Chromatography decision_sep->column Yes decision_solid Is Mono-Boc Product Solid? decision_sep->decision_solid No (Poor Separation) pure_product Pure Mono-Boc Product column->pure_product extraction Acid-Base Extraction decision_solid->extraction No crystallization Attempt Crystallization decision_solid->crystallization Yes optimize_tlc Optimize TLC Conditions (Add Et3N, Change Solvents) decision_solid->optimize_tlc Still Poor Sep. extraction->column If Impure extraction->pure_product crystallization->column If Impure crystallization->pure_product optimize_tlc->decision_sep

Caption: Decision workflow for purifying mono-Boc protected diamines.

References

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). VanVeller Lab Resources. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc., 61(1). Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Mono-Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for mono-Boc protection reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most fundamental and widely used transformations in organic synthesis: the protection of amines as their tert-butoxycarbonyl (Boc) derivatives. While seemingly straightforward, achieving high yields of the desired mono-protected product can be challenging. This resource addresses common issues in a question-and-answer format, delving into the causality behind experimental choices to empower you to optimize your reactions effectively.

Understanding the Foundation: The Boc Protection Reaction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules, particularly in peptide synthesis and medicinal chemistry.[1][2][3] Its popularity stems from its stability under a wide range of basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions.[1][2][4] The reaction typically involves the nucleophilic attack of an amine on di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), forming a stable carbamate.[1][3]

While the reaction can proceed without a base, the use of one is highly recommended to neutralize the acidic byproduct and drive the reaction to completion, thereby ensuring higher yields.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to help you diagnose and resolve issues leading to low yields in your mono-Boc protection reactions.

Q1: My reaction has a very low yield or did not proceed at all. What are the primary factors to investigate?

Low or non-existent yields are often multifactorial. A systematic approach to troubleshooting is crucial.

  • Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time, especially if not stored properly.[2][5] This decomposition can lead to the formation of tert-butanol and carbon dioxide, reducing the amount of active reagent available.[2] Always use a fresh or properly stored bottle of (Boc)₂O.

  • Insufficient Reactivity of the Amine: The nucleophilicity of the amine is a critical factor. Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines and react much more slowly with (Boc)₂O.[1][6] Sterically hindered amines also present a challenge due to the bulky nature of the Boc group and the tetrahedral intermediate formed during the reaction.[1][7][8]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the reaction outcome.[1][9] A suboptimal selection of any of these parameters can lead to a sluggish or incomplete reaction.

Troubleshooting Workflow for Low Yields

G start Low or No Yield Observed reagent_quality Are reagents fresh & anhydrous? start->reagent_quality amine_reactivity Is the amine sterically hindered or weakly nucleophilic? reagent_quality->amine_reactivity Yes use_fresh_reagents Action: Use fresh (Boc)₂O and anhydrous solvents. reagent_quality->use_fresh_reagents No conditions Are the reaction conditions (solvent, base, temp.) optimal? amine_reactivity->conditions No optimize_for_hindrance Action: Increase temperature, prolong reaction time, or use a catalyst like DMAP. amine_reactivity->optimize_for_hindrance Yes end_node Problem Solved conditions->end_node Yes monitor_reaction Action: Choose a more suitable solvent/base combination. Monitor reaction by TLC/LC-MS. conditions->monitor_reaction No use_fresh_reagents->end_node optimize_for_hindrance->end_node monitor_reaction->end_node

Caption: A decision-making workflow for troubleshooting low yields in Boc protection reactions.

Q2: I am trying to protect a weakly nucleophilic amine (e.g., an aniline derivative) and getting poor yields. How can I improve this?

For amines with low nucleophilicity, several strategies can be employed to drive the reaction forward:

  • Increase Reaction Temperature: Applying moderate heat (e.g., 40-55°C) can provide the necessary activation energy to accelerate the reaction.[1]

  • Utilize a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[1][10] DMAP acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic amine.[10][11]

  • Solvent Selection: The choice of solvent can have a pronounced effect. For aromatic amines, alcoholic solvents like methanol have been shown to enhance the reaction rate.[1][6]

Q3: My reaction with a sterically hindered amine is very slow and gives a low yield. What adjustments should I make?

Steric hindrance is a common obstacle in Boc protection.[1][7][8] To overcome this, consider the following:

  • Prolonged Reaction Time and Increased Temperature: These are often the simplest and most effective solutions.[1]

  • Stronger Base or Catalyst: Using a stronger base or a catalyst like DMAP can help to overcome the steric barrier.[1]

  • Alternative Reagents: In particularly challenging cases, consider using a less sterically demanding protecting group if the synthetic route allows.

ParameterRecommendation for Hindered AminesRationale
Temperature Increase to 40-60°CProvides more kinetic energy to overcome the activation barrier.[12]
Reaction Time Extend to 12-24 hoursAllows more time for the sterically hindered nucleophile to react.[12]
Catalyst Add 0.1-0.2 eq. of DMAPDMAP forms a more reactive intermediate with (Boc)₂O, facilitating the reaction.[1][10]
Q4: I am observing the formation of a di-Boc protected product. How can I favor mono-protection?

The formation of a di-Boc product (Boc₂N-R) can occur with primary amines, especially under forcing conditions.[1] To promote mono-protection:

  • Control Stoichiometry: Use a controlled amount of (Boc)₂O, typically between 1.1 and 1.5 equivalents.[1]

  • Avoid Excessively Strong Bases: Strong bases can deprotonate the initially formed mono-Boc product, making it more nucleophilic and prone to a second protection.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction once the starting material is consumed and the mono-protected product is the major species.[1]

  • One-Pot HCl Salt Method: For diamines, a selective mono-protection can often be achieved by first forming the mono-hydrochloride salt of the diamine in situ, followed by the addition of (Boc)₂O.[13][14]

Mechanism of DMAP Catalysis

G cluster_0 Activation of (Boc)₂O cluster_1 Nucleophilic Attack by Amine DMAP DMAP Activated_Intermediate Reactive Acylpyridinium Intermediate DMAP->Activated_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Activated_Intermediate Boc_Amine Boc-NH-R (Product) Activated_Intermediate->Boc_Amine Attack by Amine Amine R-NH₂ (Amine) Amine->Boc_Amine DMAP_regen DMAP (Regenerated) Boc_Amine->DMAP_regen Release

Caption: The catalytic cycle of DMAP in Boc protection, showing the formation of a highly reactive intermediate.

Q5: My work-up procedure seems to be causing a loss of product. What is a standard protocol, and what should I do for water-soluble products?

A robust work-up is essential for isolating your product in high yield.

  • Standard Aqueous Work-up:

    • Dilute the reaction mixture with water.

    • Extract the product with an organic solvent like ethyl acetate.[1]

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.[1]

  • For Water-Soluble Products: An extractive work-up can lead to significant product loss.[1] In these cases, it is often better to remove the solvent under reduced pressure and purify the residue directly by flash column chromatography.

Experimental Protocols

Protocol 1: General Mono-Boc Protection of an Aliphatic Amine
  • Dissolve the aliphatic amine (1.0 eq.) in a suitable solvent (e.g., THF, DCM, or a 1:1 mixture of dioxane and water).[1]

  • Add a base such as triethylamine (1.5 eq.) or aqueous sodium hydroxide (1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[1]

  • Perform a standard aqueous work-up as described above.[1]

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Mono-Boc Protection of a Weakly Nucleophilic Aromatic Amine
  • Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile.[1][15]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50°C may be applied.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

References

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. Retrieved from [Link]

  • Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of DMAP as a Nucleophilic Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

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Technical Support Center: A Guide to Solubilizing tert-Butyl (7-hydroxyheptyl)carbamate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for tert-Butyl (7-hydroxyheptyl)carbamate (CAS No. 173436-02-7). This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered when using this versatile bifunctional linker in aqueous experimental systems. We provide in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Solubility Challenge

Q1: Why is tert-Butyl (7-hydroxyheptyl)carbamate so difficult to dissolve in aqueous buffers?

A: The poor aqueous solubility of tert-Butyl (7-hydroxyheptyl)carbamate stems from its amphiphilic, yet predominantly hydrophobic, chemical structure. While it possesses polar functional groups, their influence is outweighed by the nonpolar regions.

  • Hydrophobic Character: The molecule's structure contains two significant nonpolar regions: the long seven-carbon alkyl (heptyl) chain and the bulky tert-butyloxycarbonyl (Boc) protecting group.[1][2] These hydrocarbon-rich sections disrupt the highly organized hydrogen-bonding network of water, leading to hydrophobic interactions that favor self-aggregation over dissolution.

  • Limited Hydrophilicity: The terminal hydroxyl (-OH) group and the carbamate linkage (-NHCOO-) are polar and capable of hydrogen bonding. However, their contribution to overall water solubility is insufficient to overcome the hydrophobicity of the C7 alkyl chain and the large Boc group.

The molecule's physical form, often a viscous liquid or semi-solid, further complicates handling and dissolution.[1][3]

PropertyValueSource
CAS Number 173436-02-7[3][4][5]
Molecular Formula C₁₂H₂₅NO₃[3][4]
Molecular Weight 231.34 g/mol [3]
Appearance Viscous Liquid / Semi-solid[1][3]

Section 2: Initial Troubleshooting & Best Practices

Q2: I added the compound directly to my phosphate-buffered saline (PBS), and it just formed an oily layer that won't dissolve. What is the correct first step?

A: Direct addition of hydrophobic compounds to aqueous buffers is rarely successful. The standard and essential first step is to prepare a concentrated stock solution in a suitable organic solvent. This ensures the compound is fully solvated before its introduction to the aqueous environment.

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): The most common choice due to its powerful solubilizing capabilities for a wide range of hydrophobic compounds.[6][7]

  • Ethanol (EtOH): A good alternative, particularly if DMSO is incompatible with the downstream application.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for creating high-concentration stocks.[8]

Experimental Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a clear, high-concentration stock solution of tert-Butyl (7-hydroxyheptyl)carbamate.

Materials:

  • tert-Butyl (7-hydroxyheptyl)carbamate

  • High-purity organic solvent (e.g., DMSO, anhydrous)

  • Analytical balance

  • Appropriate glass vial with a screw cap

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of tert-Butyl (7-hydroxyheptyl)carbamate into a clean, dry glass vial.

  • Add Solvent: Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 50 mM or 100 mM).

  • Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a bright light source to ensure it is a clear, homogenous solution with no visible particulates or haze.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[3] Always bring the stock solution to room temperature before opening to prevent water condensation.

Q3: I successfully made a 50 mM stock in DMSO, but when I pipette it into my buffer, a white precipitate instantly forms. How do I prevent this "crashing out"?

A: This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a favorable organic environment to an unfavorable aqueous one, causing it to precipitate before it can be properly dispersed. The key is to manage the dilution process carefully.

Strategies to Prevent Precipitation:

  • Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that favor precipitation.[8]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradually acclimates the compound to the increasingly aqueous environment.[8]

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, although this may not prevent eventual precipitation if the solution is thermodynamically unstable.

Below is a logical workflow to troubleshoot these common issues.

G start Start: Compound Needs Dissolving stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) (Protocol 1) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitates Does it Precipitate ('Crash Out')? dilute->precipitates success Success! Solution is Clear precipitates->success No troubleshoot Troubleshoot Dilution: - Add dropwise with vigorous vortexing - Use serial dilution method precipitates->troubleshoot Yes still_precipitates Still Precipitates? troubleshoot->still_precipitates still_precipitates->success No, it worked! advanced Proceed to Advanced Solubilization Strategies still_precipitates->advanced Yes

Caption: Troubleshooting workflow for initial solubilization attempts.

Section 3: Advanced Solubilization Strategies

If optimizing the dilution protocol is insufficient, more advanced formulation strategies are required.

Q4: How do co-solvents improve solubility, and which ones are appropriate for biological experiments?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[9] This makes the solvent system more "hospitable" to hydrophobic molecules like tert-Butyl (7-hydroxyheptyl)carbamate, thereby increasing its solubility.

However, the choice and final concentration of a co-solvent are critical, as they can be toxic to cells or interfere with assay components.[6] It is essential to determine the tolerance of your specific experimental system.

Co-SolventTypical Starting Conc.Max. Conc. in Cell Assays (General)Notes
DMSO 1-5% (v/v)< 0.5% Highly effective but can be toxic. Always run a vehicle control.[8]
Ethanol 1-5% (v/v)< 1%Less toxic than DMSO but also generally less effective.
Polyethylene Glycol 400 (PEG-400) 5-10% (v/v)Variable (1-5%)A viscous polymer that can improve solubility with lower toxicity.
Glycerol 5-10% (v/v)High toleranceCan increase viscosity significantly.
Experimental Protocol 2: Optimizing Co-Solvent Concentration

Objective: To determine the minimum concentration of a co-solvent required to maintain the compound in solution at the desired final concentration.

Procedure:

  • Prepare Buffers: Create a series of your aqueous buffer, each containing a different concentration of the chosen co-solvent (e.g., 0%, 0.25%, 0.5%, 1%, 2%, and 5% DMSO).

  • Spike with Compound: To separate tubes of each co-solvent buffer, add your concentrated DMSO stock solution to achieve the desired final concentration of tert-Butyl (7-hydroxyheptyl)carbamate. Ensure the addition is done while vortexing.

  • Equilibrate and Observe: Allow the solutions to stand at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Assess Solubility: Visually inspect each tube for any signs of precipitation or cloudiness. The lowest co-solvent concentration that results in a persistently clear solution is your optimal condition.

  • Validate with Vehicle Control: In your final experiment, always include a "vehicle control" group. This control should contain the same final concentration of the co-solvent (e.g., 0.5% DMSO) in the buffer but without the test compound. This crucial step ensures that any observed effects are due to your compound and not the solvent itself.

Q5: I've heard about using surfactants. How do they work?

A: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures known as micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like tert-Butyl (7-hydroxyheptyl)carbamate can partition into the hydrophobic core, effectively becoming "solubilized" within the aqueous medium.[12][13] This is a powerful technique for significantly increasing the apparent solubility of poorly soluble agents.[10]

Common non-ionic surfactants used in biological research include Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68.[7]

G cluster_micelle Micelle Structure cluster_legend Legend s1 H center->s1 T s2 H center->s2 T s3 H center->s3 T s4 H center->s4 T s5 H center->s5 T s6 H center->s6 T s7 H center->s7 T s8 H center->s8 T compound Drug caption2 Hydrophilic heads face the aqueous buffer t1 caption1 Hydrophobic compound is encapsulated in the core l_head H l_head_text Hydrophilic Head l_tail T l_tail_text Hydrophobic Tail l_drug Drug l_drug_text Hydrophobic Compound

Caption: Micellar solubilization of a hydrophobic compound.

Q6: Should I try adjusting the pH of my buffer?

A: For tert-Butyl (7-hydroxyheptyl)carbamate, pH adjustment is not an effective strategy for improving solubility. Solubility enhancement via pH modification relies on ionizing a functional group to create a charged, more polar species (e.g., deprotonating a carboxylic acid or protonating an amine). This molecule lacks any readily ionizable groups within the typical biological pH range (pH 4-9).

Furthermore, extreme pH values should be avoided. While the carbamate linkage is relatively stable, it can undergo hydrolysis under strongly acidic or alkaline conditions, which would degrade your compound.[14][15] Therefore, it is best to work with buffers in the neutral pH range (6.5-8.0) and focus on co-solvent or surfactant-based strategies.

Section 4: Frequently Asked Questions (FAQs)

Q7: My compound appears to dissolve initially but then I see a precipitate after a few hours. What's happening? A: This indicates that you have created a supersaturated, thermodynamically unstable solution. While vigorous mixing might have provided enough energy to get the compound into solution temporarily (kinetic solubility), it will eventually crash out as it equilibrates. This means the concentration you are trying to achieve is above the compound's true equilibrium solubility in that specific buffer. The solution is to either increase the solubilizing power of your buffer (e.g., by increasing the co-solvent concentration as per Protocol 2) or work at a lower final concentration of the compound.

Q8: What is the absolute maximum concentration of DMSO my cells can tolerate? A: There is no universal answer, as tolerance is highly dependent on the specific cell line and the duration of exposure. As a general rule of thumb, most cell lines can tolerate up to 0.5% DMSO with minimal effects, while some robust lines may tolerate 1%.[6][8] However, concentrations above 0.1% can induce unintended biological effects, such as differentiation or altered gene expression. It is imperative to run a vehicle control experiment to determine the safe and non-interfering concentration for your specific assay.

Q9: Can I use cyclodextrins to solubilize this compound? A: Yes, cyclodextrins are another excellent option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can form inclusion complexes by encapsulating the hydrophobic parts of your molecule (likely the heptyl chain), thereby increasing its solubility in water.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

References

  • Gaucher, G., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. Pharmaceutical Development and Technology. Available at: [Link]

  • ResearchGate. (2022). How do micelles increase the solubility of hydrophobic molecules? ResearchGate. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • OUCI. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. Available at: [Link]

  • Taylor & Francis Group. (2017). Micellization and Drug Solubility Enhancement. Taylor & Francis. Available at: [Link]

  • Koter, S., & Olszanowski, A. (2023). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. PMC - PubMed Central. Available at: [Link]

  • Caddeo, C., et al. (2020). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. PMC. Available at: [Link]

  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPER. Available at: [Link]

  • ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available at: [Link]

  • Ark Pharma Scientific Limited. (n.d.). tert-butyl (7-hydroxyheptyl)carbamate. Ark Pharm. Available at: [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Available at: [Link]

  • Next Peptide. (n.d.). tert-butyl N-(7-hydroxyheptyl)carbamate. Next Peptide. Available at: [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri. Available at: [Link]

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Technical Support Center: Enhancing Hydrophobic PROTAC Linker Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) development. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of their PROTAC molecules, a common hurdle stemming from the often hydrophobic nature of the linker component. As heterobifunctional molecules that often fall into the "beyond Rule of 5" chemical space, PROTACs present unique physicochemical challenges.[1][2][3] The linker, while critical for orchestrating the formation of a productive ternary complex, is a major contributor to the molecule's overall properties and frequently the primary source of poor aqueous solubility.[4][5][6]

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve solubility issues, enabling you to advance your targeted protein degradation research.

Troubleshooting Guide: From Precipitation to Rational Design

This section addresses specific, common problems encountered during PROTAC development in a practical question-and-answer format.

Question 1: My PROTAC is precipitating out of my aqueous buffer during my cellular or biophysical assays. What are my immediate options?

This is one of the most frequent and frustrating issues in early-stage PROTAC testing. When your molecule crashes out of solution, it renders assay data unreliable. Here’s a workflow to address the immediate problem.

G cluster_0 Initial Problem cluster_1 Immediate Troubleshooting Steps cluster_2 Outcome Assessment cluster_3 Next Steps A PROTAC Precipitates in Aqueous Buffer B Assess Solvent Tolerance: Add Co-Solvent (e.g., DMSO, ethanol) A->B Step 1 C Modify Buffer Conditions: Adjust pH B->C If co-solvent is insufficient or incompatible D Consider Formulation Aids: Use Surfactants (e.g., Tween-20) or Solubilizers C->D If pH adjustment is insufficient E Solubility Improved? D->E F Proceed with Caution: Validate assay performance with modified buffer. Be aware of potential artifacts. E->F Yes G Re-evaluate Linker Design: Proceed to Chemical Modification Strategies (See Question 2) E->G No

Caption: Troubleshooting workflow for immediate PROTAC precipitation issues.

Causality Behind the Choices:

  • Co-Solvents (DMSO, Ethanol): Many PROTACs are initially dissolved in 100% DMSO. When diluted into an aqueous buffer, the dramatic change in polarity can cause the hydrophobic molecule to precipitate. Introducing a small percentage (typically 0.1% to 5%) of an organic co-solvent can maintain solubility. However, be mindful that high concentrations of organic solvents can disrupt cellular membranes or interfere with protein-protein interactions in biophysical assays.

  • pH Adjustment: The protonation state of your PROTAC can significantly impact its solubility, especially if the linker contains ionizable groups like piperazines or piperidines.[7] If your molecule has a basic pKa, moving to a slightly more acidic buffer can increase solubility, and vice-versa for acidic moieties. Ensure the new pH is compatible with your biological system.

  • Formulation Strategies: For intractable solubility problems where linker redesign is not an immediate option, formulation can be a powerful tool.

    • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix (e.g., HPMCAS), which can prevent crystallization and enhance dissolution, leading to a supersaturated state.[1][2][8][9][10] This is an advanced strategy often used to improve oral bioavailability for in vivo studies.[8][9]

    • Surfactants: Low concentrations of non-denaturing detergents can help solubilize aggregates without denaturing the target proteins.[11]

Question 2: I'm in the design phase and want to proactively improve linker solubility. What chemical modifications should I consider?

The most robust solution to poor solubility is rational linker design. The linker provides the most flexibility for structural modifications to optimize physicochemical properties.[6][12] Here are the primary strategies:

1. Incorporate Hydrophilic Moieties:

  • Polyethylene Glycol (PEG) Linkers: This is the most common strategy. The repeating ethylene glycol units are hydrophilic and significantly increase water solubility.[4][5][][14][15][][17]

    • Expertise: PEG linkers are flexible and synthetically accessible. The length can be easily tuned to optimize the distance between the two ligands for efficient ternary complex formation.[15]

    • Trustworthiness: While excellent for solubility, very long PEG linkers can sometimes lead to reduced cell permeability (due to increased polar surface area) and may have lower metabolic stability compared to alkyl chains.[4][]

  • Alkyl Chains with Polar Groups: Simple alkyl chains are hydrophobic.[18] However, their properties can be modulated by incorporating polar functional groups like ethers, amides, or hydroxyls to increase polarity and hydrogen bonding capacity.[5]

2. Introduce Rigid, Polar Heterocycles:

  • Piperazine/Piperidine Moieties: Replacing flexible alkyl or PEG segments with saturated nitrogen heterocycles is a highly effective strategy.[12][19]

    • Expertise: These groups serve a dual purpose: they introduce polarity and, being basic, can be protonated at physiological pH, which dramatically boosts aqueous solubility.[7] Their rigidity can also pre-organize the PROTAC into a conformation favorable for ternary complex formation, though this needs to be empirically validated.[7][20] The use of such linkers has been shown to improve both solubility and cell permeability.[20]

3. Utilize Ionizable Groups:

  • Introducing acidic or basic functional groups into the linker allows for the formation of salts, which are generally more water-soluble than their neutral counterparts. This is a classic medicinal chemistry approach that is highly applicable to PROTACs.

Linker TypePrimary Effect on SolubilityImpact on PermeabilityImpact on FlexibilityKey Considerations
Alkyl Chain Low (Hydrophobic)Generally HighHighCan lead to poor aqueous solubility if not modified.[4]
PEG Chain High (Hydrophilic)Can Decrease with LengthHighExcellent for solubility but may negatively impact permeability and metabolic stability.[4][15][21][]
Piperazine/Piperidine High (Polar & Ionizable)Can ImproveLow (Rigid)Balances solubility and rigidity; protonation is pH-dependent.[7][12][20]
Aromatic Rings Low (Hydrophobic)Can ImproveLow (Rigid)Can improve cell permeability but may decrease solubility unless substituted with polar groups.[23]
Question 3: How can I experimentally measure and compare the solubility of my different PROTACs in a systematic way?

Visual precipitation is a qualitative indicator. For quantitative data to guide your structure-activity relationship (SAR), you need a robust solubility assay. A kinetic solubility assay is well-suited for early drug discovery when material is limited.

G A 1. Prepare PROTAC Stock (e.g., 10 mM in 100% DMSO) B 2. Dispense Stock into 96-well Plate A->B C 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) and Mix B->C D 4. Incubate at Room Temp (e.g., 1-2 hours) C->D E 5. Filter to Remove Precipitate (Using a filter plate) D->E F 6. Quantify Soluble PROTAC in Filtrate (HPLC-UV or LC-MS) E->F G 7. Compare to Standard Curve to Determine Concentration (Solubility) F->G

Caption: Experimental workflow for a high-throughput kinetic solubility assay.

This protocol provides a framework for assessing the kinetic solubility of PROTACs.

Materials:

  • PROTAC compounds

  • 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (one for incubation, one filter plate, one collection plate)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each PROTAC in 100% DMSO.

  • Serial Dilution (Optional): If creating a standard curve, perform serial dilutions of the stock solution in DMSO.

  • Dispensing: Add a small volume (e.g., 2 µL) of each PROTAC stock solution to the wells of an incubation plate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL for a 1:100 dilution) to each well. Mix thoroughly (e.g., by shaking for 1 minute). The final DMSO concentration should be low and consistent across all samples (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Place a 96-well filter plate over a clean collection plate. Transfer the contents of the incubation plate to the filter plate and centrifuge to separate any precipitate from the soluble fraction.

  • Quantification: Analyze the filtrate in the collection plate using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved PROTAC.[][25]

  • Data Analysis: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions. Compare these values across your different linker modifications to establish a structure-solubility relationship.

Self-Validation: Run controls with known high and low solubility compounds to validate the assay's performance. The final concentration should be significantly lower than the nominal concentration for poorly soluble compounds.

Question 4: My new PROTAC with a hydrophilic linker has great solubility, but now it shows poor cell permeability. How do I find the right balance?

This is a classic trade-off in drug design. Improving solubility by increasing hydrophilicity (e.g., adding long PEG chains) can increase the polar surface area (PSA) of the molecule, which often hinders its ability to passively diffuse across the hydrophobic cell membrane.[5][]

Strategies to Balance Solubility and Permeability:

  • The "Chameleon Effect": Design linkers that can adopt different conformations in different environments.[5][26] An ideal linker might fold to create intramolecular hydrogen bonds in the nonpolar environment of the cell membrane, effectively shielding its polar groups and reducing its effective PSA.[][26] In the aqueous cytoplasm, it would then adopt a more extended, soluble conformation. This can be achieved with linkers that have both flexible (e.g., ether) and rigid (e.g., amide, heterocycle) components.

  • Judicious Use of Polar/Ionizable Groups: Instead of long, highly flexible hydrophilic chains, consider incorporating a smaller number of potent solubilizing groups, such as a single piperazine or pyridine.[12][19] These can provide a significant solubility boost without drastically increasing the overall PSA, representing a more "efficient" way to achieve solubility.

  • Linker Rigidity: A more rigid linker may have a lower entropic penalty upon binding and can help maintain a conformation that balances the exposure of polar and nonpolar surfaces.[4][20]

Frequently Asked Questions (FAQs)

  • Q: What is the "hook effect" and how does the linker relate to it?

    • A: The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This is because the PROTAC begins to favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex. The linker's length and flexibility are critical in determining the stability and geometry of the ternary complex, and an optimized linker can help mitigate the hook effect by promoting positive cooperativity.[18][19]

  • Q: How critical are the linker attachment points?

    • A: They are extremely critical. The "exit vector"—the point on the warhead and E3 ligase ligand where the linker is attached—must be chosen carefully. An incorrect attachment point can disrupt the binding of the ligand to its protein partner, rendering the PROTAC inactive. It should be at a position that projects out into the solvent and does not interfere with key binding interactions.[5]

  • Q: Are there computational tools that can help predict PROTAC solubility?

    • A: While computational prediction of solubility for large, flexible molecules like PROTACs is challenging, progress is being made. Models that use descriptors for lipophilicity (e.g., BRlogD), polarity (e.g., TPSA), and 3D structure are being developed to create guidelines for designing more soluble PROTACs.[25] However, these tools are best used for prioritization and should always be validated by experimental measurement.[3]

  • Q: What biophysical techniques can I use to study how my linker affects ternary complex formation?

    • A: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are invaluable.[27][28][29][30] They can provide quantitative data on the kinetics and thermodynamics of both binary (PROTAC-protein) and ternary complex formation, helping you understand if a linker modification is productively or unproductively affecting the key interactions needed for degradation.[29]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Westlin, O. (2021). Development of biophysical methods for characterization of PROTACs. DiVA portal. [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Taylor, D., et al. (2023). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics. [Link]

  • Arvinas. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • Ciulli, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Testa, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]

  • Shchegravina, E. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. [Link]

  • JenKem Technology USA. (2024). PROTAC PEG Linkers. JenKem Technology USA. [Link]

  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics. [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • Taylor, D., et al. (2023). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. PubMed. [Link]

  • Imaide, S., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]

  • Vistoli, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Goracci, L., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]

  • MDPI. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]

  • Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Hi everybody, Please suggest me how to stop protein aggregation or precipitation at final stage?. ResearchGate. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

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Technical Support Center: Preventing Premature Boc Group Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1] However, this acid lability can also be a significant challenge, leading to premature deprotection and the formation of unwanted side products. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate and prevent premature Boc group cleavage in your synthetic workflows.

Troubleshooting Guide: Diagnosing and Resolving Premature Cleavage

This section addresses specific experimental observations that indicate premature Boc group cleavage and provides a systematic approach to resolving these issues.

Issue 1: Appearance of Unexpected Byproducts in LC-MS/HPLC Analysis

Observation: Your analytical data shows peaks corresponding to the deprotected amine or subsequent side-products, even before the intended deprotection step.

Root Cause Analysis and Solutions:

  • Unwittingly Acidic Conditions: The most common cause of premature Boc cleavage is the presence of acidic species you may not have considered.

    • Acidic Solvents or Reagents: Certain grades of solvents, such as dichloromethane (DCM), can contain trace amounts of HCl. Similarly, reagents used in preceding steps might be acidic or degrade to form acids.

      • Preventative Measure: Use freshly distilled or inhibitor-free solvents. Consider passing solvents through a plug of basic alumina to remove acidic impurities. Ensure all reagents are of high purity and stored under appropriate conditions to prevent degradation.

    • Autocatalytic Decomposition: Some reagents can decompose over time, releasing acidic byproducts.

      • Preventative Measure: Use fresh reagents whenever possible. If you suspect reagent decomposition, perform a simple pH test on an aqueous extraction of the reagent.

  • Elevated Temperatures: The Boc group's stability is temperature-dependent.[2] Even mildly acidic conditions can cause cleavage at elevated temperatures.

    • Reaction Conditions: Are any of your synthetic steps performed at elevated temperatures? Heat can significantly accelerate the rate of acid-catalyzed Boc cleavage.

      • Solution: If possible, conduct reactions at or below room temperature. If heating is necessary, carefully monitor the reaction for signs of premature deprotection. Consider using a more robust protecting group if high temperatures are unavoidable.

  • "Creeping" Acidity from Previous Steps: Residual acid from a prior step that was not completely neutralized can lead to gradual Boc group removal in subsequent steps.

    • Work-up Procedures: Inadequate washing or neutralization after an acidic reaction is a frequent culprit.

      • Solution: Ensure a thorough aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to completely neutralize any residual acid. Monitor the pH of the aqueous layer to confirm neutrality.

Issue 2: Low Yield of the Boc-Protected Product

Observation: The isolated yield of your desired Boc-protected compound is consistently lower than expected, and you suspect loss during the reaction or work-up.

Root Cause Analysis and Solutions:

  • Acidic Extraction/Purification Conditions: Premature cleavage can occur during aqueous work-ups or chromatographic purification if the conditions are not carefully controlled.

    • Aqueous Work-up: Using acidic solutions (e.g., washing with dilute HCl) to remove basic impurities can inadvertently cleave the Boc group.

      • Solution: Opt for neutral or slightly basic washes. If an acidic wash is necessary, use a very dilute acid and minimize contact time. Immediately follow with a neutralizing wash. Some sources suggest that a pH of around 2.5 can be tolerated, but this is highly substrate-dependent.[3]

    • Chromatography: Standard silica gel can be slightly acidic and may cause on-column cleavage, especially with prolonged exposure.

      • Solution: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent). Alternatively, use deactivated silica gel or a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc group cleavage?

A1: The cleavage of the Boc group is an acid-catalyzed process.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate.[5][6] This is followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene gas.[6] The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[6]

Q2: How does the stability of the Boc group compare to other common amine protecting groups?

A2: The Boc group is known for its acid lability, which distinguishes it from other common protecting groups and forms the basis of orthogonal protection strategies in multi-step synthesis.[7][8][9]

Protecting GroupDeprotection ConditionStability of Other Groups under these Conditions
Boc Acidic (e.g., TFA, HCl)[8][10]Cbz: Generally stable.[8] Fmoc: Generally stable.[8]
Cbz (Z) Catalytic Hydrogenolysis (H₂, Pd/C)[8]Boc: Generally stable.[8] Fmoc: Can be cleaved under some conditions.[8]
Fmoc Basic (e.g., Piperidine in DMF)[8]Cbz: Stable.[8] Boc: Generally stable, but can be susceptible to prolonged basic conditions.[8]

This orthogonality allows for the selective removal of one protecting group without affecting the others, which is crucial in complex syntheses like solid-phase peptide synthesis (SPPS).[7][11][12]

Q3: Can I selectively cleave a Boc group in the presence of other acid-sensitive groups?

A3: Yes, selective cleavage is often possible due to the high sensitivity of the Boc group to acid compared to many other acid-labile protecting groups.[13] For instance, it is often possible to remove a Boc group in the presence of a tert-butyl ester by carefully selecting the reaction conditions, such as using TMSCl in a specific solvent system for a short duration.[14] However, such selective deprotections can be challenging to scale up.[14]

Q4: What are "scavengers" and when should I use them?

A4: During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated.[13][15] This carbocation can alkylate nucleophilic residues in your molecule, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products.[15][16] Scavengers are reagents added to the deprotection mixture to "trap" this reactive cation before it can react with your substrate.[15]

Commonly used scavengers include:

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water

  • Ethanedithiol (EDT)

The use of scavengers is highly recommended during the final deprotection step, especially in peptide synthesis where sensitive amino acid residues are present.[15]

Visualizing the Chemistry

Mechanism of Boc Deprotection

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Workflow for Premature Boc Cleavage

Troubleshooting_Workflow Start Premature Boc Cleavage Suspected Check_Acidity Check for Unintentional Acidity Solvents Reagents Residual Acid Start->Check_Acidity Check_Temp Review Reaction Temperatures Start->Check_Temp Check_Workup Evaluate Work-up & Purification Aqueous Washes Chromatography Start->Check_Workup Solution_Acidity Use Purified/Neutralized Reagents & Solvents Check_Acidity->Solution_Acidity Solution_Temp Lower Reaction Temperature Check_Temp->Solution_Temp Solution_Workup Use Neutral Conditions | Deactivated Silica Check_Workup->Solution_Workup End Problem Resolved Solution_Acidity->End Solution_Temp->End Solution_Workup->End

Sources

TLC visualization techniques for Boc-protected amines using ninhydrin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the visualization of tert-butyloxycarbonyl (Boc)-protected amines on Thin-Layer Chromatography (TLC) plates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in monitoring reactions involving these common intermediates. Here, we combine established chemical principles with practical, field-tested advice to help you overcome common hurdles and achieve reliable, clear TLC results.

Frequently Asked Questions (FAQs)

Q1: Why don't my Boc-protected amine spots show up with ninhydrin stain at room temperature?

Ninhydrin reagent reacts with free primary and secondary amines to produce a characteristic color—typically a deep purple known as Ruhemann's purple for primary amines and a yellow-orange color for secondary amines.[1][2][3] The Boc (tert-butyloxycarbonyl) group on your amine "masks" the nucleophilic nitrogen, preventing it from reacting with ninhydrin under standard conditions. The bulky Boc group sterically hinders the amine and electronically withdraws electron density, rendering it unreactive. Visualization requires an additional energy input to remove the protecting group first.

Q2: Is it possible to visualize Boc-protected amines with ninhydrin at all?

Yes. By applying heat after dipping the TLC plate in the ninhydrin solution, you can facilitate the thermal cleavage of the Boc protecting group.[4][5] This in-situ deprotection liberates the free amine on the silica plate, which is then free to react with the surrounding ninhydrin reagent to generate the colored spot.

Q3: My spots are very faint or inconsistent. What could be wrong?

Faint spots are a common issue and can stem from several factors:

  • Insufficient Heat: The temperature or duration of heating may not be adequate to fully cleave the Boc group.

  • Low Compound Concentration: The amount of analyte spotted on the TLC plate may be too low for visible detection.[6]

  • Degraded Ninhydrin Reagent: Ninhydrin solutions can degrade over time, especially when exposed to light.

  • Volatile Compound: The compound of interest might be volatile and could have evaporated from the plate during solvent removal or heating.[6]

Q4: I see streaking from my spots after staining. What causes this?

Streaking on a TLC plate is often related to the analyte's interaction with the stationary phase (silica gel). For amines, which are basic, strong interactions with the acidic silica gel can lead to elongated or "streaky" spots. This can be exacerbated if the sample is too concentrated.[6][7] Adding a small amount of a basic modifier like triethylamine (Et₃N) (e.g., 0.5-1%) to your TLC eluent can often resolve this issue by neutralizing the acidic sites on the silica.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific problems encountered during the TLC analysis of Boc-protected amines.

Problem 1: No Visible Spots After Staining and Heating

Root Cause Analysis:

The absence of spots is typically a failure in one of the two critical stages: the presence of the analyte on the plate or the visualization chemistry.

Solutions:

  • Confirm Analyte Presence:

    • UV Visualization: If your compound contains a UV-active chromophore (e.g., an aromatic ring), check the plate under a UV lamp (254 nm) before staining. This is a non-destructive first check to confirm the spot's location.[8]

    • Co-spotting: Spot your starting material, reaction mixture, and a co-spot (a single spot containing both starting material and reaction mixture) on the same plate.[7] This helps to verify that the compound has moved from the baseline.

  • Optimize Staining Protocol:

    • Increase Heat: Use a heat gun on a high setting and heat the plate uniformly until the background just begins to color slightly. Be cautious not to char the plate, as this will obscure the results. The Boc group typically cleaves at elevated temperatures, around 200°C, a temperature readily achieved with a standard lab heat gun.[5]

    • Check Reagent Quality: Prepare a fresh ninhydrin staining solution. A common and effective recipe is 0.3 g of ninhydrin dissolved in 100 mL of n-butanol with 3 mL of acetic acid.[9] Store the solution in a dark bottle and refrigerate when not in use.

Problem 2: Faint or Weakly Colored Spots

Root Cause Analysis:

This issue points to an incomplete reaction, either due to insufficient deprotection or a low concentration of the resulting free amine.

Solutions:

  • Enhance Deprotection & Staining:

    • Prolonged Heating: Gently increase the heating time after dipping the plate. Ensure the entire plate is heated evenly.

    • Concentrate the Sample: If your reaction is dilute, try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application.[6] This concentrates the analyte on the plate.

    • Modified Ninhydrin Reagents: For particularly difficult cases, consider modified ninhydrin reagents that offer higher sensitivity, such as those containing cadmium acetate, though these should be handled with appropriate safety precautions.[10][11]

Problem 3: Background Stains Intensely, Obscuring Spots

Root Cause Analysis:

A high background stain can be caused by reactive components in the eluent or overheating.

Solutions:

  • Remove Residual Eluent: Ensure the TLC plate is completely dry before dipping it into the stain. Residual solvents, especially those containing amines like triethylamine, can react with the ninhydrin stain and cause the entire plate to develop color.[8]

  • Controlled Heating: Apply heat carefully and observe the plate. As soon as spots begin to develop with good contrast, remove the heat. Overheating can cause the entire plate to darken.[8]

  • Alternative Stains: If ninhydrin consistently gives a high background, consider an alternative stain that is less sensitive to your mobile phase components. (See Table 1).

Experimental Protocols & Methodologies

Workflow for TLC Visualization of Boc-Amines

The following diagram outlines the logical flow for successful TLC analysis and troubleshooting.

TLC_Workflow cluster_prep Plate Preparation & Development cluster_viz Visualization cluster_troubleshoot Troubleshooting Spot Spot TLC Plate (SM, RXN, Co-spot) Develop Develop in Eluent (Consider adding 0.5% Et3N for basic amines) Spot->Develop Dry_Plate Thoroughly Dry Plate (Remove all eluent) Develop->Dry_Plate UV_Check Check Under UV Lamp (254 nm) Dry_Plate->UV_Check Dip Dip in Ninhydrin Stain UV_Check->Dip Heat Heat with Heat Gun Dip->Heat Observe Observe Spot Formation Heat->Observe No_Spot No Spots Visible? Observe->No_Spot Faint_Spot Faint Spots? Observe->Faint_Spot Action1 Re-spot more concentrated sample Prepare fresh stain No_Spot->Action1 Yes Action2 Increase heating time/temperature Use alternative stain Faint_Spot->Action2 Yes

Caption: Standard workflow for developing and visualizing Boc-protected amines on TLC.

Protocol 1: Standard Ninhydrin Staining for Boc-Amines
  • Preparation of Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid to the solution.[9] Mix until homogeneous and store in a light-proof bottle in the refrigerator.

  • TLC Plate Development: After developing your TLC plate in the chosen eluent, remove it from the chamber and allow it to air dry completely in a fume hood to ensure all mobile phase has evaporated.

  • Staining: Using forceps, quickly dip the dried TLC plate into the ninhydrin staining solution. Ensure the entire plate is submerged for 2-3 seconds.

  • Drying and Visualization: Remove the plate and allow the excess butanol to drip off. Let the plate air dry for a minute or two. Place the plate on a heat-resistant surface and gently heat it with a heat gun. The characteristic purple or pink spots will appear within a few minutes.[5]

  • Documentation: Circle the spots with a pencil immediately, as the colors can fade over time.[5]

The Chemistry of Visualization: Why Heat is Essential

The visualization of Boc-protected amines with ninhydrin is a two-step process initiated by heat.

Ninhydrin_Mechanism Boc_Amine Boc-Protected Amine (on TLC plate) Heat Heat (Δ) Boc_Amine->Heat Step 1: Thermal Deprotection Free_Amine Free Amine (R-NH₂) Heat->Free_Amine Ruhemanns_Purple Ruhemann's Purple (Visible Colored Spot) Free_Amine->Ruhemanns_Purple Step 2: Color Formation Ninhydrin Ninhydrin Reagent Ninhydrin->Ruhemanns_Purple Step 2: Color Formation

Caption: Two-step visualization of Boc-amines using heat and ninhydrin.

  • Thermal Deprotection: The high temperature provides the activation energy needed to break the carbamate bond, releasing isobutylene and carbon dioxide, and generating the free amine directly on the TLC plate.

  • Color Formation: The newly formed free primary amine reacts with two molecules of ninhydrin to form the highly conjugated, deep purple dye, Ruhemann's purple.[3][12]

Alternative Visualization Techniques

When ninhydrin proves problematic, or for orthogonal confirmation, other stains can be employed.

Stain NamePreparationVisualization & Target AnalytesSuitability for Boc-Amines
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 0.25mL 10% NaOH in 200mL water.Develops yellow/brown spots against a purple background upon gentle heating. Stains compounds that can be oxidized (alkenes, alcohols, aldehydes, free amines).Good. Can visualize the amine, but less specific than ninhydrin. It is a general, strong oxidizing stain.[8][9]
Ceric Ammonium Molybdate (CAM) 10g Ce(NH₄)₂(SO₄)₄, 25g (NH₄)₆Mo₇O₂₄ in 500mL 10% H₂SO₄.A general stain that produces dark blue spots on a light background upon strong heating. Works well for alcohols, phenols, and many other functional groups.Moderate. Will likely stain the compound, but lacks specificity for the amine functional group.
Vanillin Stain 6g vanillin in 100mL ethanol with 1mL concentrated H₂SO₄.Gives a wide range of colors (pink, blue, purple) for different functional groups upon heating. Good for alcohols, phenols, and carbonyls.Moderate. Can be effective, but the color response is highly substrate-dependent.[6]
p-Anisaldehyde Stain 2.5 mL p-anisaldehyde, 2.5 mL H₂SO₄, 1.5 mL acetic acid in 90 mL ethanol.Provides a variety of colors for different compounds upon heating. Very useful for nucleophilic compounds.Good. Often effective for nitrogen-containing compounds, providing distinct colors.

References

  • REACH Devices, LLC. TLC stains. [Link]

  • VanVeller Lab, Iowa State University Department of Chemistry. VanVeller Lab Resources. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Org Prep Daily. TLC Staining solutions. [Link]

  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition 1.3: 128-131.
  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • Wikipedia. Ninhydrin. [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. [Link]

  • Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. [Link]

  • Searle Separations Department. Thin Layer Chromatography. [Link]

  • ResearchGate. (2023, December 16). What molecules, other than amino acids, could act as interference when reacting with ninhydrin reagent and show faint blue spots in a TLC analysis?[Link]

Sources

Technical Support Center: Optimizing Reaction Times for Carbamate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and speed of their carbamate formation reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered in the lab. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for your specific system.

PART 1: Foundational Principles of Carbamate Formation

Understanding the core mechanics of a reaction is the first step toward optimizing it. This section answers fundamental questions about how carbamates are formed and the key factors that govern the reaction speed.

Q1: What are the primary mechanisms for carbamate formation, and how do they differ in terms of reaction kinetics?

A1: Carbamate synthesis can be approached through several mechanistic pathways, with the most common routes involving isocyanates, chloroformates, or carbon dioxide. The choice of pathway is a critical determinant of reaction time.

  • Isocyanate Pathway: This is often the fastest and most direct method. An isocyanate reacts with an alcohol in a highly exothermic and typically rapid addition reaction. The primary rate-limiting factor here is often the generation of the isocyanate itself, which can be formed via a Curtius rearrangement from an acyl azide.[1][2] The reaction is: RN=C=O + R′OH → RNHC(O)OR′.[1]

  • Chloroformate Pathway: This method involves the reaction of an amine with an alkyl or aryl chloroformate. The reaction requires a base to neutralize the HCl byproduct. The reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the chloroformate. Sterically hindered amines or electron-poor amines will react more slowly.

  • Carbon Dioxide (CO₂) Pathway: This is considered a "greener" route but often presents more kinetic challenges.[2] Amines react reversibly with CO₂ to form a carbamic acid intermediate or an ammonium carbamate salt.[1][2] This intermediate must then be "trapped" by an electrophile (like an alkyl halide) to form the final carbamate.[2][3] The overall rate is influenced by CO₂ pressure, the choice of base, and the reactivity of the electrophile.[4][5]

G cluster_0 Common Carbamate Synthesis Pathways cluster_1 cluster_2 Isocyanate Isocyanate Carbamate_A Carbamate Isocyanate->Carbamate_A Fast Addition Alcohol Alcohol Alcohol->Carbamate_A Amine Amine Carbamate_B Carbamate Amine->Carbamate_B Base Mediated Chloroformate Chloroformate Chloroformate->Carbamate_B Amine_C Amine Carbamic_Acid Carbamic Acid Intermediate Amine_C->Carbamic_Acid Reversible CO2 CO2 CO2->Carbamic_Acid Alkyl_Halide Alkyl Halide Carbamate_C Carbamate Alkyl_Halide->Carbamate_C Carbamic_Acid->Carbamate_C Trapping G Start Reaction Slow / Stalled Reagents 1. Check Reagent Quality (Purity, Activity, Dryness) Start->Reagents Conditions 2. Verify Anhydrous Conditions (Solvents, Glassware) Reagents->Conditions Reagents OK Base 3. Evaluate Base (Strength, Stoichiometry) Conditions->Base System Dry Temp 4. Assess Temperature (Is heating needed? Is it too high?) Base->Temp Base Appropriate Monitor 5. Monitor by TLC/LC-MS (Is any product forming?) Temp->Monitor Temp OK Optimize Proceed to Optimization (Change Solvent, Catalyst, etc.) Monitor->Optimize Problem Persists

Sources

Strategies for improving the efficiency of solid-phase linker loading

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Efficient and reproducible loading of the first amino acid onto the solid support is the bedrock of successful Solid-Phase Peptide Synthesis (SPPS). The loading value, or substitution level, dictates the theoretical maximum yield and influences the amount of reagents required for every subsequent coupling step. Inconsistent or low loading can lead to failed syntheses, difficult purifications, and wasted resources. This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers overcome common challenges in linker loading, ensuring a robust foundation for their peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is "linker loading" and why is it a critical parameter in SPPS?

A1: Linker loading, also known as substitution, refers to the number of reactive sites on the resin that have been successfully coupled with the first amino acid. It is typically expressed in millimoles per gram (mmol/g) of resin. This value is critical for several reasons:

  • Yield Calculation: It determines the theoretical maximum amount of peptide that can be synthesized from a given amount of resin.[1]

  • Reagent Stoichiometry: All subsequent amino acid and coupling reagent quantities are calculated based on the initial loading value. Inaccurate loading determination can lead to the use of insufficient reagents, resulting in incomplete couplings and deletion sequences, or excessive use of expensive materials.

  • Synthesis Quality: For long or "difficult" peptide sequences prone to aggregation, a lower loading level is often desirable to minimize steric hindrance between growing peptide chains.[1][2] Conversely, for short peptides, a higher loading can maximize productivity.

Q2: How do I choose the right resin and linker for my synthesis?

A2: The choice depends primarily on the desired C-terminal functional group of the final peptide and the overall synthetic strategy (e.g., Fmoc or Boc chemistry).

  • For C-terminal Carboxylic Acids:

    • Wang Resin: A popular choice for Fmoc chemistry, yielding a C-terminal acid upon cleavage with a strong acid like Trifluoroacetic Acid (TFA).[3]

    • 2-Chlorotrityl Chloride (2-CTC) Resin: Highly acid-sensitive, allowing cleavage under very mild acidic conditions. This makes it ideal for synthesizing protected peptide fragments and peptides with acid-sensitive residues.[4][5] It is also recommended for loading C-terminal Cys, His, and Pro to minimize racemization.[6][7]

  • For C-terminal Amides:

    • Rink Amide Resin: The standard for Fmoc-based synthesis of peptide amides.[8]

  • Specialized Applications:

    • Safety-Catch Linkers: These linkers are stable throughout the synthesis but can be "activated" by a specific chemical reaction to become labile for cleavage, offering an additional layer of strategic control.[9][10]

Q3: What are the most common methods for attaching the first amino acid?

A3: The method depends on the resin's functional group.

  • For Hydroxymethyl Resins (e.g., Wang): This is an esterification reaction. Common methods include activation with a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) and a catalyst like 4-(Dimethylamino)pyridine (DMAP).[11][12] Another effective method involves using pre-formed symmetrical anhydrides of the Fmoc-amino acid.[6][13]

  • For Chlortrityl Resins (e.g., 2-CTC): This is a direct nucleophilic substitution. The carboxylate of the Fmoc-amino acid displaces the chloride on the resin, typically in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[11]

  • For Amino Resins (e.g., Rink Amide): This is a standard amide bond formation, using the same coupling reagents (e.g., HATU, HBTU, DIC/HOBt) as in subsequent peptide chain elongation steps.[8]

Troubleshooting Guide

This section addresses specific problems encountered during linker loading, outlining potential causes and actionable solutions.

Problem 1: Low or No Loading Efficiency

This is the most common issue, where the measured substitution is significantly lower than the resin's theoretical maximum.

Potential CauseScientific Explanation & CausalityRecommended Solution(s)
Inadequate Resin Swelling Solid-phase synthesis occurs within the polymer matrix. Solvents must adequately solvate and swell the resin beads to make the linker sites accessible to reagents.[14][15] Poor swelling effectively reduces the number of available reactive sites. Polystyrene-based resins swell well in apolar aprotics like Dichloromethane (DCM) and Toluene but may shrink in polar solvents.[14]1. Choose an appropriate solvent: Swell the resin in a suitable solvent (e.g., DCM for 2-CTC resin, DMF for Wang resin) for at least 30-60 minutes before loading.[8][11] 2. Use solvent mixtures: A mixture of DCM and DMF can sometimes improve both resin swelling and reagent solubility.[16] 3. Consider alternative resins: PEG-based resins (e.g., ChemMatrix) show excellent swelling in a wider range of polar solvents.[1][17]
Inefficient Coupling/Activation The esterification of Wang resin or acylation of other resins requires efficient activation of the amino acid's carboxyl group. Incomplete activation or the use of suboptimal reagents will lead to low loading.[18] The O-acylisourea intermediate formed with carbodiimides can rearrange to an unreactive N-acylurea, terminating the reaction.[18][19]1. Increase Reagent Equivalents: Use a 2-5 fold excess of the Fmoc-amino acid and coupling reagents relative to the resin's theoretical capacity.[11][12] 2. Optimize Activation: For Wang resin, the DIC/HOBt/DMAP method is robust.[11] Using pre-formed symmetrical anhydrides (2 eq. of Fmoc-AA + 1 eq. DIC) can also be highly effective and reduce side reactions.[6] 3. Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for longer (e.g., 12-24 hours) at room temperature.[11][20] Microwave heating (e.g., 5 min at 75°C) can dramatically accelerate loading but must be used cautiously to avoid racemization.[12]
Steric Hindrance Bulky amino acid side chains (e.g., Val, Ile, Trp) can sterically hinder the approach to the linker site, slowing down the reaction rate and leading to lower loading efficiency.[12][21]1. Increase reaction time and/or temperature. [12] 2. Use more potent coupling reagents like HATU for sterically hindered amino acids. 3. Consider a lower-substitution resin from the start if synthesizing a peptide with a bulky C-terminal residue.[2]
Degraded Reagents or Resin 2-Chlorotrityl chloride resin is highly sensitive to moisture and can hydrolyze to the unreactive alcohol form, drastically reducing its loading capacity.[22] Coupling reagents like carbodiimides are also moisture-sensitive.1. Use fresh, high-quality reagents. Store them in desiccators. 2. For 2-CTC resin, ensure all solvents and glassware are anhydrous. [20] If the resin is old, its loading capacity may be permanently diminished.[22] 3. Use amine-free DMF: DMF can degrade to form dimethylamine, which can interfere with reactions. Use high-purity DMF or degas it prior to use.[8][16]
Problem 2: Racemization of the C-Terminal Amino Acid

Racemization is the conversion of the L-amino acid to a mixture of L- and D-isomers, leading to hard-to-separate diastereomeric impurities.

Potential CauseScientific Explanation & CausalityRecommended Solution(s)
Over-activation / Strong Base The traditional method for loading Wang resin using DCC/DMAP is known to cause significant racemization, especially for Cys and His.[6][23] The strong basicity of DMAP can abstract the α-proton of the activated amino acid, leading to racemization.[23]1. Avoid or minimize DMAP: Use only a catalytic amount (e.g., 0.1 eq) of DMAP.[11] 2. Use racemization-suppressing additives: Incorporating HOBt or its derivatives helps to form active esters that are less prone to racemization.[24] 3. Choose a different resin: 2-Chlorotrityl chloride resin is the best choice for racemization-prone residues as it is loaded under milder, base-mediated conditions without pre-activation.[5][7] 4. Use alternative coupling methods: Loading with Fmoc-amino acid fluorides or using MSNT/1-methylimidazole are reported to reduce racemization.[3][6]
Problem 3: Inconsistent Batch-to-Batch Loading

Reproducibility is key in synthesis. Variation in loading between batches can derail a research program.

Potential CauseScientific Explanation & CausalityRecommended Solution(s)
Inaccurate Quantification If the method used to measure loading is not precise or accurate, the apparent loading will vary. Factors like incomplete Fmoc cleavage, inaccurate weighing, or incorrect spectrophotometer blanking can introduce significant errors.[25]1. Standardize the quantification protocol: Use a robust and validated method like the UV-Vis spectrophotometric determination of the Fmoc-piperidine adduct. 2. Ensure complete dryness: The resin must be thoroughly dried before weighing for quantification to avoid including residual solvent mass in the calculation.[12][25] 3. Perform measurements in triplicate to ensure the result is reproducible.
Variable Reaction Conditions Minor, unrecorded deviations in reaction time, temperature, agitation efficiency, or reagent addition can lead to different outcomes.1. Maintain a detailed and consistent lab notebook. Record all parameters meticulously. 2. Ensure consistent agitation: The entire resin bed must be suspended in the reaction solution to ensure all beads are equally exposed to reagents.[2]

Key Protocols & Workflows

Workflow for Linker Loading and Quantification

The following diagram illustrates the general workflow for successfully loading and quantifying the first amino acid on a solid support.

G cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Resin Select Resin Swell 1. Swell Resin (e.g., DCM or DMF, 30-60 min) Resin->Swell Couple 2. Couple First Amino Acid (e.g., 2-24h, RT or elevated T) Swell->Couple Reagents Prepare Reagents (Fmoc-AA, Base, Activators) Cap 3. Cap Unreacted Sites (e.g., Ac2O or MeOH/DIPEA) Couple->Cap Wash 4. Wash Resin Thoroughly (DMF, DCM, etc.) Cap->Wash Dry 5. Dry Resin (in vacuo) Wash->Dry Weigh 6. Weigh Dried Resin Accurately Dry->Weigh Cleave 7. Cleave Fmoc Group (e.g., 20% Piperidine/DMF) Weigh->Cleave Measure 8. Measure UV Absorbance (at ~301 nm) Cleave->Measure Calculate 9. Calculate Loading (mmol/g) Measure->Calculate

General workflow for linker loading and quantification.
Protocol 1: Quantification of Resin Loading by UV-Vis Spectrophotometry

This protocol is a reliable method for determining the loading of any Fmoc-amino acid on a resin.[25]

Materials:

  • Fmoc-loaded and dried resin

  • N,N-Dimethylformamide (DMF), spectrophotometric grade

  • Piperidine

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Cleavage Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried Fmoc-loaded resin into a small vial or tube. Record the exact weight (M).

  • Fmoc Cleavage: Add a precise volume (e.g., 1.0 mL) of the 20% piperidine/DMF solution to the resin.

  • Incubation: Agitate the mixture at room temperature for 30-60 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Carefully take a small, precise aliquot of the supernatant (e.g., 100 µL) and dilute it with DMF into a larger, known volume (e.g., a total volume of 10 mL in a volumetric flask). The dilution factor (d) is the final volume divided by the initial aliquot volume (e.g., 10 mL / 0.1 mL = 100).

  • Measurement:

    • Use a 1 cm quartz cuvette.

    • Blank the spectrophotometer at 301 nm using the 20% piperidine/DMF solution diluted in the same manner as your sample.

    • Measure the absorbance (A) of the diluted sample at 301 nm. The absorbance should ideally be between 0.1 and 1.0 for linearity.[25]

  • Calculation: Use the Beer-Lambert law to calculate the loading (L) in mmol/g:

    L (mmol/g) = (A × V × d) / (ε × M × l)

    Where:

    • A = Absorbance at 301 nm

    • V = Initial volume of cleavage solution (in L)

    • d = Dilution factor

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L·mol⁻¹·cm⁻¹)

    • M = Mass of the resin (in g)

    • l = Path length of the cuvette (typically 1 cm)

Protocol 2: General Loading Procedure for 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol minimizes racemization and is suitable for most Fmoc-amino acids.[8][11]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-amino acid

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Prepare Amino Acid Solution: In a separate flask, dissolve the Fmoc-amino acid (1.5 - 2.0 eq) in anhydrous DCM. If solubility is poor, a minimal amount of anhydrous DMF can be added.

  • Coupling: Drain the swelling solvent from the resin. Add the amino acid solution to the resin, followed by DIPEA (3.0 - 4.0 eq). Agitate the mixture at room temperature for 2-4 hours. Longer times (up to 12 hours) may be required for sterically hindered amino acids.[4][20]

  • Capping: After the coupling time, drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) and agitate for 30-60 minutes.[8][11] This step is crucial to prevent unreacted sites from interfering in subsequent steps.

  • Washing: Drain the capping solution. Wash the resin extensively:

    • 3x with DCM

    • 3x with DMF

    • 3x with DCM

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Quantification: Determine the final loading using the UV-Vis protocol described above.

References

  • Loading protocols. (n.d.). Peptideweb.com. Retrieved January 6, 2026, from [Link]

  • De-la-Torre, B. G., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(16), 2593-2595. Retrieved January 6, 2026, from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

  • Resins for Solid Phase Peptide Synthesis - Core Resins. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Chemistry. Retrieved January 6, 2026, from [Link]

  • How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How To Load The First Amino Acid Onto Wang Resin. (2023). Biotage. Retrieved January 6, 2026, from [Link]

  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory. Retrieved January 6, 2026, from [Link]

  • List of some solvents used for SPPS. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • All's swell: Greener replacements for hazardous solvents in peptide synthesis. (2023). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. (2020). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

  • How to quantify your first amino acid loading onto Wang resins. (2023). Biotage. Retrieved January 6, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Gyros Protein Technologies. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS NOTES. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved January 6, 2026, from [Link]

  • Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. (2018). ACS Combinatorial Science. Retrieved January 6, 2026, from [Link]

  • SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. Retrieved January 6, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved January 6, 2026, from [Link]

  • A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. (2022). Molecules. Retrieved January 6, 2026, from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2021). Molecules. Retrieved January 6, 2026, from [Link]

  • Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. (1985). International Journal of Peptide and Protein Research. Retrieved January 6, 2026, from [Link]

  • Carbodiimides and Additives. (2021). AAPPTec. Retrieved January 6, 2026, from [Link]

  • Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Diversity Linker Units for Solid-Phase Organic Synthesis. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2020). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2015). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Managing pH-Dependent Solubility of Amine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the pH-dependent solubility of amine linkers. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of amine-containing molecules during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in scientific principles and practical, field-proven insights.

Introduction: The Critical Role of pH in Amine Linker Solubility

Amine linkers are fundamental building blocks in various scientific disciplines, particularly in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2] However, their utility is often complicated by their pH-dependent solubility. The basic nature of the amine functional group means that its protonation state, and consequently its charge and solubility, are directly influenced by the pH of the surrounding environment.[3][4]

At a pH below the pKa of the amine's conjugate acid, the amine group will be predominantly protonated (e.g., -NH3+), rendering the molecule more polar and generally more soluble in aqueous solutions.[3][4] Conversely, at a pH above the pKa, the amine will be in its neutral, unprotonated form (e.g., -NH2), which is less polar and can lead to decreased aqueous solubility and potential precipitation.[3] This dynamic relationship is a frequent source of experimental challenges, from inconsistent reaction kinetics to product aggregation.[2][5]

This guide provides a structured approach to understanding and managing these challenges, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my amine linker precipitating out of solution during my reaction?

A1: Precipitation of an amine linker is a common issue directly related to its pH-dependent solubility. The primary cause is often a shift in the solution's pH to a value above the pKa of the amine, causing it to deprotonate and become less soluble.

Causality Explained:

  • Protonation State: The solubility of an amine linker is largely dictated by the charge on its amine group(s).[3] When protonated (R-NH3+), the linker is ionic and interacts favorably with polar solvents like water. When deprotonated (R-NH2), it becomes a neutral, more hydrophobic species, which can lead to aggregation and precipitation, especially for linkers with larger, nonpolar structures.[5]

  • Reaction Conditions: Many bioconjugation reactions, such as those involving N-hydroxysuccinimide (NHS) esters, are performed at a slightly alkaline pH (typically 7.2-8.5) to ensure the nucleophilicity of the amine.[6][7][8] While this pH range is optimal for the reaction, it can be close to or above the pKa of some amines, pushing the equilibrium towards the less soluble, unprotonated form.[6]

Troubleshooting Steps:

  • Verify the pKa of your amine linker. This is a critical piece of information. You can often find this in the supplier's technical data sheet or in chemical literature databases.

  • Measure the pH of your reaction mixture. Do not assume the buffer's nominal pH is the final pH, as the addition of reagents can alter it.

  • Adjust the pH. If the pH is too high, carefully lower it with a dilute acidic solution (e.g., 0.1 M HCl) to a range that maintains sufficient amine nucleophilicity while improving solubility. A good starting point is a pH that is 1-2 units below the amine's pKa.

  • Consider a different buffer system. Some buffer components can interact with your linker. Ensure your buffer is amine-free (e.g., PBS, borate, HEPES).[6]

Q2: How can I improve the solubility of a hydrophobic amine linker from the start?

A2: Proactively addressing the solubility of a hydrophobic amine linker can prevent many downstream issues. Several strategies can be employed, ranging from solvent modification to chemical derivatization.

Strategies for Solubility Enhancement:

StrategyDescriptionKey Considerations
pH Adjustment Maintain the pH of the stock solution and reaction buffer well below the amine's pKa to ensure it remains in its protonated, soluble form.[9]This may not be suitable for pH-sensitive reactions or molecules.
Co-solvents Introduce a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) to the aqueous buffer.[10][11]The final concentration of the organic solvent should typically be kept low (<10-20%) to avoid denaturation of proteins or other biomolecules.[6][12]
Salt Formation Convert the amine linker into a more soluble salt form (e.g., hydrochloride, sulfate).[13][14][15] This is a common strategy in drug development.[13][14]The choice of counterion is important and can influence the salt's properties.[14][15]
Inclusion Complexes Use cyclodextrins to encapsulate the hydrophobic portions of the linker, increasing its apparent solubility in water.[10][16]The stoichiometry of the complex and the type of cyclodextrin need to be optimized.
Hydrophilic Linker Design If possible, choose or synthesize a linker with incorporated hydrophilic moieties, such as polyethylene glycol (PEG) chains or sulfonate groups.[1][17][][19][20]This may alter the linker's length, flexibility, and pharmacokinetic properties.
Q3: What is the optimal pH for reactions involving amine linkers, and how do I manage the trade-off between reactivity and solubility?

A3: The optimal pH for reactions with amine linkers is a delicate balance. For many common reactions, such as acylation with NHS esters, the amine must be in its unprotonated, nucleophilic form.[6][21] However, this is also the form with lower aqueous solubility.

The Reactivity vs. Solubility Dilemma:

G cluster_pH pH Scale cluster_Properties Amine Linker Properties Low_pH Low pH (Acidic) Solubility High Solubility (Protonated: R-NH3+) Low_pH->Solubility Favors High_pH High pH (Alkaline) Reactivity High Reactivity (Unprotonated: R-NH2) High_pH->Reactivity Favors Solubility->Reactivity Inversely Correlated

Caption: Relationship between pH, amine linker solubility, and reactivity.

Finding the Optimal pH Window:

  • For NHS-ester reactions: A pH range of 7.2 to 8.5 is generally recommended.[6][8] A pH of 8.3-8.5 often provides a good balance between a fast reaction rate and the stability of the NHS-ester, which can hydrolyze at higher pH.[6]

  • For imine formation (Schiff bases): The optimal pH is typically around 4.5 to 6.[22] At a lower pH, the amine is protonated and non-nucleophilic, while at a higher pH, there isn't enough acid to catalyze the reaction.[21][22]

Experimental Protocol for pH Optimization:

  • Perform small-scale pilot reactions at different pH values within the recommended range (e.g., 7.0, 7.5, 8.0, 8.5 for an NHS-ester reaction).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to assess both the formation of the desired product and the potential precipitation of the linker.

  • Analyze the results to identify the pH that provides the best compromise between reaction efficiency and linker solubility.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues related to the pH-dependent solubility of amine linkers.

Problem: Low yield in a conjugation reaction, with suspected linker precipitation.

G start Low Reaction Yield check_precipitate Is there visible precipitation? start->check_precipitate check_pH Measure pH of reaction mixture check_precipitate->check_pH Yes check_reagents Check reagent stability and concentration check_precipitate->check_reagents No pH_too_high Is pH > pKa of amine? check_pH->pH_too_high lower_pH Lower pH to pKa - 1 pH_too_high->lower_pH Yes add_cosolvent Add co-solvent (e.g., DMSO, DMF) pH_too_high->add_cosolvent No rerun Re-run experiment lower_pH->rerun add_cosolvent->rerun check_reagents->rerun

Caption: Troubleshooting workflow for low reaction yield due to potential linker precipitation.

Detailed Steps:

  • Visual Inspection: Carefully observe your reaction mixture. Is it clear, or is there any turbidity or visible precipitate? If so, precipitation is a likely cause of the low yield.

  • pH Measurement: If precipitation is observed, the next critical step is to measure the pH of the reaction mixture.

  • pH Adjustment vs. Co-solvent Addition:

    • If the measured pH is significantly higher than the pKa of your amine linker, the primary course of action should be to lower the pH.

    • If the pH is already in the optimal range for reactivity but precipitation is still occurring, the linker is likely inherently hydrophobic. In this case, adding a co-solvent is the recommended next step.

  • Reagent Verification: If there is no visible precipitation, the issue may lie with the reagents themselves. Verify the activity of your coupling reagents (e.g., NHS-ester) and accurately determine the concentration of your amine linker stock solution.

  • Re-run the Experiment: After implementing the appropriate corrective action, repeat the experiment, carefully monitoring for any signs of precipitation.

Problem: Inconsistent results between experimental batches.

A1: Inconsistent results are often traced back to subtle variations in experimental conditions that affect the solubility of the amine linker.

Root Cause Analysis and Solutions:

  • Inconsistent pH:

    • Cause: Different batches of buffers or the addition of reagents with slightly different properties can lead to minor pH variations that have a significant impact on solubility.

    • Solution: Always measure and adjust the final pH of the reaction mixture for each batch. Do not rely solely on the nominal pH of the buffer stock.

  • Temperature Fluctuations:

    • Cause: Solubility is temperature-dependent. Running reactions at different ambient temperatures can lead to variability.

    • Solution: Use a temperature-controlled environment (e.g., a water bath or incubator) to ensure a consistent reaction temperature across all batches.

  • Stock Solution Aging:

    • Cause: Amine linker stock solutions, especially if not stored properly, can degrade or precipitate over time.

    • Solution: Prepare fresh stock solutions of the amine linker for each set of experiments, or validate the concentration and clarity of existing stock solutions before use. Storing stock solutions at a lower pH (e.g., in a mildly acidic buffer) can improve long-term stability.

References

  • Reactions of Amines. (2019). Chemistry LibreTexts. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015). ResearchGate. [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Omega. [Link]

  • How does branching increase the solubility in amines? (2018). Quora. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (n.d.). PubMed Central. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (n.d.). ACS Omega. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). ResearchGate. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Salt selection for basic drugs. (n.d.). ScienceDirect. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate. (n.d.). PubMed Central. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • How does pH affect chemical reactions and molecules (example amino acids)? (2018). Quora. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PubMed Central. [Link]

  • Importance of Solubility in ADC Development. (n.d.). Syngene. [Link]

  • Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. (n.d.). MDPI. [Link]

  • pKa values of amine ligands. (n.d.). ResearchGate. [Link]

  • How to induce precipitation for imine for condensation reaction between amine and aldehyde? (2021). ResearchGate. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PubMed Central. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PubMed Central. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]

  • How is the pka related to the ph of the solution for an amine? (2016). Chemistry Stack Exchange. [Link]

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Validation & Comparative

The "Space Between": A Comparative Guide to tert-Butyl (7-hydroxyheptyl)carbamate and PEG-based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For decades, drug discovery has focused on inhibiting rogue proteins. Now, a revolutionary approach, Proteolysis Targeting Chimeras (PROTACs), aims to destroy them entirely. These innovative molecules utilize the cell's own machinery to tag disease-causing proteins for degradation.[1][2] A PROTAC's success hinges on its three components: a ligand to bind the target protein, another to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3][4][5] While often seen as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its properties and performance.[3][6][7][]

This guide offers an in-depth comparison of two prevalent flexible linker classes: the alkyl-based tert-Butyl (7-hydroxyheptyl)carbamate and the widely used polyethylene glycol (PEG)-based linkers. We will explore their distinct characteristics, supported by experimental insights, to empower researchers in the rational design of next-generation protein degraders.

At a Glance: Key Differences

Featuretert-Butyl (7-hydroxyheptyl)carbamate (Alkyl-based)PEG-based Linkers
Composition Saturated hydrocarbon chain[9][10]Repeating ethylene glycol units[6][9][10]
Hydrophilicity Generally hydrophobic[9][10]Hydrophilic[6][9][10]
Solubility May decrease aqueous solubility of the PROTAC[9][10]Generally improves aqueous solubility[6][9][10]
Cell Permeability Can enhance permeability due to lipophilicity[]Can improve permeability by adopting folded conformations that shield polar surfaces[9]
Metabolic Stability Generally considered metabolically stable[9]Can be more susceptible to metabolism[9][10]
Synthetic Accessibility Readily accessible and synthetically straightforward[9][10]Can be more challenging and costly to synthesize[9][10]

The Understated Influence: How Linkers Dictate PROTAC Success

The linker is far from a passive component; it actively modulates a PROTAC's ability to form a stable and productive ternary complex—the crucial assembly of the target protein, PROTAC, and E3 ligase.[3][6] The linker's length, flexibility, and chemical composition directly impact the spatial arrangement of the two proteins, which is paramount for efficient ubiquitin transfer and subsequent degradation.[][][13]

Furthermore, the linker significantly influences the overall physicochemical properties of the PROTAC molecule. This includes its solubility, a key factor for administration and bioavailability, and its ability to permeate cell membranes to reach its intracellular target.[1][7][9]

Deep Dive: tert-Butyl (7-hydroxyheptyl)carbamate - The Alkyl Advantage

tert-Butyl (7-hydroxyheptyl)carbamate is a bifunctional linker featuring a seven-carbon alkyl chain.[14][15][16] This linear, saturated hydrocarbon imparts a significant degree of lipophilicity to the PROTAC molecule.

Advantages:

  • Enhanced Cell Permeability: The hydrophobic nature of the alkyl chain can facilitate passive diffusion across the lipid bilayer of cell membranes, potentially leading to improved cellular uptake and target engagement.[]

  • Metabolic Stability: Alkyl chains are generally less prone to metabolic degradation compared to other linker types, which can translate to a longer half-life and sustained protein degradation in vivo.[9]

  • Synthetic Simplicity: The synthesis of alkyl linkers is often more straightforward and cost-effective than more complex linker architectures.[9][10]

Considerations:

  • Solubility Challenges: The increased lipophilicity can lead to poor aqueous solubility of the final PROTAC molecule, posing challenges for formulation and administration.[9][10]

  • Potential for Non-Specific Binding: The "greasy" nature of long alkyl chains can sometimes result in non-specific binding to other proteins or cellular components, potentially leading to off-target effects.[9]

Deep Dive: PEG-based Linkers - The Hydrophilic Workhorse

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are a mainstay in PROTAC design.[1][6][7] Their defining characteristic is their hydrophilicity.

Advantages:

  • Improved Solubility: The inclusion of PEG chains almost invariably enhances the aqueous solubility of PROTACs, a significant advantage for developing drug-like molecules.[6][9][10][17]

  • Favorable Conformations for Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can adopt folded conformations in solution. This can shield the polar ether oxygens, reducing the molecule's effective polar surface area and facilitating cell membrane passage.[9]

  • Reduced Non-Specific Binding: The hydrophilic nature of PEG can minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.

Considerations:

  • Metabolic Liability: The ether bonds in PEG linkers can be susceptible to oxidative metabolism, potentially leading to cleavage of the PROTAC and loss of activity in vivo.[9][10]

  • Synthetic Complexity: The synthesis of well-defined, monodisperse PEG linkers can be more challenging and expensive than their alkyl counterparts.[9][10]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation cluster_invivo In Vivo Evaluation (Optional) Linker_Selection Select Linker (Alkyl vs. PEG) Synthesis Synthesize PROTAC Library Linker_Selection->Synthesis QC Purification & QC (NMR, LC-MS, HPLC) Synthesis->QC Cell_Treatment Treat Cells with PROTACs QC->Cell_Treatment Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (Toxicity) Cell_Treatment->Viability_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) Cell_Treatment->Permeability_Assay PK_Study Pharmacokinetic (PK) Studies Western_Blot->PK_Study Permeability_Assay->PK_Study Efficacy_Study In Vivo Efficacy (e.g., Xenograft Model) PK_Study->Efficacy_Study

Caption: A generalized workflow for the synthesis and evaluation of PROTACs, from linker selection to in vivo efficacy studies.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized linker to an amine-containing ligand (either for the target protein or the E3 ligase).

Materials:

  • Amine-containing ligand

  • Carboxylic acid-containing linker (e.g., a derivative of tert-Butyl (7-hydroxyheptyl)carbamate or a PEG-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., dichloromethane/methanol or hexanes/ethyl acetate)

Procedure:

  • To a solution of the carboxylic acid-containing linker (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired PROTAC precursor.

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTACs at various concentrations

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST (3x for 5 minutes each).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST (3x for 5 minutes each).

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, following steps 9-13.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).

Conclusion: A Tale of Two Linkers

The choice between an alkyl-based linker like tert-Butyl (7-hydroxyheptyl)carbamate and a hydrophilic PEG-based linker is a critical decision in PROTAC design.[9] Alkyl linkers offer the potential for enhanced cell permeability and metabolic stability, while PEG linkers provide superior solubility and can adopt conformations that facilitate membrane crossing.[9][] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[9] A "one-size-fits-all" approach is seldom successful, and empirical testing of a diverse library of linkers with varying lengths and compositions is often necessary to identify the most effective PROTAC candidate.[7] As our understanding of the intricate interplay between the linker and the ternary complex deepens, the path toward more rational and efficient PROTAC design becomes clearer.

References

  • Troup RI, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. Available from: [Link]

  • tert-butyl (7-hydroxyheptyl)carbamate. Ark Pharma Scientific Limited. Available from: [Link]

  • Maniaci, C., et al. Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. 2021;12(2):180-192. Available from: [Link]

  • Troup RI, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. Available from: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. 2021;9:652932. Available from: [Link]

  • Troup RI, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. Available from: [Link]

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A Senior Application Scientist's Guide to Carbamate Linker Stability in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a deep dive into the stability of carbamate linkers, a critical component in modern therapeutic bioconjugates. In the landscape of targeted drug delivery, particularly within Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but an intelligent system designed to remain stable in circulation and release its payload only upon reaching the target. This guide offers a comparative analysis of carbamate linker stability in biological media, grounded in mechanistic principles and supported by actionable experimental protocols. Our goal is to move beyond mere data points, providing the causal insights necessary for rational linker design and evaluation.

The Central Role of Stability: Why Carbamate Linkers?

Carbamate (or urethane) linkages are integral to many therapeutic designs due to their inherent stability.[1][2] Structurally, they are hybrids of esters and amides, granting them a favorable balance of stability and cleavability that can be finely tuned.[1][2] In the context of an ADC, an ideal linker must be exceptionally stable in the bloodstream (pH ~7.4) to prevent premature payload release, which can lead to systemic toxicity and a reduced therapeutic window.[3] However, upon internalization into a target cancer cell, it must be efficiently cleaved in the harsh lysosomal environment (pH 4.5-5.5, rich in proteases) to unleash the cytotoxic payload.[] Carbamate-based systems, especially self-immolative linkers, have proven remarkably adept at fulfilling this dual mandate.

Mechanisms of Carbamate Linker Degradation

The stability of a carbamate linker is not an absolute property but a dynamic interplay between its chemical structure and the biological environment. Cleavage is primarily dictated by two pathways: enzymatic hydrolysis and pH-mediated degradation, often working in concert.

Enzymatic Cleavage: The Targeted Demolition

The most sophisticated carbamate linkers are designed to be substrates for specific enzymes that are abundant at the target site but scarce in circulation.

  • Cathepsin-Mediated Cleavage: Lysosomes contain a cocktail of proteases, with Cathepsin B being a key player in ADC linker cleavage.[] To harness this, carbamate linkers are often appended to a dipeptide sequence, most commonly valine-citrulline (Val-Cit).[][5] This dipeptide is an excellent substrate for Cathepsin B. Cleavage of the amide bond between citrulline and the subsequent spacer group initiates the payload release cascade. The Val-Cit sequence is renowned for its high stability in human plasma while being efficiently processed within lysosomes.[][5]

  • Carboxylesterase Sensitivity: A critical consideration, especially in preclinical studies, is off-target cleavage by plasma carboxylesterases.[6][7] There are significant species-specific differences; for instance, the Val-Cit linker is rapidly cleaved by carboxylesterase 1c in murine blood but is stable in human blood.[5] This discrepancy can lead to misleading stability and toxicity data in mouse models, underscoring the need for careful cross-species evaluation.[3]

pH-Dependent Hydrolysis and Self-Immolation

While generally stable, carbamates can be engineered for pH-sensitivity. The acidic environment of the endosome and lysosome (pH 5.0-6.5) can facilitate hydrolysis, especially for linkers designed with proximal acidic groups that can catalyze the reaction.[8][9]

However, the most common strategy involving carbamates is not direct cleavage of the carbamate bond itself, but its role within a self-immolative spacer . The quintessential example is the p-aminobenzyl carbamate (PABC) system.[10][11]

Once the trigger (e.g., the Val-Cit dipeptide) is cleaved by an enzyme, the PABC spacer undergoes a spontaneous 1,6-elimination cascade. This electronic cascade results in the release of the payload, carbon dioxide, and an aromatic remnant.[10] This traceless release mechanism is highly efficient and ensures the liberated drug is in its native, active form.

G cluster_0 Inside Lysosome (pH 4.5-5.5) cluster_1 In Circulation (pH 7.4) ADC Antibody-Linker-Payload (Val-Cit-PABC-Drug) Cleavage Cathepsin B Cleavage of Val-Cit Dipeptide ADC->Cleavage Enzymatic Action Intermediate Unstable Intermediate (H₂N-PABC-Drug) Cleavage->Intermediate Trigger Activation Elimination Spontaneous 1,6-Elimination Intermediate->Elimination Self-Immolation Initiation Products Released Payload (Drug) + CO₂ + Aza-quinone Methide Elimination->Products Payload Liberation Stable ADC remains intact. Linker is stable.

Caption: General workflow for an in vitro plasma stability assessment of an ADC.

Protocol 2: Lysosomal Protease Sensitivity Assay

Objective: To confirm that the linker is efficiently cleaved by lysosomal enzymes.

Causality: This assay isolates the variable of enzymatic cleavage in a simulated lysosomal environment. It validates that the linker's trigger is functioning as designed and provides a rate of cleavage that can be compared across different linker designs.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer mimicking the lysosomal environment (e.g., 100 mM sodium acetate, pH 5.5, containing DTT for cysteine protease activation).

  • Enzyme: Use purified Cathepsin B or a commercially available lysosomal homogenate.

  • Reaction: Add the ADC or linker-payload conjugate to the reaction buffer. Initiate the reaction by adding the enzyme/homogenate.

  • Incubation & Time Points: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching & Analysis: Stop the reaction with a protease inhibitor or by adding cold acetonitrile. Analyze the samples by LC-MS/MS to quantify the released payload.

  • Data Analysis: Plot the concentration of released payload over time to determine the rate of enzymatic cleavage.

Conclusion and Future Outlook

The stability of carbamate linkers is a cornerstone of successful bioconjugate design. A deep understanding of the interplay between enzymatic action, pH, steric hindrance, and electronics is crucial for creating linkers that are both robust in circulation and efficiently labile at the target site. The "gold standard" Val-Cit-PABC system provides a reliable platform, but its limitations, particularly in preclinical murine models, have spurred innovation. [3][5] The future of linker technology lies in greater control and specificity. We are seeing the emergence of tandem-cleavage linkers that require multiple independent triggers for release, offering enhanced in vivo stability. [12]Furthermore, linker designs that improve the overall physicochemical properties of the conjugate, such as the zwitterionic BAC linkers, are helping to overcome challenges like aggregation. [13]As our understanding of the tumor microenvironment and cellular trafficking pathways deepens, we can expect the development of even more sophisticated, multi-responsive carbamate linkers tailored for next-generation targeted therapeutics.

References
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Beyond the Flexible Chain: A Senior Scientist's Guide to Alternative Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Critical Modulator of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][] While much focus is placed on the two protein-binding ligands, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[4][5]

Historically, PROTAC design has heavily relied on flexible linkers, primarily polyethylene glycol (PEG) and alkyl chains.[][6] Their synthetic accessibility and the ease of modifying their length have made them a common starting point.[][7] However, the high conformational flexibility of these linkers can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex and contributing to poor pharmacokinetic properties.[8][9] This has spurred a significant shift in the field towards the exploration of more sophisticated, alternative linker strategies to overcome these limitations and unlock the full potential of targeted protein degradation.[2][10]

This guide provides an in-depth comparison of alternative flexible linkers for PROTAC design, moving beyond the traditional PEG and alkyl chains. We will delve into the rationale behind different linker strategies, present supporting experimental data, and provide detailed protocols for the evaluation of novel PROTACs.

The PROTAC Mechanism: A Symphony of Proximity

The catalytic cycle of a PROTAC begins with its entry into the cell, where it simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for recognition and degradation by the 26S proteasome.[1][] The PROTAC is then released and can participate in further rounds of degradation.[1]

PROTAC_Mechanism PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds POI E3 E3 Ligase PROTAC->E3 Binds E3 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle Ubi Ubiquitination Ternary->Ubi Induces PolyUbi Poly-ubiquitinated POI Ubi->PolyUbi Proteasome 26S Proteasome PolyUbi->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Alternative Linker Strategies

The limitations of purely flexible linkers have driven the development of several classes of alternative linkers, each with unique properties designed to enhance PROTAC performance.

Rigid and Semi-Rigid Linkers: Engineering Conformational Control

The rationale behind incorporating rigidity is to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[7][9] This can lead to enhanced potency, selectivity, and improved metabolic stability.[9][11]

Common Rigid Moieties:

  • Heterocycles: Piperazine and piperidine rings are frequently incorporated to reduce lipophilicity and impart structural constraints.[2][11]

  • Aromatic Systems: Phenyl rings can be used to introduce rigidity, though in some cases, this has led to impaired degradation, suggesting that the specific vector and orientation are critical.[2]

  • Alkynes and Triazoles: Often introduced via "click chemistry," these groups provide a linear, rigid element. The resulting triazole ring is metabolically stable.[4][12]

Scientist's Note: The choice of a rigid linker is not a guaranteed path to success. An improperly designed rigid linker can introduce a "misfit," preventing the formation of a productive ternary complex.[9] Therefore, a library of rigid linkers with varying exit vectors should be empirically tested.

Linker TypeExample Structure/MotifKey AdvantagesKey Disadvantages
Flexible (Baseline) PEG, Alkyl ChainsSynthetically accessible, high conformational freedom.[7]Entropic penalty upon binding, potential for poor PK properties.[8][9]
Rigid/Semi-Rigid Piperazine, Phenyl, TriazolePre-organization for binding, enhanced potency and selectivity, improved metabolic stability.[7][11]Synthetically more complex, risk of conformational misfit.[9]
"Smart" Linkers: Conditional Activation for Spatiotemporal Control

A frontier in linker design is the development of "smart" or functional linkers that can be activated by specific stimuli, offering spatiotemporal control over protein degradation.[8]

a) Photocleavable (PC) Linkers: These linkers incorporate a photocleavable protecting group (PPG), often a nitrobenzyl derivative, that renders the PROTAC inactive until it is exposed to a specific wavelength of light.[13][14] This light-induced cleavage releases the active PROTAC, allowing for precise control over where and when protein degradation occurs.[13][15] This is particularly valuable for studying dynamic cellular processes and reducing off-target effects.[16]

b) Bioresponsive Linkers: These linkers are designed to be cleaved in response to specific biological conditions, such as the reductive environment of a tumor. For example, a disulfide bond incorporated into the linker can be cleaved by high intracellular concentrations of glutathione, releasing the active PROTAC in a targeted manner.

Smart_Linker_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Inactive_PROTAC Inactive PROTAC (e.g., Photocaged) Active_PROTAC Active PROTAC Inactive_PROTAC->Active_PROTAC Enters Cell Degradation Target Protein Degradation Active_PROTAC->Degradation Stimulus Stimulus (e.g., Light, High GSH) Active_PROTAC->Stimulus Activation

Caption: General mechanism of a "smart" linker activation.

Experimental Guide: A Workflow for PROTAC Evaluation

A systematic, multi-assay approach is essential for the robust characterization of novel PROTACs.[1] The following protocols outline key experiments for evaluating and comparing the performance of PROTACs with different linkers.

PROTAC_Evaluation_Workflow Design Design & Synthesize PROTAC Library (Varying Linkers) Permeability 1. Permeability Assay (PAMPA) Design->Permeability Ternary 2. Ternary Complex Formation Assay (TR-FRET / SPR) Permeability->Ternary Permeable Candidates Degradation 3. Cellular Degradation Assay (Western Blot) Ternary->Degradation Complex-Forming Candidates Data Determine DC50 & Dmax Degradation->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A logical workflow for the evaluation of new PROTACs.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Before assessing biological activity, it's crucial to determine if the PROTAC can cross the cell membrane.[17] PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[18][19] It serves as an early filter to eliminate candidates with poor drug-like properties.[18]

Methodology:

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[20] Allow the solvent to evaporate, forming an artificial lipid membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve the test PROTACs in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-500 µM.[20][21]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.[20]

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 5-18 hours.[18][21]

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[19][22]

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using a standard formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[21]

Protocol 2: Ternary Complex Formation Assay

Causality: The formation of a stable ternary complex is a prerequisite for protein degradation.[] Assays like TR-FRET and Surface Plasmon Resonance (SPR) can quantify the formation and stability of this complex, providing crucial insights into the linker's role in mediating the protein-protein interaction.[][24] Positive cooperativity, where the binding of one protein increases the PROTAC's affinity for the other, is a highly desirable trait.[25]

Methodology (TR-FRET Example):

  • Reagent Preparation:

    • Label the POI with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2).

    • Prepare a serial dilution of the test PROTAC.

  • Assay Reaction: In a microplate, mix the labeled POI, labeled E3 ligase, and the PROTAC dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the complex to form.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the signal against PROTAC concentration is indicative of ternary complex formation and the subsequent "hook effect" at high concentrations.[26]

Protocol 3: Cellular Degradation Assay (Western Blot)

Causality: This is the ultimate test of a PROTAC's efficacy: its ability to induce the degradation of the target protein in a cellular context. This assay is used to determine the two most critical parameters for a degrader: the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4][27]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a set period (e.g., 18-24 hours). Include a vehicle control (DMSO).[28]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[28]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[28]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control antibody (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to HRP.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[28][29]

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, acting as an active modulator of the molecule's biological activity.[4][12] Moving beyond simple, flexible chains to more rationally designed rigid, semi-rigid, and "smart" linkers is crucial for developing the next generation of protein degraders with enhanced potency, selectivity, and drug-like properties.[2][7] The optimal linker is highly dependent on the specific POI-E3 ligase pair, necessitating the empirical screening of diverse linker libraries.[10] The systematic application of the evaluation workflow described herein—assessing permeability, ternary complex formation, and cellular degradation—will empower researchers to elucidate complex structure-activity relationships and accelerate the development of novel, life-changing therapeutics.

References

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  • Hendrick, A. G., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Hendrick, A. G., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • AxisPharm. (n.d.). Photocleavable Biotin - Cleavable Linkers. AxisPharm. [Link]

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The C7 Alkyl Linker: A Sweet Spot in PROTAC Efficacy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker tethering the two. It is within this linker, often perceived as a mere spacer, that much of a PROTAC's success or failure is determined. Its length, composition, and attachment points are critical variables that dictate the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[]

This guide delves into the nuanced role of the linker, with a specific focus on the emerging advantages of a seven-carbon (C7) alkyl chain. While no single linker is universally optimal, a growing body of evidence suggests that the C7 alkyl linker can represent a "sweet spot" for achieving potent and selective degradation for certain targets. We will objectively compare the performance of PROTACs with C7 and other linker lengths, supported by experimental data, and provide detailed protocols for the key assays that underpin these findings.

The Linker's Mandate: More Than Just a Tether

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[2] An improperly designed linker can lead to a multitude of suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2] Conversely, an excessively long and flexible linker can result in an unstable ternary complex, leading to inefficient ubiquitination of the target protein.[3] Therefore, the rational design of the linker is a crucial optimization step in the development of potent and selective PROTACs.

Alkyl and polyethylene glycol (PEG) chains are the most common motifs in PROTAC linkers, valued for their synthetic tractability and the ease with which their lengths can be systematically varied.[4] This guide will focus on the alkyl chain, a fundamental building block in linker design.

The C7 Alkyl Chain: Finding the Optimal Balance

The selection of the optimal linker length is highly dependent on the specific POI and E3 ligase pair.[5] What proves effective for one target may be completely inactive for another. However, case studies across different targets reveal intriguing patterns and highlight the potential of the C7 alkyl chain.

Case Study 1: FBXO22 - A Clear Case for C6/C7 Optimality

Recent research into the E3 ligase FBXO22 provides compelling evidence for a stringent linker length requirement. In one study, a von Hippel-Lindau (VHL)-recruiting PROTAC with a C6 alkylamine linker was identified as a potent and selective degrader of FBXO22.[5][6] Notably, the study found that linkers shorter than C6 were inactive, and compounds with linker lengths exceeding C7 experienced a dramatic loss of activity.[5] This sharp drop-off in efficacy underscores a precise structural requirement for the formation of a productive ternary complex and subsequent degradation of FBXO22.

Table 1: Impact of Alkyl Linker Length on FBXO22 Degradation

Linker LengthTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
< C6FBXO22VHLNot SpecifiedInactive-
C6 FBXO22 VHL Not Specified 77 99
> C7FBXO22VHLNot SpecifiedSignificant loss of activity-

Data synthesized from multiple sources indicating a sharp peak of activity around the C6-C7 linker length.[5][6]

The data strongly suggests that for the FBXO22-VHL pair, a C6-C7 alkyl linker provides the optimal spatial arrangement for efficient ubiquitin transfer.

Case Study 2: Estrogen Receptor α (ERα) - A Longer Linker Prevails

In contrast to the FBXO22 example, studies on PROTACs targeting the Estrogen Receptor α (ERα) for degradation in breast cancer have shown that a longer linker is optimal. Research by Cyrus et al. demonstrated that for an estradiol-based PROTAC, a 16-atom linker was significantly more potent than a 12-atom linker, despite both having similar binding affinities for ERα.[7] This highlights that ternary complex formation and degradation efficiency are not solely dependent on binary binding affinity but are critically influenced by the geometry afforded by the linker. While a C7 attachment point on the estradiol core has been identified as optimal, the overall linker length for maximal efficacy extends beyond a simple C7 alkyl chain in this context.[7]

Case Study 3: TANK-Binding Kinase 1 (TBK1) - The Necessity of a Minimum Length

The development of PROTACs for TANK-Binding Kinase 1 (TBK1) further illustrates the target-dependent nature of linker length. In this case, a clear threshold for activity was observed. PROTACs with linkers shorter than 12 atoms were found to be completely inactive.[8] However, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency, with a 21-atom linker providing the optimal balance for potent degradation.[2]

These contrasting case studies underscore a critical principle in PROTAC design: there is no universal "best" linker length. The optimal length must be empirically determined for each new POI-E3 ligase combination. However, the FBXO22 case provides a compelling example of where a C7 alkyl chain can hit the "sweet spot" for maximal degradation.

The Impact of C7 Alkyl Linkers on Pharmacokinetics

The linker does not only influence degradation efficacy but also plays a significant role in the overall drug-like properties of a PROTAC, including its drug metabolism and pharmacokinetics (DMPK) profile.[9][10] The hydrophobic nature of alkyl chains can enhance cell membrane permeability, a desirable trait for oral bioavailability.[11] However, excessive hydrophobicity can lead to poor aqueous solubility, aggregation, and non-specific binding.[12]

PROTACs with shorter alkyl linkers, such as the C7 chain, may offer a better balance of permeability and solubility compared to those with very long alkyl chains. Shorter linkers can also lead to improved metabolic stability due to fewer "soft spots" for enzymatic degradation and greater steric hindrance.[10] However, these are general trends, and the overall DMPK profile of a PROTAC is a complex interplay of all its components.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating linker length.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Data Analysis Synth_POI Synthesize POI Ligand Couple Couple Ligands to Linkers Synth_POI->Couple Synth_E3 Synthesize E3 Ligand Synth_E3->Couple Synth_Linkers Synthesize Alkyl Linkers (C5, C6, C7, C8, C9) Synth_Linkers->Couple Deg_Assay Degradation Assay (Western Blot) Couple->Deg_Assay Ternary_Assay Ternary Complex Assay (ITC/AlphaLISA) Couple->Ternary_Assay DMPK_Assay DMPK Assays Couple->DMPK_Assay DC50_Dmax Determine DC50 & Dmax Deg_Assay->DC50_Dmax Cooperativity Assess Cooperativity Ternary_Assay->Cooperativity PK_Params Determine PK Parameters DMPK_Assay->PK_Params

Sources

A Senior Application Scientist's Guide to Amine Protecting Groups in Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the linker molecule plays a pivotal role.[1][2][3] It is the critical bridge that connects a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload.[4][] The synthesis of these often complex, heterobifunctional linkers demands a strategic and nuanced approach to chemical synthesis, with the selection of appropriate amine protecting groups being a cornerstone of a successful campaign. This guide provides a comparative analysis of four commonly employed amine protecting groups—Boc, Fmoc, Cbz, and Alloc—offering field-proven insights, detailed experimental protocols, and a logical framework for their strategic implementation in linker synthesis.

The Architect's Tools: Characteristics of an Ideal Amine Protecting Group

Before delving into a comparative analysis, it is crucial to understand the desired characteristics of an ideal amine protecting group in the context of complex linker synthesis.[6] The choice of protecting group is not merely a matter of tactical execution but a strategic decision that influences the entire synthetic route. An ideal protecting group should exhibit the following attributes:

  • Ease of Introduction and Cleavage: The protection and deprotection steps should be high-yielding, straightforward to perform, and utilize readily available, non-hazardous reagents.[6]

  • Robust Stability: The protecting group must remain steadfast throughout various reaction conditions employed in the subsequent synthetic steps.

  • Orthogonality: In a multi-step synthesis of a heterobifunctional linker, it is often necessary to deprotect one amine in the presence of others. Orthogonal protecting groups can be selectively removed under distinct reaction conditions without affecting other protecting groups in the molecule.[7] This principle is the bedrock of efficient and controlled synthesis of complex molecules.

  • Minimal Impact on Physicochemical Properties: The protecting group should not unduly influence the solubility or reactivity of the intermediate compounds in a negative manner.

A Comparative Analysis of Key Amine Protecting Groups

The following sections provide a detailed examination of the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and Allyloxycarbonyl (Alloc) protecting groups. Each is assessed based on its chemical properties, mechanism of action, and practical application in linker synthesis.

The Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its robustness and acid-lability.

Mechanism of Protection and Deprotection:

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and the stable tert-butyl cation.

Advantages:

  • High Stability: The Boc group is stable to a wide range of reaction conditions, including basic, hydrogenolytic, and many organometallic reagents.

  • Orthogonality: It is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz and Alloc groups, making it a cornerstone of many orthogonal protection strategies.

Disadvantages:

  • Harsh Deprotection Conditions: The use of strong acids like TFA for deprotection may not be suitable for substrates containing other acid-sensitive functional groups.

  • Potential for Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. This can often be mitigated by the use of scavengers.

The Mild Alternative: 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is favored for its mild, base-labile deprotection conditions, making it particularly suitable for the synthesis of sensitive molecules.

Mechanism of Protection and Deprotection:

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. Deprotection is achieved via a β-elimination reaction initiated by a mild base, typically a solution of piperidine in DMF. This reaction releases the free amine and a dibenzofulvene-piperidine adduct.

Advantages:

  • Mild Deprotection: The use of a weak base for deprotection is compatible with a wide range of acid-sensitive functional groups.

  • Real-time Monitoring: The dibenzofulvene byproduct has a strong UV absorbance, allowing for the real-time monitoring of the deprotection reaction.

Disadvantages:

  • Piperidine Toxicity: Piperidine is a toxic reagent and requires careful handling and disposal.

  • Potential for Dipeptide Formation: In some cases, the newly deprotected amine can react with the activated carboxylic acid of another incoming amino acid before the next coupling step, leading to dipeptide impurities.

The Classic Choice: Carboxybenzyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas in the 1930s, was the first widely used protecting group in peptide synthesis and remains a valuable tool.

Mechanism of Protection and Deprotection:

The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. Deprotection is most commonly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.

Advantages:

  • High Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.

  • Mild Deprotection: Catalytic hydrogenolysis is a very mild deprotection method that proceeds under neutral pH.

Disadvantages:

  • Catalyst Requirement: The need for a palladium catalyst can be a drawback in terms of cost and the potential for catalyst poisoning by certain functional groups (e.g., thiols).

  • Incompatibility with Certain Functional Groups: The hydrogenolysis conditions are not compatible with molecules containing other reducible functional groups, such as alkynes or alkenes.

The Orthogonal Specialist: Allyloxycarbonyl (Alloc)

The Alloc group provides another layer of orthogonality, as it is cleaved under specific, mild conditions using a palladium catalyst.

Mechanism of Protection and Deprotection:

The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O). Deprotection is achieved via a palladium(0)-catalyzed allylic cleavage in the presence of a scavenger, such as phenylsilane or morpholine, to trap the allyl group.[8]

Advantages:

  • Exceptional Orthogonality: The Alloc group is stable to the acidic conditions used for Boc deprotection, the basic conditions for Fmoc removal, and the hydrogenolysis conditions for Cbz cleavage.[8]

  • Mild Deprotection: The palladium-catalyzed deprotection is performed under neutral and mild conditions.

Disadvantages:

  • Catalyst Cost and Removal: The use of a palladium catalyst can be costly, and its complete removal from the final product can be challenging.

  • Scavenger Requirement: The need for a scavenger adds an additional reagent to the reaction mixture.

Comparative Data Summary

The following table provides a side-by-side comparison of the key features of these four amine protecting groups. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)Alloc (Allyloxycarbonyl)
Molecular Weight 100.12 g/mol 222.24 g/mol 134.13 g/mol 84.07 g/mol
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl, Fmoc-OSuBenzyl chloroformate (Cbz-Cl)Allyl chloroformate (Alloc-Cl), Alloc₂O
Deprotection Conditions Strong Acid (e.g., TFA, HCl)Mild Base (e.g., 20% Piperidine in DMF)Catalytic Hydrogenolysis (H₂, Pd/C)Pd(0) catalyst + Scavenger (e.g., PhSiH₃)[8]
Orthogonality Orthogonal to Fmoc, Cbz, AllocOrthogonal to Boc, Cbz, AllocOrthogonal to Boc, Fmoc, AllocOrthogonal to Boc, Fmoc, Cbz[8]
Key Advantages High stability, well-establishedMild deprotection, real-time monitoringHigh stability, mild deprotectionExcellent orthogonality, mild deprotection
Key Disadvantages Harsh deprotection, potential side reactionsPiperidine toxicity, potential for dipeptide formationCatalyst requirement, incompatibility with reducible groupsCatalyst cost and removal, scavenger required
Typical Reported Yields (Protection) >90%>90%>85%>85%[8]
Typical Reported Yields (Deprotection) >95%>95%>90%>90%[8]

Orthogonality in Action: A Strategic Approach to Linker Synthesis

The true power of these protecting groups is realized when they are used in concert in an orthogonal protection strategy. This allows for the sequential and selective manipulation of different amine functionalities within a single linker molecule, which is essential for the construction of heterobifunctional linkers.

Orthogonal_Strategy Start Diamino Linker Core Step1 Protect one amine with Boc Start->Step1 Step2 Protect second amine with Fmoc Step1->Step2 Intermediate Orthogonally Protected Linker (Boc-NH-Linker-NH-Fmoc) Step2->Intermediate Step3 Selective Fmoc Deprotection (Piperidine/DMF) Intermediate->Step3 Intermediate2 Boc-NH-Linker-NH₂ Step3->Intermediate2 Step4 Couple Payload to free amine Intermediate2->Step4 Intermediate3 Boc-NH-Linker-NH-Payload Step4->Intermediate3 Step5 Selective Boc Deprotection (TFA) Intermediate3->Step5 Intermediate4 H₂N-Linker-NH-Payload Step5->Intermediate4 Step6 Couple to Antibody Intermediate4->Step6 Final Antibody-Linker-Payload (ADC) Step6->Final

Caption: An illustrative orthogonal protection strategy for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of amines using Boc, Fmoc, Cbz, and Alloc groups. These protocols are intended as a starting point and may require optimization for specific substrates.

Boc-Protection of an Amine

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in DCM or THF.

  • Add TEA or NaHCO₃ to the solution and stir.

  • Add Boc₂O dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Boc-Deprotection of an Amine

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with DCM.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Fmoc-Protection of an Amine

Materials:

  • Amine-containing substrate

  • Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane and Water (1:1) or DMF

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in a 1:1 mixture of dioxane and water or in DMF.

  • Add NaHCO₃ and stir to dissolve.

  • Add Fmoc-Cl or Fmoc-OSu to the reaction mixture.

  • Stir vigorously at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Fmoc-Deprotection of an Amine

Materials:

  • Fmoc-protected substrate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected substrate in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes. Monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure. The dibenzofulvene-piperidine adduct can often be removed by trituration with a non-polar solvent like hexane or ether, or by column chromatography.

Cbz-Protection of an Amine

Materials:

  • Amine-containing substrate

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq) or Triethylamine (TEA) (1.2 eq)

  • Dioxane and Water (1:1) or DCM

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in a 1:1 mixture of dioxane and water or in DCM.

  • Add Na₂CO₃ or TEA and stir.

  • Cool the mixture to 0 °C and add Cbz-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Cbz-Deprotection of an Amine

Materials:

  • Cbz-protected substrate

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Alloc-Protection of an Amine

Materials:

  • Amine-containing substrate

  • Allyl chloroformate (Alloc-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (1:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in a 1:1 mixture of THF and water.

  • Add NaHCO₃ and stir.

  • Add Alloc-Cl to the reaction mixture at room temperature.

  • Stir for 2-12 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Alloc-Deprotection of an Amine

Materials:

  • Alloc-protected substrate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

  • Phenylsilane (PhSiH₃) (1.5-2.0 eq) or Morpholine (10 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Dissolve the Alloc-protected substrate in anhydrous, degassed DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger (phenylsilane or morpholine).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, the reaction mixture can often be directly purified by column chromatography to remove the catalyst and byproducts.

Case Study: Synthesis of a Heterobifunctional Linker for Targeted Drug Delivery

To illustrate the practical application of an orthogonal protection strategy, consider the synthesis of a heterobifunctional linker designed to connect a drug molecule via an amide bond and a targeting ligand via a "click" reaction. This hypothetical synthesis utilizes the orthogonality of the Boc and Fmoc protecting groups.

Case_Study cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Selective Deprotection & Functionalization cluster_3 Step 4: Final Deprotection Start 6-amino-2-azidohexanoic acid Protect1 Boc Protection of Amine (Boc₂O, NaHCO₃) Start->Protect1 Intermediate1 Boc-NH-(CH₂)₄-CH(N₃)-COOH Protect1->Intermediate1 Couple Couple to Amino-PEG-Fmoc (EDC, HOBt) Intermediate1->Couple Intermediate2 Boc-NH-(CH₂)₄-CH(N₃)-CO-NH-PEG-Fmoc Couple->Intermediate2 DeprotectFmoc Fmoc Deprotection (20% Piperidine/DMF) Intermediate2->DeprotectFmoc Intermediate3 Boc-NH-(CH₂)₄-CH(N₃)-CO-NH-PEG-NH₂ DeprotectFmoc->Intermediate3 CouplePayload Couple to Drug-COOH (HATU, DIPEA) Intermediate3->CouplePayload Intermediate4 Boc-NH-(CH₂)₄-CH(N₃)-CO-NH-PEG-NH-Drug CouplePayload->Intermediate4 DeprotectBoc Boc Deprotection (TFA/DCM) Intermediate4->DeprotectBoc FinalLinker H₂N-(CH₂)₄-CH(N₃)-CO-NH-PEG-NH-Drug DeprotectBoc->FinalLinker

Caption: A synthetic workflow for a heterobifunctional linker utilizing an orthogonal Boc/Fmoc protection strategy.

In this synthetic scheme, the amine of 6-amino-2-azidohexanoic acid is first protected with a Boc group. The resulting carboxylic acid is then coupled to an Fmoc-protected amino-PEG spacer. The orthogonality of the Boc and Fmoc groups allows for the selective deprotection of the Fmoc-protected amine with piperidine, enabling the attachment of a drug molecule. Finally, the Boc group is removed under acidic conditions to reveal the terminal amine, which can then be used for conjugation to a targeting moiety.

Conclusion: A Strategic Choice for Successful Synthesis

The selection of an amine protecting group is a critical decision in the synthesis of complex linker molecules. There is no single "best" protecting group; the optimal choice depends on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection conditions. The Boc, Fmoc, Cbz, and Alloc groups each offer a unique set of advantages and disadvantages, and a thorough understanding of their properties is essential for the rational design of a successful synthesis. By leveraging the principles of orthogonality and carefully selecting the appropriate protecting groups, researchers can navigate the challenges of multi-step synthesis and efficiently construct the sophisticated linker molecules that are vital for the advancement of targeted therapeutics.

References

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

  • RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • MDPI. Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers. [Link]

  • ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

  • CDN. Alloc Protecting Group Removal Protocol. [Link]

  • ResearchGate. Synthesis of Short and Versatile Heterobifunctional Linkers for Conjugation of Bioactive Molecules with (Radio-)Labels. [Link]

  • JACS Au. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]

  • Graphviz Examples. Simple Graph - GraphViz Examples and Tutorial. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Read the Docs. Examples — graphviz 0.21 documentation. [Link]

  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of heteroglycoclusters by using orthogonal chemoselective ligations. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Eastern Kentucky University Encompass. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. [Link]

  • Global NEST Journal. Comparative assessment of amine-based absorption and calcium looping techniques for optimizing energy efficiency in post- combustion carbon capture. [Link]

  • ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. [Link]

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A Comparative Guide to the Purity Assessment of Synthetic tert-Butyl (7-hydroxyheptyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the integrity of synthetic building blocks is paramount. tert-Butyl (7-hydroxyheptyl)carbamate is a bifunctional molecule of significant interest, often employed as a linker in the synthesis of more complex architectures, including antibody-drug conjugates (ADCs) and targeted therapeutics. Its defined chain length, terminal hydroxyl group for further functionalization, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group make it a versatile reagent.[1] However, the presence of impurities, even in trace amounts, can compromise reaction yields, introduce unintended side products, and impact the biological activity and safety of the final compound.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthetic tert-Butyl (7-hydroxyheptyl)carbamate. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthesis. A common route to tert-Butyl (7-hydroxyheptyl)carbamate involves the reaction of 7-aminoheptan-1-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

  • Reaction: 7-aminoheptan-1-ol + (Boc)₂O → tert-Butyl (7-hydroxyheptyl)carbamate

From this, we can anticipate several process-related impurities:

  • Unreacted Starting Material: 7-aminoheptan-1-ol.

  • Double-Protected Species: tert-Butyl (7-((tert-butoxycarbonyl)oxy)heptyl)carbamate, where the hydroxyl group has also reacted.

  • Reagent By-products: tert-Butanol from the decomposition or reaction of Boc₂O.

  • Residual Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate used during reaction and workup.

  • Oligomeric Species: Formed through intermolecular side reactions.

The goal of our analytical workflow is to separate, identify, and quantify the target analyte in the presence of these potential contaminants.

Workflow for Comprehensive Purity Determination

A multi-modal analytical approach is essential for a complete purity profile. No single technique can provide all the necessary information. The logical flow involves initial identity confirmation followed by detailed quantitative and impurity-specific analyses.

Purity Assessment Workflow cluster_0 cluster_1 Qualitative Identity Check cluster_2 Primary Quantitative & Structural Analysis cluster_3 Specific Impurity Profiling cluster_4 start Crude Synthetic Product FTIR FTIR Analysis (Functional Group ID) start->FTIR Confirm functional groups TLC Thin Layer Chromatography (Gross Purity) start->TLC Initial separation check HPLC HPLC-UV/ELSD/CAD (Quantitative Purity, Non-Volatiles) FTIR->HPLC TLC->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation, qNMR) HPLC->NMR Cross-validate quantitative data LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize unknown peaks GCMS Headspace GC-MS (Residual Solvents) NMR->GCMS If structure confirmed end Certificate of Analysis (Purity >95%) NMR->end Final structural & purity report GCMS->end LCMS->end

Caption: Logical workflow for the comprehensive purity assessment of tert-Butyl (7-hydroxyheptyl)carbamate.

Comparative Analysis of Key Methodologies

We will now compare the primary analytical techniques, detailing their principles, experimental protocols, and specific utility for this analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. For purity, proton NMR (¹H NMR) is particularly powerful as the integral of signals is directly proportional to the number of protons, allowing for straightforward quantification of the main component against impurities or a certified internal standard (quantitative NMR, or qNMR).[2][3] It provides a holistic view of all proton-containing species in the sample.

Experimental Protocol: Quantitative ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the tert-Butyl (7-hydroxyheptyl)carbamate sample into a clean NMR tube.

    • Accurately weigh and add 5-10 mg of a suitable internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene). The standard must have sharp signals that do not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex to dissolve completely.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard (a value of 30 seconds is generally safe for quantitative accuracy).

    • Number of Scans (NS): 16 to 64, to achieve a signal-to-noise ratio >250:1 for the peaks being integrated.

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing & Analysis:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve signal-to-noise.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the -CH₂-O- triplet at ~3.6 ppm) and a signal from the internal standard.

    • Calculate purity using the standard qNMR equation, accounting for molecular weights, number of protons in each integral, and sample weights.[3]

Expected ¹H NMR Signals (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
tert-Butyl~1.44s9H-C(CH₃)₃
Alkyl Chain~1.25-1.55m8H-CH₂- (x4)
Alkyl Chain~3.10q2H-CH₂-NH-
Alkyl Chain~3.63t2H-CH₂-OH
Carbamate NH~4.55br s1H-NH-
High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC excels at separating the target compound from structurally similar, non-volatile impurities like the starting material or di-protected species.[4] Due to the polar hydroxyl group and the non-polar alkyl chain, reversed-phase chromatography is the method of choice. The carbamate functional group lacks a strong UV chromophore, so detection can be challenging. While low wavelength UV (200-210 nm) is possible, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides more universal and uniform response for non-chromophoric compounds.

Experimental Protocol: Reversed-Phase HPLC with ELSD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and ELSD.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 50 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile/Water (50:50).

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is typically determined by area percent calculation, assuming all components have a similar response factor under ELSD. For higher accuracy, reference standards of expected impurities should be used to generate calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: The primary role of GC-MS in this context is the analysis of volatile impurities, particularly residual solvents from the synthesis and purification steps. The target analyte itself has a high boiling point and a polar hydroxyl group, making it unsuitable for direct GC analysis without derivatization.[5] Headspace sampling is the preferred technique for residual solvents as it avoids injecting the non-volatile analyte onto the GC column.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide, DMSO) containing an internal standard (e.g., n-Undecane).

    • Crimp the vial securely.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm x 1.4 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 220 °C (Split mode, 10:1).

    • Oven Program: 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 35-350.

  • Analysis: Identify solvents by their retention time and mass spectrum (compared to a library). Quantify against the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique best used for identity confirmation rather than quantitative purity assessment.[6] It confirms the presence of key functional groups, providing assurance that the gross structure is correct. The absence of certain peaks (e.g., a primary amine N-H stretch from the starting material) can be a qualitative indicator of reaction completion.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or viscous oil sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (Alcohol)3200-3500 (broad)Stretching
N-H (Carbamate)3300-3400 (sharp)Stretching
C-H (Alkyl)2850-2960Stretching
C=O (Carbamate)1680-1700Stretching
N-H (Carbamate)1510-1540Bending
C-O (Alcohol/Carbamate)1050-1250Stretching
Methodology Comparison Summary NMR HPLC GC-MS FTIR
Primary Use Structure ID, QuantificationPurity, SeparationVolatile ImpuritiesFunctional Group ID
Quantitation Excellent (with standard)Very GoodExcellent (for volatiles)Poor to None
Sensitivity ModerateHighVery HighLow
Throughput ModerateHighHighVery High
Key Advantage Absolute structural infoResolves complex mixturesBest for residual solventsSpeed and simplicity
Limitation Can have signal overlapRequires suitable detectorAnalyte must be volatileLow specificity for purity

Comparison with Alternative Protecting Groups

The choice of an amine protecting group is a critical decision in multi-step synthesis, governed by the stability requirements of subsequent reaction steps. The Boc group is valued for its stability to most bases and nucleophiles and its clean removal with acid.[1][7] However, if acid-sensitive functional groups are present elsewhere in a synthetic route, alternative protecting groups must be considered.

Protecting Group Comparison cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group Boc_Struct tert-Butyl (7-hydroxyheptyl)carbamate Boc_Node Key Features: - Deprotection: Strong Acid (TFA, HCl) - Stable to: Base, Hydrogenation - By-products: Isobutylene + CO₂ Cbz_Node Key Features: - Deprotection: H₂/Pd (Hydrogenolysis) - Stable to: Mild Acid, Base - By-products: Toluene + CO₂ Boc_Node->Cbz_Node Orthogonal Deprotection Cbz_Struct Benzyl (7-hydroxyheptyl)carbamate Fmoc_Node Key Features: - Deprotection: Base (e.g., Piperidine) - Stable to: Acid, Hydrogenation - By-products: Dibenzofulvene adduct Cbz_Node->Fmoc_Node Orthogonal Deprotection Fmoc_Struct Fluorenylmethy (7-hydroxyheptyl)carbamate Fmoc_Node->Boc_Node Orthogonal Deprotection

Caption: Comparison of Boc, Cbz, and Fmoc protecting groups for 7-aminoheptan-1-ol.

Protecting Group Full Name Deprotection Condition Advantages Disadvantages
Boc tert-ButyloxycarbonylStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenation; common and inexpensive.Not suitable for acid-sensitive substrates.
Cbz (or Z) CarboxybenzylCatalytic Hydrogenation (H₂/Pd)Stable to acid and base; orthogonal to Boc and Fmoc.[1]Not compatible with reducible groups (alkenes, alkynes). Catalyst can be pyrophoric.
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenation; ideal for solid-phase peptide synthesis.Not stable to basic conditions. Deprotection by-product must be removed.

The selection between these groups is a strategic choice based on the overall synthetic plan. The ability to deprotect one group while leaving others intact ("orthogonality") is a cornerstone of modern organic synthesis.

Conclusion

References

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link].

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link].

  • Lachenmeier, D. W. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1407–1412. Available from: [Link].

  • Gfeller, J. C., & Raufman, J. P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8753–8754. Available from: [Link].

  • Lopez-Sanchez, M., et al. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available from: [Link].

  • Magritek. Quantitative NMR Spectroscopy. Available from: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

  • Tsikas, D., et al. (2018). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. Available from: [Link].

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link].

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Ensuring Success: A-Comprehensive Guide to Validating Linker Integrity in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic promise of Antibody-Drug Conjugates (ADCs) hinges on a critical, yet often underappreciated, component: the linker. This molecular bridge, connecting a potent cytotoxic payload to a target-specific monoclonal antibody, dictates the stability, efficacy, and safety of the entire construct. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while inefficient payload release at the tumor site can render the ADC ineffective.[1] Therefore, rigorous validation of linker integrity after conjugation and purification is not merely a quality control step; it is a fundamental prerequisite for the development of a successful ADC therapeutic.

This guide provides an in-depth comparison of the essential analytical techniques employed to interrogate linker stability. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design robust, self-validating analytical workflows.

The Central Role of the Linker in ADC Function

ADCs are a sophisticated class of biopharmaceuticals designed to combine the specificity of monoclonal antibodies with the cell-killing power of small molecule drugs.[2] The linker's role is multifaceted: it must remain stable in the bloodstream to prevent premature drug release, and then, upon reaching the target cancer cell, it must efficiently release the cytotoxic payload.[1][3] This delicate balance of stability and controlled cleavage is a critical quality attribute (CQA) that profoundly influences the ADC's therapeutic window.[2]

The complexity of ADCs, arising from the conjugation of a small molecule drug to a large biomolecule, presents unique analytical challenges.[2][4] Validating linker integrity requires a suite of orthogonal methods to provide a comprehensive picture of the ADC's molecular characteristics.

A Multi-Pronged Approach to Linker Integrity Validation

No single analytical technique can fully capture the nuances of linker stability.[2][3] A robust validation strategy relies on a combination of chromatographic, mass spectrometric, electrophoretic, and functional assays. Each method provides a unique piece of the puzzle, and together, they offer a high-resolution view of the ADC's quality.

The following diagram illustrates a typical workflow for validating linker integrity, emphasizing the interplay between different analytical techniques.

ADC Linker Integrity Validation Workflow cluster_0 Initial Characterization cluster_1 In-depth Structural Analysis cluster_2 Functional Assessment SEC Size Exclusion Chromatography (SEC) (Aggregation & Fragmentation) HIC Hydrophobic Interaction Chromatography (HIC) (DAR Distribution) SEC->HIC Confirm Size Homogeneity RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Subunit Analysis) HIC->RP_HPLC Isolate DAR Species for Further Analysis MS Mass Spectrometry (LC-MS) (Intact Mass, DAR, Fragments) HIC->MS Confirm DAR by Mass RP_HPLC->MS Identify & Quantify Fragments Functional_Assays Functional Assays (Cytotoxicity, Bystander Effect) MS->Functional_Assays Correlate Structure with Function CE Capillary Electrophoresis (CE-SDS, iCIEF) (Purity & Heterogeneity) CE->MS Orthogonal Purity Assessment

Caption: A logical workflow for the comprehensive validation of ADC linker integrity.

Chromatographic Techniques: The First Line of Assessment

Chromatography is the workhorse of ADC analysis, providing crucial information on purity, aggregation, and the distribution of drug-to-antibody ratios (DAR).

Hydrophobic Interaction Chromatography (HIC)

HIC is the most widely used technique for determining the DAR distribution of ADCs, particularly for cysteine-linked conjugates.[3][5][6] It separates molecules based on their hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[5] Since the cytotoxic payloads are often hydrophobic, the retention time on the HIC column correlates with the number of conjugated drug molecules.[7]

Principle: In HIC, a high salt concentration in the mobile phase promotes the interaction of hydrophobic regions on the ADC with the hydrophobic stationary phase. A decreasing salt gradient then elutes the different DAR species, with higher DAR species eluting later due to their increased hydrophobicity.[7]

Experimental Protocol: HIC for DAR Analysis

  • Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[7]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% A to 100% B over a defined time.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The area of each peak corresponding to a specific DAR is used to calculate the average DAR and the distribution of different species.[8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions.[1][9] While HIC is preferred for intact ADC analysis, RP-HPLC is invaluable for analyzing the ADC at the subunit level (light chain and heavy chain) after reduction of the disulfide bonds.[10] This allows for the precise determination of drug distribution between the chains.[10]

Principle: In RP-HPLC, a non-polar stationary phase interacts with the hydrophobic regions of the denatured ADC subunits. Elution is achieved with an increasing gradient of an organic solvent (e.g., acetonitrile).

Experimental Protocol: Reduced RP-HPLC for Subunit Analysis

  • Sample Preparation: Reduce the ADC sample with a reducing agent like dithiothreitol (DTT).

  • Column: A reversed-phase column suitable for large molecules (e.g., C4, C8).

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA).

  • Mobile Phase B: Acetonitrile with an ion-pairing agent (e.g., 0.1% TFA).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The separated peaks of unconjugated and conjugated light and heavy chains are integrated to determine the drug load on each subunit.[10]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is the primary method for quantifying aggregates and fragments in biotherapeutic preparations.[11][12] For ADCs, which can be more prone to aggregation than their parent antibodies due to increased hydrophobicity, SEC is a critical quality control step.[11]

Principle: The stationary phase in an SEC column contains pores of a specific size. Larger molecules (aggregates) are excluded from the pores and elute first, while smaller molecules (fragments) enter the pores and elute later.

Experimental Protocol: SEC for Aggregate and Fragment Analysis

  • Column: An SEC column with a pore size appropriate for monoclonal antibodies and their aggregates.

  • Mobile Phase: A buffer that minimizes non-specific interactions (e.g., phosphate-buffered saline).

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The percentage of aggregates, monomer, and fragments is determined by integrating the respective peak areas.

Mass Spectrometry: Unveiling the Molecular Details

Mass spectrometry (MS) is an indispensable tool for the in-depth characterization of ADCs, providing precise mass information that confirms the identity and integrity of the conjugate.[4] When coupled with liquid chromatography (LC-MS), it offers unparalleled specificity and sensitivity.[3]

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For ADCs, electrospray ionization (ESI) is typically used to generate ions from the liquid phase.

Intact and Subunit Mass Analysis

LC-MS analysis of the intact ADC can confirm the overall molecular weight and the distribution of DAR species.[12][13] For more detailed information, the ADC can be reduced, and the light and heavy chains analyzed separately by LC-MS.[10] This approach can identify the specific sites of conjugation and quantify the drug load on each chain.

Native MS, performed under non-denaturing conditions, is increasingly being used to analyze intact ADCs, as it preserves the non-covalent interactions within the molecule.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation ADC_Sample ADC Sample Intact Intact ADC ADC_Sample->Intact Reduced Reduced ADC (Light & Heavy Chains) ADC_Sample->Reduced LC Liquid Chromatography (e.g., RP-HPLC, SEC) Intact->LC Reduced->LC MS Mass Spectrometer LC->MS Data_Analysis Data Analysis (Deconvolution, DAR Calculation) MS->Data_Analysis

Caption: General workflow for ADC analysis by LC-MS.

Capillary Electrophoresis: A High-Resolution Orthogonal Technique

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism that is orthogonal to chromatography.[14] It separates molecules based on their charge-to-size ratio in an electric field.

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS is a powerful technique for assessing the purity and integrity of ADCs under denaturing conditions. It provides a high-resolution separation of the intact ADC and its fragments, as well as the reduced light and heavy chains.

Imaged Capillary Isoelectric Focusing (iCIEF)

iCIEF separates molecules based on their isoelectric point (pI) and is highly sensitive to charge heterogeneity.[14] It can be used to monitor changes in the charge profile of the ADC that may result from conjugation or degradation.

Functional Assays: Linking Structure to Biological Activity

Ultimately, the integrity of the linker must be validated by its performance in a biological context. Functional assays are crucial for confirming that the ADC retains its target-binding affinity and exerts its cytotoxic effect in a specific and potent manner.[15][16]

Cytotoxicity Assays

These assays measure the ability of the ADC to kill target cancer cells.[17][18] A common method is the MTT assay, which measures the metabolic activity of viable cells.[18] By comparing the IC50 (half-maximal inhibitory concentration) of the ADC on antigen-positive and antigen-negative cell lines, the specificity of the cytotoxic effect can be determined.

Bystander Effect Assays

For ADCs with cleavable linkers, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[18] Co-culture assays, where antigen-positive and antigen-negative cells are grown together, can be used to assess this important aspect of ADC efficacy.[18]

Comparison of Key Analytical Techniques

Technique Principle Information Provided Key Advantages Key Limitations
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under native conditions.[7]DAR distribution, assessment of ADC heterogeneity.[1][5]Robust and widely used for DAR analysis, compatible with native conditions.[1][5]Does not provide mass information directly, resolution can be limited.[7]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity under denaturing conditions.[1][9]Analysis of ADC fragments (light and heavy chains), payload, and linker metabolites.[1][10]High resolution and compatibility with MS.[9][19]Denaturing conditions may alter the molecule.
Size Exclusion Chromatography (SEC) Separation based on molecular size.[11]Quantification of aggregates and fragments.[11]Simple, robust, and essential for quality control.Limited resolution for species of similar size.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.[4]Intact ADC mass, DAR distribution, identification of conjugation sites, quantification of free payload and metabolites.[1][20]High specificity, sensitivity, and detailed structural information.[1][4]Can be complex, lower throughput than immunoassays.[1]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio.[14]Purity, charge heterogeneity, and molecular size.[14][21]High resolution and orthogonal to chromatography.Can be more technically demanding than HPLC.
Functional Assays Measurement of biological activity.[15]Potency (IC50), specificity, and bystander effect.[16][18]Directly assesses the therapeutic potential of the ADC.In vitro conditions may not fully replicate the in vivo environment.[1]

Conclusion: A Holistic and Self-Validating Approach

The validation of linker integrity is a cornerstone of ADC development, ensuring the safety and efficacy of these complex therapeutics. A successful strategy is not about choosing a single "best" method but about implementing a suite of orthogonal techniques that provide a comprehensive and self-validating picture of the ADC's quality. By understanding the principles and applications of each technique, and by carefully designing experimental workflows, researchers can confidently assess the integrity of their ADC constructs and advance the development of next-generation cancer therapies.

References

  • Crown Bioscience. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]

  • Methods in Molecular Biology. (2020). Characterization of ADCs by Capillary Electrophoresis. PubMed. Retrieved from [Link]

  • ACS Publications. (2016, May 31). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Retrieved from [Link]

  • Drug Discovery Today. (2016, May). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. Retrieved from [Link]

  • Methods in Molecular Biology. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. PubMed. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Agilent. (2021, May 11). Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Retrieved from [Link]

  • Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

  • LCGC International. (2020, October 9). Exploring Capillary Electrophoresis–Mass Spectrometry for the In-Depth Intact Native Analysis of Cysteine-Conjugated Antibody-Drug Conjugates. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

  • PubMed Central. (n.d.). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Retrieved from [Link]

  • Quality Assistance. (n.d.). Development and validation of an antibody-drug conjugate bioassay. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, October 27). SEC-MS: a “powerful tool” for ADC analysis, find researchers. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2024, December 25). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Retrieved from [Link]

  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • ACS Publications. (2016, January 14). Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis–Mass Spectrometry. Retrieved from [Link]

  • CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]

  • LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]

  • SCIEX. (n.d.). Structural Characterization of Antibody Drug Conjugates (ADCs) by a Combination of Intact, Middle-up and Bottom. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]

  • Drug Target Review. (2025, August 18). Challenges in developing robust potency assays for ADCs. Retrieved from [Link]

  • LCGC International. (n.d.). Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Retrieved from [Link]

  • PubMed. (2016, February 16). Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating Aliphatic Linkers in Targeted Drug Development: A Comparative Analysis Featuring tert-Butyl (7-hydroxyheptyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is a complex endeavor. The linker, the component connecting the targeting moiety to the payload or E3 ligase ligand, is a critical determinant of a molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical evaluation of tert-Butyl (7-hydroxyheptyl)carbamate, a versatile aliphatic linker, and objectively compares its performance characteristics against other aliphatic linkers of varying lengths and compositions.

The Strategic Importance of the Linker in Targeted Drug Design

The linker is not a passive spacer but an active contributor to the overall performance of a targeted drug conjugate. Its primary roles include:

  • Spatial Orientation: The linker positions the two ends of the bifunctional molecule to facilitate the desired biological event, such as the formation of a stable ternary complex in PROTACs (target protein-PROTAC-E3 ligase). An optimal linker length and geometry are crucial for productive interactions and to avoid steric hindrance.

  • Physicochemical Properties: The linker's composition significantly influences the solubility, lipophilicity, and cell permeability of the entire molecule. A delicate balance is required to ensure sufficient aqueous solubility for administration while allowing for efficient passage across cell membranes to reach intracellular targets.

  • Pharmacokinetics: The stability of the linker in systemic circulation is paramount to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic index.

Featured Linker: tert-Butyl (7-hydroxyheptyl)carbamate - A Profile

tert-Butyl (7-hydroxyheptyl)carbamate is a bifunctional aliphatic linker that offers a flexible seven-carbon chain. Its structure incorporates two key functionalities that enable sequential and controlled conjugation:

  • A Terminal Hydroxyl Group (-OH): This primary alcohol can be readily derivatized, for example, by activation to a mesylate or conversion to an azide or alkyne for click chemistry, allowing for versatile conjugation to a targeting moiety or payload.

  • A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable shield for the amine functionality under a wide range of reaction conditions. It can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[][2][3] This orthogonal protection strategy is fundamental to the stepwise assembly of complex bifunctional molecules.[]

The seven-carbon chain of tert-Butyl (7-hydroxyheptyl)carbamate provides a balance of flexibility and hydrophobicity, making it a valuable building block in drug discovery.

Comparative Analysis of Aliphatic Linkers

The performance of a targeted drug conjugate is highly sensitive to the length and composition of the aliphatic linker. This section provides a comparative analysis based on key performance parameters, supported by experimental data from various studies.

Impact of Linker Length on Degradation Efficiency in PROTACs

The length of the aliphatic linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in an overly flexible molecule with a high entropic penalty for adopting a productive conformation.

Target Protein E3 Ligase Linker Length (Alkyl/Ether) Degradation Efficacy (DC50) Maximum Degradation (Dmax) Reference
TBK1VHL< 12 atomsNo degradation-[4]
TBK1VHL12-29 atomsSubmicromolar>75%[4]
TBK1VHL21 atoms3 nM96%[4]
ERαpVHL16 atomsOptimal Degradation-[5][6]
ERαpVHL>16 atomsReduced Degradation-[5][6]
BRD4CRBN3 PEG units~500 nM-[7]
BRD4CRBN4-5 PEG units< 500 nM-[7]

Note: Data is compiled from multiple sources and may involve different cell lines and experimental conditions. Direct comparison between different target proteins should be made with caution.

The data clearly indicates that an optimal linker length exists for achieving maximal degradation. For TBK1, a linker of at least 12 atoms is required, with a 21-atom linker demonstrating the highest potency.[4] Similarly, for ERα degradation, a 16-atom chain length was found to be optimal.[5][6] These findings underscore the necessity of synthesizing and evaluating a homologous series of linkers to identify the optimal length for a given biological system. The seven-carbon chain of tert-Butyl (7-hydroxyheptyl)carbamate places it within a range of medium-length linkers that often provide a good starting point for optimization.[]

Influence of Linker Composition on Physicochemical Properties and Cell Permeability

The composition of the linker chain significantly impacts the physicochemical properties of the PROTAC, which in turn affect its cell permeability and bioavailability.

Linker Type Key Characteristics Impact on Properties Reference
Alkyl Chains Hydrophobic, flexibleCan enhance membrane permeability but may decrease aqueous solubility. Prone to metabolic oxidation.[8]
PEG Chains Hydrophilic, flexibleImproves aqueous solubility and can enhance cell permeability by adopting conformations that shield polar surface area. May be less metabolically stable.[9]
Rigid Linkers (e.g., with piperazine/piperidine) Conformationally constrainedCan pre-organize the molecule into a bioactive conformation, potentially increasing potency and metabolic stability.[8]

While the hydrophobicity of a simple alkyl linker like the heptyl chain from tert-Butyl (7-hydroxyheptyl)carbamate can be advantageous for membrane traversal, it may also lead to poor aqueous solubility and non-specific binding. The introduction of heteroatoms, such as oxygen in PEG linkers or nitrogen in piperazine-containing linkers, can modulate these properties. For instance, replacing an alkyl chain with a PEG linker of similar length has been shown in some cases to improve cell permeability due to the formation of intramolecular hydrogen bonds that shield polar surface area.

Experimental Protocols

To facilitate the evaluation of tert-Butyl (7-hydroxyheptyl)carbamate and other aliphatic linkers, detailed experimental protocols are provided below.

Synthesis of a PROTAC using tert-Butyl (7-hydroxyheptyl)carbamate

This protocol describes a general workflow for the synthesis of a PROTAC, starting with the conjugation of the linker to an E3 ligase ligand.

G cluster_0 Step 1: Linker Conjugation to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to Target Protein Ligand A tert-Butyl (7-hydroxyheptyl)carbamate B Activate hydroxyl group (e.g., mesylation) A->B D Nucleophilic substitution B->D C E3 Ligase Ligand with nucleophile (e.g., -OH, -NH2) C->D E Linker-E3 Ligase Ligand Conjugate D->E F Linker-E3 Ligase Ligand Conjugate G Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) F->G H Deprotected Linker-E3 Ligase Ligand Conjugate (with free amine) G->H I Deprotected Linker-E3 Ligase Ligand Conjugate K Amide bond formation (e.g., using HATU, DIPEA) I->K J Target Protein Ligand with activated carboxylic acid J->K L Final PROTAC Molecule K->L

Caption: Synthetic workflow for a PROTAC molecule.

Detailed Steps:

  • Activation of tert-Butyl (7-hydroxyheptyl)carbamate: Dissolve tert-Butyl (7-hydroxyheptyl)carbamate in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated linker.

  • Conjugation to E3 Ligase Ligand: Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide with a free hydroxyl or amino group) and the mesylated linker in an appropriate solvent such as dimethylformamide (DMF). Add a suitable base (e.g., potassium carbonate or diisopropylethylamine (DIPEA)) and stir the reaction at an elevated temperature (e.g., 60-80°C) overnight. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the Linker-E3 Ligase Ligand Conjugate.

  • Boc Deprotection: Dissolve the Linker-E3 Ligase Ligand Conjugate in DCM. Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the reaction at room temperature for 1-2 hours.[10] Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or another suitable solvent to remove residual TFA. The resulting deprotected intermediate can be used in the next step without further purification.

  • Final Coupling to Target Protein Ligand: Dissolve the target protein ligand (with a carboxylic acid handle) in DMF. Add a coupling reagent such as HATU and a base like DIPEA. Stir for 15-30 minutes to activate the carboxylic acid. Add a solution of the deprotected Linker-E3 Ligase Ligand Conjugate in DMF to the activated ester. Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

In Vitro Evaluation of PROTAC Performance

The following workflow outlines the key steps for assessing the degradation efficiency of newly synthesized PROTACs.

G A Cell Culture (e.g., MCF-7, HeLa) B PROTAC Treatment (Varying concentrations and linkers) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E Western Blot Analysis D->E F Data Analysis (Densitometry) E->F G Determine DC50 and Dmax F->G

Caption: Experimental workflow for evaluating PROTAC efficacy.

Detailed Steps:

  • Cell Culture and Treatment: Plate the relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs with different linkers for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

The selection of an appropriate linker is a critical step in the design of effective targeted drug conjugates. tert-Butyl (7-hydroxyheptyl)carbamate serves as a valuable and versatile building block, offering a balance of flexibility and hydrophobicity with the advantage of orthogonal handles for controlled synthesis.

The experimental data clearly demonstrates that there is no universal optimal linker. The ideal linker length and composition are highly dependent on the specific target protein and the E3 ligase being recruited. A systematic evaluation of a homologous series of aliphatic linkers, including those with varying lengths (e.g., C3, C5, C7, C9) and compositions (e.g., incorporation of ether or piperazine motifs), is essential for identifying the most potent and drug-like candidates.

Future advancements in computational modeling and structural biology will undoubtedly provide more predictive tools for rational linker design.[3] However, at present, empirical screening of a well-designed linker library remains the most reliable strategy for success. The protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such studies and to make informed decisions in the development of the next generation of targeted therapeutics.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579-4587.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Crews, C. M. (2020). The influence of linker length and composition on PROTAC-mediated degradation of TBK1.
  • Lebel, H., & Leogane, O. (2005).
  • Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
  • Drummond, M. L., & Williams, T. D. (2019).
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Edmondson, S. D., et al. (2019). A review of the evolution of PROTACs and their application in the development of new medicines. Journal of medicinal chemistry, 62(11), 5154-5183.
  • Schiemer, J., et al. (2020). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS medicinal chemistry letters, 11(5), 868-874.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase.
  • Bond, M. J., et al. (2020). The PROTAC technology in drug discovery: a structural perspective. Journal of medicinal chemistry, 63(11), 5759-5784.
  • Profacgen. Ternary complex formation. Available from: [Link]

  • Mares, A., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(15), 8089-8103.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available from: [Link]

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A Comparative Guide to the Cleavage Mechanisms and Stability of Carbamate-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount to the efficacy and safety of targeted therapeutics like antibody-drug conjugates (ADCs). Carbamate-based linkers have become a versatile and widely adopted class of linkages, offering a fine balance between stability in systemic circulation and controlled payload release at the target site. This guide provides an in-depth comparison of various carbamate linkers, detailing their cleavage mechanisms, stability profiles, and the experimental methodologies used for their evaluation.

Introduction to Carbamate Linkers

Carbamate linkers form a crucial bridge between a targeting moiety (like an antibody) and a therapeutic payload. An ideal linker must prevent premature drug release in the bloodstream to avoid off-target toxicity, while ensuring efficient cleavage to unleash the payload within the target cells or tissue.[1] Carbamate linkers can be engineered to respond to specific physiological triggers, primarily enzymatic action or pH changes, making them highly adaptable for various drug delivery strategies.[1]

The general structure of a carbamate linker involves a carbamate bond connecting the payload to a spacer, which is then attached to the antibody. The nature of this spacer and the groups surrounding the carbamate bond dictate the linker's cleavage mechanism and stability.

G Antibody Targeting Moiety (e.g., Antibody) Linker Carbamate Linker Core Antibody->Linker Attachment Chemistry Payload Therapeutic Payload Linker->Payload Carbamate Bond

Caption: General structure of a carbamate-linked conjugate.

Enzymatically-Labile Carbamate Linkers

Enzymatically-cleavable linkers are designed to be substrates for enzymes that are overexpressed in target tissues, such as tumor cells.[1] This approach offers high specificity for drug release, minimizing off-target effects.

The Valine-Citrulline PABC Linker: A Gold Standard

The valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker is a well-established and clinically validated system for protease-cleavable drug release.[2][3] Its design leverages the high concentration of lysosomal proteases, particularly Cathepsin B, within many tumor cells.[2][4]

Mechanism of Action:

The release of the payload from a Val-Cit-PABC linker is a sequential, two-step process that occurs inside the target cell's lysosome:[2]

  • Enzymatic Cleavage: After the ADC is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome (pH 4.5-5.5) facilitates the cleavage of the dipeptide bond between Valine and Citrulline by Cathepsin B.[2][4]

  • Self-Immolation: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This self-immolative cascade results in the release of the unmodified, active drug.[1]

G cluster_0 Inside Lysosome (pH 4.5-5.5) ADC Internalized ADC (Val-Cit-PABC-Drug) Cleavage Dipeptide Cleavage ADC->Cleavage Cathepsin B SelfImmolation 1,6-Elimination (Self-Immolation) Cleavage->SelfImmolation PABC Spacer Exposed DrugRelease Active Drug Released SelfImmolation->DrugRelease G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Endosome/Lysosome (pH 4.5-6.2) Stable Stable Conjugate Hydrolysis Acid-Catalyzed Hydrolysis Stable->Hydrolysis Internalization DrugRelease Drug Release Hydrolysis->DrugRelease

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl (7-hydroxyheptyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The final, critical step of proper disposal is paramount to ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of tert-Butyl (7-hydroxyheptyl)carbamate (CAS No. 173436-02-7), a compound containing both a carbamate functional group and a primary alcohol. By understanding the inherent chemical properties and associated hazards, you can confidently manage its waste stream from generation to final disposition.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. This informs every subsequent step of the process.

tert-Butyl (7-hydroxyheptyl)carbamate is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) : May cause respiratory irritation if inhaled.[1]

The carbamate functional group, while present in many stable pharmaceuticals, is also a feature of certain pesticides known for their biological activity.[3] The primary alcohol group is less hazardous but contributes to the compound's overall chemical properties and potential reactions. Given these characteristics, tert-Butyl (7-hydroxyheptyl)carbamate must be treated as hazardous chemical waste .[4] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

Table 1: Chemical and Physical Properties of tert-Butyl (7-hydroxyheptyl)carbamate

PropertyValueSource
CAS Number 173436-02-7[1][2][7][8]
Molecular Formula C12H25NO3[1]
Molecular Weight 231.34 g/mol [1]
Appearance Viscous Liquid[1]
Boiling Point 348.9 ± 25.0 °C at 760 mmHg[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of tert-Butyl (7-hydroxyheptyl)carbamate waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe laboratory waste management. It prevents dangerous reactions between incompatible chemicals.[9][10]

  • Immediate Action : As soon as a waste stream containing tert-Butyl (7-hydroxyheptyl)carbamate is generated (e.g., residual material, contaminated solutions), it must be designated as hazardous waste.

  • Dedicated Waste Container : A specific, clearly labeled waste container should be designated for "Non-Halogenated Organic Liquid Waste" or a similar classification as determined by your institution's Environmental Health and Safety (EHS) office.[5][11] Do not mix this waste with other waste streams like halogenated solvents, strong acids or bases, or oxidizers unless explicitly permitted by your EHS department.[4][9]

Step 2: Proper Containerization and Labeling

The integrity of the waste container and the clarity of its labeling are critical for safe storage and transport.

  • Container Selection : Use a sturdy, leak-proof container made of a chemically resistant material such as high-density polyethylene (HDPE).[9][10][12] The container must have a secure, screw-top cap to prevent leakage and evaporation.[6][12]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[6][12] The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "tert-Butyl (7-hydroxyheptyl)carbamate" and any other chemical constituents in the waste stream, with their approximate percentages.[9]

    • The date the container was first used to accumulate waste.

    • The name of the principal investigator and the laboratory location (building and room number).[12]

  • Container Management : Keep the waste container closed at all times except when adding waste.[6][9][12] Do not fill the container beyond 90% of its capacity to allow for expansion.[10]

Step 3: Managing Contaminated Materials

Any materials that come into contact with tert-Butyl (7-hydroxyheptyl)carbamate are also considered hazardous waste.

  • Solid Waste : This includes contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, as well as items like pipette tips, weighing paper, and absorbent pads used for cleaning up small spills.[5][4] These materials should be collected in a designated, labeled container for solid hazardous waste.

  • Glassware Decontamination : To clean contaminated glassware, rinse it with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous liquid waste.[9] For highly toxic materials, the first three rinses should be collected.[9]

Step 4: Storage and Final Disposal

The temporary storage of hazardous waste in the laboratory is strictly regulated.

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within your laboratory.[12] This area should be under the direct control of laboratory personnel and away from drains or sources of ignition.[1][12]

  • Secondary Containment : All liquid hazardous waste containers must be placed in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.[9]

  • Requesting Pickup : Once the waste container is full (or within the time limits specified by your institution, often 12 months from the start date of accumulation), arrange for its removal by your institution's EHS department or a licensed professional waste disposal service.[5][12][13] Adherence to local, state, and federal regulations is mandatory.[1][5]

Visualizing the Disposal Process

To further clarify the procedural flow, the following diagrams illustrate the key decision points and workflows for handling tert-Butyl (7-hydroxyheptyl)carbamate waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Hazard Assessment cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposition gen tert-Butyl (7-hydroxyheptyl)carbamate Waste Generated haz_id Hazardous Waste? (Skin/Eye/Resp Irritant) gen->haz_id liquid Liquid Waste (Pure compound, solutions) haz_id->liquid Yes solid Solid Waste (Contaminated PPE, etc.) haz_id->solid Yes container_liquid Sealable, Labeled Container (Non-Halogenated Organic) liquid->container_liquid container_solid Sealable, Labeled Container (Solid Chemical Waste) solid->container_solid saa Store in Designated SAA with Secondary Containment container_liquid->saa container_solid->saa pickup Schedule Pickup with EHS or Licensed Contractor saa->pickup final_disp Final Disposal via Licensed Facility pickup->final_disp

Caption: Workflow for the proper disposal of tert-Butyl (7-hydroxyheptyl)carbamate waste.

SpillResponse cluster_ppe Immediate Actions cluster_containment Containment & Cleanup cluster_disposal_spill Waste Disposal spill Spill Occurs ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) spill->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood if Possible) ppe->ventilate absorb Absorb Spill with Inert Material (e.g., Vermiculite, Sand) ventilate->absorb collect Collect Absorbed Material into Hazardous Waste Container absorb->collect decon Decontaminate Spill Area with Appropriate Solvent collect->decon disp_waste Dispose of all Cleanup Materials as Hazardous Waste decon->disp_waste

Caption: Emergency spill response procedure for tert-Butyl (7-hydroxyheptyl)carbamate.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This structured approach not only ensures compliance with regulations but also builds deep trust in our collective commitment to responsible scientific practice.

References

  • Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available from: [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Available from: [Link]

  • GAIACA. Ethanol Disposal In Laboratories. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Available from: [Link]

  • NSW Government. Organophosphate/Carbamate Exposure - Management. Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • Ark Pharma Scientific Limited. tert-butyl (7-hydroxyheptyl)carbamate. Available from: [Link]

  • Next Peptide. tert-butyl N-(7-hydroxyheptyl)carbamate. Available from: [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. Available from: [Link]

  • University of Colorado Boulder. Waste handling in the organic chemistry lab. Available from: [Link]

  • Chemistry LibreTexts. 2.1: Chemical Waste. Available from: [Link]

  • PubChem. tert-Butyl carbamate. Available from: [Link]

  • Bio Based Press. Environmental fate of chemicals in societal use. Available from: [Link]

  • ECHA. Reaction mass of 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol - Registration Dossier. Available from: [Link]

  • ECHA. Repeated dose toxicity: dermal - Registration Dossier. Available from: [Link]

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Navigating the Safe Handling of tert-Butyl (7-hydroxyheptyl)carbamate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling tert-Butyl (7-hydroxyheptyl)carbamate (CAS No. 173436-02-7). By understanding the "why" behind each piece of equipment, you can build a culture of safety and ensure the integrity of your research.

Understanding the Hazards: Why PPE is Non-Negotiable

Tert-Butyl (7-hydroxyheptyl)carbamate is classified with the following hazards:

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

These classifications, dictated by the Globally Harmonized System (GHS), underscore the potential for this compound to cause skin irritation, serious eye irritation, and respiratory irritation upon contact or inhalation.[1] Therefore, the use of appropriate PPE is not merely a recommendation but a critical component of a safe laboratory workflow.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive risk assessment should always precede any handling of this chemical.[2] However, the following table outlines the minimum recommended PPE for handling tert-Butyl (7-hydroxyheptyl)carbamate in a standard laboratory setting.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a significant splash hazard.[2][3]Protects against splashes and airborne particles that could cause serious eye irritation.[1][4]
Skin Protection Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for integrity before each use.[2] Lab Coat: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[2]Carbamates can be absorbed through the skin. Protective gloves and clothing create a necessary barrier to prevent direct contact and subsequent irritation.[2]
Respiratory Protection Generally not required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][3][5]Inhalation of dust or vapors may lead to respiratory irritation.[1] Engineering controls are the primary defense, with respirators providing an additional layer of protection when necessary.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe inspect_ppe Inspect PPE for Integrity gather_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh transfer Carefully Transfer Chemical weigh->transfer dissolve Dissolve or Add to Reaction transfer->dissolve clean_area Clean & Decontaminate Work Area dissolve->clean_area dispose_waste Segregate & Dispose of Waste clean_area->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of tert-Butyl (7-hydroxyheptyl)carbamate.

1. Preparation:

  • Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[6]

  • Visually inspect the chemical container for any signs of damage or leaks.

  • Don the appropriate PPE as outlined in the table above. The proper sequence for donning is typically lab coat, then gloves, and finally eye protection.

2. Handling:

  • All handling of solid tert-Butyl (7-hydroxyheptyl)carbamate that may generate dust should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[7]

  • Use a spatula for transferring the solid to avoid creating dust clouds.[6]

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

3. After Handling:

  • Wipe down the work surfaces with an appropriate solvent to decontaminate the area.

  • Remove contaminated clothing and wash it before reuse.[2]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek prompt medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1] Remove any contaminated clothing.[6] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of tert-Butyl (7-hydroxyheptyl)carbamate and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid tert-Butyl (7-hydroxyheptyl)carbamate Waste hazardous_container Designated, Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste Solutions Containing the Compound liquid_waste->hazardous_container contaminated_ppe Contaminated PPE (Gloves, Weighing Paper, etc.) contaminated_ppe->hazardous_container pro_disposal Licensed Professional Waste Disposal Service hazardous_container->pro_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.